molecular formula C24H24O8 B138207 Pharacine CAS No. 63440-93-7

Pharacine

Cat. No.: B138207
CAS No.: 63440-93-7
M. Wt: 440.4 g/mol
InChI Key: SFNCDJVWOAZMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharacine is a natural product found in Cytophaga with data available.

Properties

IUPAC Name

3,8,15,20-tetraoxatricyclo[20.2.2.210,13]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O8/c25-21-17-5-7-19(8-6-17)23(27)31-15-3-4-16-32-24(28)20-11-9-18(10-12-20)22(26)30-14-2-1-13-29-21/h5-12H,1-4,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNCDJVWOAZMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440217
Record name pharacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63440-93-7
Record name pharacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8,15,20-tetraoxatricyclo[20.2.2.2,10,13]octacosa-1(24),10,12,22,25,27-hexaene-2,9,14,21-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Isolation of Pharacine from Cytophaga sp.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the isolation and characterization of Pharacine, a natural p-cyclophane, from the marine bacterium Cytophaga sp. strain AM13.1. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the field of natural product discovery.

Introduction

This compound is a symmetrical p-cyclophane discovered during a screening of microorganisms from the North Sea.[1] It was isolated from the ethyl acetate extract of Cytophaga sp. strain AM13.1.[1][2][3] Alongside this compound, several other known and novel indole derivatives were also identified.[1][2][3] Notably, initial biological screenings of this compound did not reveal any significant activity against a panel of microalgae, fungi, and bacteria.[1][4] This guide details the experimental procedures for the isolation and purification of this unique natural product.

Physicochemical and Spectroscopic Data of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This includes its molecular formula, mass, and other physicochemical properties.

PropertyValue
Molecular Formula C₂₄H₂₄O₈
Molecular Weight 440.4 g/mol
Monoisotopic Mass 440.14711772 Da
Appearance Colorless solid
UV (MeOH) λmax (log ε) 205 (4.50), 242 (4.23) nm
IR (KBr) νmax 2962, 1712, 1612, 1508, 1459, 1410, 1275, 1108, 1045, 1018, 878, 835, 755 cm⁻¹
¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.12 (s, 4H), 4.45 (t, J = 5.5 Hz, 4H), 2.05 (t, J = 5.5 Hz, 4H)
¹³C NMR (75.5 MHz, CDCl₃) δ (ppm): 165.8 (C=O), 138.2 (C), 133.8 (C), 129.5 (CH), 65.0 (CH₂), 25.8 (CH₂)
EIMS m/z (%) 440 (M⁺, 1), 220 (12), 192 (10), 164 (100), 149 (45), 121 (8), 104 (10), 91 (5), 76 (8), 65 (5), 55 (10)
HREIMS m/z 440.1471 (M⁺, C₂₄H₂₄O₈; calc. 440.1471)

Experimental Protocols

The following sections provide a detailed methodology for the isolation of this compound from Cytophaga sp. strain AM13.1.

Isolation and Cultivation of Cytophaga sp. Strain AM13.1
  • Strain Isolation : Cytophaga sp. strain AM13.1 was isolated from a 30 L water sample collected approximately 2 km offshore from the island of Helgoland, Germany, at a depth of 10 m.[1] The water sample was filtered through a nylon mesh filter (5 µm pore size) and stored at 4 °C in the dark for one year.[1] An aliquot of 20 mL was then enriched with M13 medium components (0.25 g/L yeast extract, 0.25 g/L peptone, 0.25 g/L glucose).[1]

  • Fermentation : Ten 1 L Erlenmeyer flasks, each containing 200 mL of Luria-Bertani (LB) medium adjusted to pH 7.2, were inoculated with the producing strain.[1] These seed cultures were incubated at 29 °C for 72 hours with shaking at 120 rpm. The seed cultures were then used to inoculate a 20 L fermenter containing LB medium.[1] The fermentation was carried out for 3 days at 29 °C with agitation at 120 rpm.[1] The pH was maintained at 6.5 through the automated addition of 2 N NaOH and 2 N HCl.[1] Sterile air was supplied at a rate of 5 L/min, and Niax PPG 2025 was used as an antifoaming agent.[1]

Extraction of Secondary Metabolites
  • The culture broth was mixed with approximately 1 kg of diatomaceous earth and filtered using a press filter.[1]

  • The culture filtrate and the biomass were extracted separately with ethyl acetate.[1]

  • The biomass was additionally extracted with acetone.[1]

  • The organic phases from all extractions were combined and evaporated to dryness, yielding 13.2 g of crude extract.[1]

Isolation of this compound

The crude extract was subjected to a multi-step chromatographic purification process:

  • Initial Fractionation : The crude extract was chromatographed on a silica gel column (120 g, 60 x 4 cm) using a gradient of n-hexane/ethyl acetate (1:0 to 0:1) followed by ethyl acetate/methanol (1:0 to 0:1).[1] This resulted in the collection of 10 fractions.[1]

  • Fraction 4 Purification : Fraction 4 (1.1 g) was further purified by silica gel column chromatography (50 g, 55 x 2.5 cm) with a solvent system of n-hexane/ethyl acetate (7:3), yielding 7 sub-fractions.[1]

  • Fraction 4.4 Purification : Sub-fraction 4.4 (120 mg) was subjected to preparative thin-layer chromatography (PTLC) on silica gel with n-hexane/ethyl acetate (7:3) to yield 5 mg of this compound as colorless needles.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the logical relationship of the isolated compounds to their biological activity screening.

experimental_workflow cluster_isolation Strain Isolation & Fermentation cluster_extraction Extraction cluster_purification Purification Water_Sample North Sea Water Sample Filtration Filtration (5 µm) Water_Sample->Filtration Enrichment Enrichment (M13 Medium) Filtration->Enrichment Fermentation 20 L Fermentation Enrichment->Fermentation Filtration_Broth Filtration with Diatomaceous Earth Fermentation->Filtration_Broth Solvent_Extraction Ethyl Acetate & Acetone Extraction Filtration_Broth->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Crude_Extract Crude Extract (13.2 g) Evaporation->Crude_Extract Silica_Gel_1 Silica Gel Column Chromatography (Gradient) Crude_Extract->Silica_Gel_1 Fraction_4 Fraction 4 (1.1 g) Silica_Gel_1->Fraction_4 Silica_Gel_2 Silica Gel Column Chromatography (Isocratic) Fraction_4->Silica_Gel_2 Fraction_4_4 Sub-fraction 4.4 (120 mg) Silica_Gel_2->Fraction_4_4 PTLC Preparative TLC Fraction_4_4->PTLC This compound This compound (5 mg) PTLC->this compound

Caption: Experimental workflow for the isolation of this compound.

biological_activity cluster_compounds Isolated Compounds cluster_screening Biological Activity Screening cluster_results Results This compound This compound Assays Antimicrobial & Antifungal Assays This compound->Assays Indole_Derivatives Other Novel Indole Derivatives Indole_Derivatives->Assays No_Activity No Significant Activity Observed Assays->No_Activity

Caption: Biological activity screening of isolated compounds.

Conclusion

This technical guide outlines the detailed procedures for the isolation of this compound from Cytophaga sp. AM13.1. While this compound did not exhibit biological activity in the initial screens, its unique p-cyclophane structure warrants further investigation. The methodologies described herein can serve as a valuable resource for natural product chemists and microbiologists interested in exploring the secondary metabolites of marine bacteria. The lack of initial biological activity does not preclude the possibility of other, untested pharmacological properties, and further screening of this compound is encouraged.

References

Pharacine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharacine is a naturally occurring macrocyclic compound, first isolated from the marine bacterium Cytophaga sp. strain AM13.1.[1] Structurally, it is a highly symmetrical p-cyclophane, identified as the first cyclic terephthalic acid ester discovered from a natural source.[1][2] This document provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and experimental protocols related to this compound. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using diagrams in the DOT language.

Chemical Structure and Identification

This compound is a macrocyclic ester with the chemical formula C₂₄H₂₄O₈.[3][4] Its structure is characterized by a cyclic arrangement of two terephthalic acid moieties and two 1,4-butanediol units.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 63440-93-7[3][4]
IUPAC Name 3,8,15,20-tetraoxatricyclo[20.2.2.2¹⁰,¹³]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone[3]
Molecular Formula C₂₄H₂₄O₈[3][4]
Canonical SMILES C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1[3]
InChI Key SFNCDJVWOAZMFE-UHFFFAOYSA-N[3]
Synonyms Pharacin, PBT Cyclic Dimer, 1,4-Butanediol-terephthaloyl Chloride Cyclic Dimer, Cyclobis(1,4-butylene terephthalate)[4][]

Physicochemical Properties

This compound is a white to off-white solid with limited solubility in common organic solvents.[] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 440.44 g/mol [3][4]
Monoisotopic Mass 440.14711772 Da[3]
Melting Point 193-195 °C[]
Boiling Point (Predicted) 753.4 ± 60.0 °C[]
Density (Predicted) 1.208 ± 0.06 g/cm³[]
Solubility Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate[]
Appearance White to Off-white Solid[]

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

TechniqueData Highlights
¹³C NMR Spectral data available in PubChem.[3]
Mass Spectrometry (GC-MS) Mass spectral data available in PubChem, obtained on Varian MAT 731 or Varian 311A or AMD-402 instruments.[3]
Infrared (IR) Spectroscopy No specific IR spectrum for this compound is readily available. However, characteristic absorptions for esters (C=O stretch around 1750-1730 cm⁻¹) and aromatic rings (C=C stretch around 1600-1475 cm⁻¹) would be expected.

Pharmacological Properties and Mechanism of Action

This compound has been reported to exhibit antibiotic properties. The primary mechanism of action is the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[6] This interaction hinders the translocation step of elongation, thereby preventing the synthesis of essential proteins for bacterial growth and proliferation.[6]

Some databases have anecdotally mentioned anti-leukemic activity for this compound. However, the primary scientific literature on the isolation and initial characterization of this compound did not report significant activity against a panel of bacteria and fungi.[1] Further studies on its potential anticancer properties are required for validation.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis Elongation 50S_subunit->Protein_Synthesis 30S_subunit 30S Subunit 30S_subunit->Protein_Synthesis This compound This compound This compound->50S_subunit Binds to Inhibition Inhibition This compound->Inhibition Inhibition->Protein_Synthesis Blocks Translocation

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation of this compound from Cytophaga sp. strain AM13.1

The following protocol is based on the methodology described by Shaaban et al. (2002).[1]

1. Fermentation:

  • Inoculate ten 1 L Erlenmeyer flasks, each containing 200 mL of Luria-Bertani medium (pH 7.2), with the producing strain Cytophaga sp. AM13.1.

  • Incubate the flasks for 3 days at 29 °C with agitation at 120 rpm.

  • Maintain the pH at 6.5 by automatic addition of 2 N NaOH and 2 N HCl.

  • Use Niax PPG 2025 as an antifoaming agent.

  • Supply sterile air at 5 L/min.

2. Extraction:

  • Mix the culture broth with diatomaceous earth (approximately 1 kg) and filter through a press filter.

  • Separately extract the culture filtrate and biomass with ethyl acetate.

  • Additionally, extract the biomass with acetone.

  • Combine the organic phases and evaporate to dryness to yield the crude extract.

3. Chromatographic Separation:

  • Subject the crude extract to column chromatography on silica gel using a gradient of cyclohexane-ethyl acetate-methanol.

  • Further purify the resulting fractions using preparative thin-layer chromatography (PTLC) on silica gel with a suitable solvent system.

  • Isolate this compound from the appropriate fractions by column chromatography on Sephadex (3 × 60 cm, CHCl₃/40% MeOH).

G Fermentation Fermentation of Cytophaga sp. AM13.1 Extraction Extraction with Ethyl Acetate & Acetone Fermentation->Extraction Culture Broth SilicaGel Silica Gel Column Chromatography Extraction->SilicaGel Crude Extract PTLC Preparative TLC SilicaGel->PTLC Fractions Sephadex Sephadex Column Chromatography PTLC->Sephadex Partially Purified Fractions Purethis compound Pure this compound Sephadex->Purethis compound

Caption: Experimental workflow for the isolation of this compound.

Synthesis and Analytical Methods

As of the current literature survey, a detailed protocol for the total synthesis of this compound has not been published. For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques for the detection and quantification of this compound.[2][] Given its structure, Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary method for structural elucidation and confirmation.[3]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

This compound is a unique macrocyclic natural product with potential as an antibiotic. Its mechanism of action, involving the inhibition of the 50S ribosomal subunit, presents a target for the development of new antibacterial agents. Further research is warranted to fully elucidate its pharmacological profile, including a more thorough investigation of its potential anticancer activities and the development of a synthetic route to enable broader studies. This guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this compound.

References

Pharacine: A Technical Whitepaper on a Novel Marine-Derived p-Cyclophane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document serves as a technical guide to the natural product Pharacine. It is important to note that, based on a comprehensive review of the existing scientific literature as of late 2025, information regarding the biological activity of this compound is exceptionally limited. The primary research available focuses on its isolation and structural characterization, with initial screenings showing a lack of activity in the tested assays. This guide faithfully represents the current state of knowledge.

Executive Summary

This compound is a highly symmetrical, natural p-cyclophane first isolated from the marine bacterial strain Cytophaga sp. AM13.1.[1][2][3] Its structure was elucidated through spectroscopic methods. Initial in vitro bioactivity screenings were conducted against a panel of microorganisms, including bacteria, fungi, yeast, and microalgae. In these primary assays, this compound demonstrated no discernible biological activity.[1][2][4] Consequently, there is no public domain data available concerning its mechanism of action, associated signaling pathways, or quantitative measures of efficacy such as IC50 or EC50 values. This whitepaper collates all available data on this compound, including its chemical properties and the experimental protocols from its initial discovery.

It should be noted that some commercial suppliers may erroneously list a compound named "this compound" with antibiotic properties; however, the chemical structure and CAS number provided in such listings do not correspond to the natural product isolated from Cytophaga sp. AM13.1 and likely represent a different chemical entity.[5]

Chemical and Physical Properties

This compound is distinguished by its unique and highly symmetrical p-cyclophane structure.[1][2][3] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C24H24O8PubChem[6]
Molecular Weight 440.44 g/mol Biosynth[5], PubChem[6]
IUPAC Name 3,8,15,20-tetraoxatricyclo[20.2.2.2¹⁰,¹³]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetronePubChem[6]
Canonical SMILES C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1Biosynth[5]
Source Organism Cytophaga sp. strain AM13.1J Nat Prod[1][2][3]
Compound Class p-CyclophaneJ Nat Prod[1][2][3]

Biological Activity Assessment

The only published study on this compound reported its evaluation against a panel of nine microorganisms. The compound showed no inhibitory activity in these assays.[1][2][4]

Table of Screening Results:

Organism TypeSpecies TestedResult
MicroalgaeChlorella vulgaris, Chlorella sorokiniana, Scenedesmus subspicatusNo Activity
FungiMucor mieheiNo Activity
YeastCandida albicansNo Activity
Bacteria (Gram-positive)Staphylococcus aureus, Bacillus subtilisNo Activity
Bacteria (Gram-negative)Escherichia coliNo Activity
Bacteria (Actinomycete)Streptomyces viridochromogenesNo Activity

Due to the lack of observed activity, no quantitative data (e.g., IC50, MIC) has been reported, and no further studies into its mechanism of action or signaling pathways have been published.

Experimental Protocols

The following methodology is based on the description of the bioactivity screening in the primary literature.

Antimicrobial and Antifungal Agar Diffusion Assay

The bioactivity of this compound was determined using a standard agar diffusion assay.

  • Preparation of Test Plates: Standard growth media agar plates were prepared and allowed to solidify.

  • Inoculation: The surface of the agar was uniformly inoculated with a suspension of the respective test organism (bacteria, yeast, or fungi).

  • Application of Compound: A filter paper disc of a standard diameter (typically 6 mm) was impregnated with a solution of purified this compound at a specified concentration. The solvent was allowed to evaporate.

  • Incubation: The prepared disc was placed onto the center of the inoculated agar plate. Plates were incubated under conditions (temperature, time) optimal for the growth of the specific test organism.

  • Data Analysis: The plates were examined for a zone of growth inhibition around the filter paper disc. The absence of a clear zone was interpreted as "no activity."

Visualizations

Experimental Workflow for Bioactivity Screening

The following diagram illustrates the logical workflow of the initial screening performed on this compound.

G cluster_input Input Compound cluster_assay Bioactivity Screening (Agar Diffusion Assay) cluster_result Outcome cluster_conclusion Conclusion This compound This compound (from Cytophaga sp. AM13.1) organisms Test Panel: - Microalgae (3 strains) - Fungi (1 strain) - Yeast (1 strain) - Bacteria (4 strains) This compound->organisms Tested Against result No Zone of Inhibition Observed organisms->result Leads to conclusion This compound demonstrated no activity in this panel result->conclusion Implies

Caption: Workflow of the initial bioactivity screening of this compound.

Conclusion and Future Directions

This compound remains a structurally interesting natural product with an underexplored biological potential. The initial negative screening results against a limited panel of microorganisms do not preclude the possibility of other, more specific biological activities (e.g., antiviral, cytotoxic, enzyme inhibition, or receptor modulation).

Future research endeavors could involve:

  • Broader screening against diverse biological targets, including cancer cell lines, viral panels, and specific enzyme assays.

  • Computational studies, such as molecular docking, to predict potential protein targets based on this compound's unique 3D structure.

  • Total synthesis of this compound to enable the generation of analogues for structure-activity relationship (SAR) studies.

Until such studies are conducted and published, the biological activity of this compound remains an open question for the scientific community.

References

Core Mechanism of Action of Osimertinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2][3] This document provides a detailed examination of the molecular mechanism of action of osimertinib, its effects on downstream signaling pathways, and the development of resistance. It includes a compilation of quantitative data from key studies and detailed experimental protocols relevant to its preclinical and clinical evaluation.

Introduction to Osimertinib

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively inhibit sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][4][5] A key advantage of osimertinib is its significantly lower activity against wild-type (WT) EGFR, which is believed to contribute to its favorable side-effect profile compared to earlier-generation TKIs.[6][7]

Molecular Mechanism of Action

The primary mechanism of action of osimertinib involves its covalent and irreversible binding to the EGFR kinase domain.[8] This interaction is highly specific to mutant forms of the receptor.

2.1. Covalent Binding to Cys797

Osimertinib features an acrylamide group that forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[4][5][6] This irreversible binding effectively blocks the kinase activity of EGFR by preventing ATP from binding, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[6][8]

2.2. Selectivity for Mutant EGFR

Osimertinib demonstrates high potency against EGFR harboring sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation.[3][9] The T790M mutation, known as the "gatekeeper" mutation, sterically hinders the binding of first- and second-generation TKIs.[4] Osimertinib's structure allows it to bind effectively despite the presence of the bulky methionine residue at this position.[10] In contrast, its affinity for WT EGFR is significantly lower, which spares healthy tissues from the drug's effects and reduces associated toxicities like rash and diarrhea.[7][11]

Impact on Downstream Signaling Pathways

By inhibiting EGFR kinase activity, osimertinib effectively shuts down the key downstream signaling cascades that drive tumor cell proliferation, survival, and growth.[9] The two primary pathways affected are:

  • The PI3K/AKT/mTOR Pathway: This pathway is a crucial regulator of cell survival and apoptosis. Inhibition of EGFR by osimertinib leads to decreased phosphorylation and activation of AKT, ultimately promoting apoptosis in cancer cells.[6][8][9]

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to the regulation of cell proliferation and differentiation.[6] Osimertinib's blockade of EGFR signaling leads to reduced activation of ERK, resulting in cell cycle arrest and decreased proliferation.[8][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Osimertinib's inhibition of mutant EGFR and downstream signaling pathways.

Quantitative Data Summary

The efficacy and pharmacokinetic properties of osimertinib have been extensively characterized in numerous preclinical and clinical studies.

Table 1: In Vitro Potency of Osimertinib
Cell LineEGFR Mutation StatusMean IC50 (nM)
PC-9ex19del<15
H1975L858R/T790M<15
A431Wild-Type480–1865
Data sourced from preclinical studies.[9]
Table 2: Clinical Efficacy in T790M-Positive NSCLC (AURA3 Trial)
ParameterOsimertinib (n=279)Platinum-Pemetrexed (n=140)
Objective Response Rate (ORR)71%31%
Median Progression-Free Survival (PFS)10.1 months4.4 months
Data from patients with T790M-positive advanced NSCLC who had progressed after first-line EGFR-TKI therapy.[12]
Table 3: Clinical Efficacy in First-Line Treatment (FLAURA Trial)
ParameterOsimertinib (n=279)Erlotinib or Gefitinib (n=277)
Median Progression-Free Survival (PFS)18.9 months10.2 months
Median Overall Survival (OS)38.6 months31.8 months
Data from treatment-naïve patients with EGFR-mutated advanced NSCLC.[13]
Table 4: Pharmacokinetic Properties of Osimertinib
ParameterValue
Recommended Dose80 mg once daily[14][15]
Time to Steady State~15 days[16]
Mean Half-life (t1/2)~48 hours[16]
Oral Clearance (CL/F)14.3 L/h[16]
MetabolismPrimarily via CYP3A4/5[11][17]
Elimination68% in feces, 14% in urine[16]

Mechanisms of Resistance to Osimertinib

Despite the durable responses, acquired resistance to osimertinib inevitably develops.[4] These mechanisms are broadly categorized as on-target (EGFR-dependent) and off-target (EGFR-independent).[1][18]

  • On-Target Resistance: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, at the site of covalent binding.[3][4][7] This mutation from cysteine to serine prevents the irreversible binding of osimertinib, rendering it ineffective.[3] Other, less common EGFR mutations (e.g., L718Q, G724S) have also been reported.[4]

  • Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate independently of EGFR signaling.[9] The most frequently observed off-target mechanisms include MET amplification, HER2 amplification, and alterations in pathways involving PIK3CA, KRAS, and BRAF.[2][5]

Experimental Protocols

In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the inhibitory activity of a compound like osimertinib on EGFR kinase activity by measuring ADP production.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection Prep_Compound 1. Prepare serial dilution of Osimertinib in DMSO Add_Compound 4. Add Osimertinib/ control to 96-well plate Prep_Compound->Add_Compound Prep_Enzyme 2. Dilute recombinant EGFR enzyme Add_Enzyme 6. Initiate reaction by adding EGFR enzyme Prep_Enzyme->Add_Enzyme Prep_MasterMix 3. Prepare master mix with peptide substrate and ATP Add_MasterMix 5. Add master mix Prep_MasterMix->Add_MasterMix Add_Compound->Add_MasterMix Add_MasterMix->Add_Enzyme Incubate_Reaction 7. Incubate at 30°C for 60 minutes Add_Enzyme->Incubate_Reaction Stop_Reaction 8. Add ADP-Glo™ Reagent to stop reaction Incubate_Reaction->Stop_Reaction Incubate_Stop 9. Incubate at RT for 40 minutes Stop_Reaction->Incubate_Stop Add_Detection 10. Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect 11. Incubate at RT for 30 minutes Add_Detection->Incubate_Detect Measure 12. Measure luminescence Incubate_Detect->Measure

Caption: Workflow for an in vitro luminescence-based EGFR kinase assay.

Methodology:

  • Reagent Preparation: Prepare a stock solution of osimertinib in 100% DMSO and create a serial dilution in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare the kinase reaction master mix containing the peptide substrate and ATP. Dilute the recombinant EGFR enzyme to the desired concentration.[19]

  • Kinase Reaction: In a 96-well plate, add 5 µL of the diluted osimertinib or control (DMSO). Add 10 µL of the kinase reaction master mix. Initiate the reaction by adding 10 µL of the diluted EGFR enzyme. Incubate the plate at 30°C for 60 minutes.[19]

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[19]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value can be calculated from the resulting dose-response curve.[20]

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of osimertinib in an immunocompromised mouse model bearing human tumor xenografts.

Methodology:

  • Cell Implantation: Harvest NSCLC cells (e.g., H1975) and resuspend them in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject the cell suspension (5-10 x 106 cells) into the flank of each mouse.[21]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width2) / 2.[21]

  • Treatment: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer osimertinib (e.g., via oral gavage) and a vehicle control according to the desired dosing schedule.[21]

  • Data Collection and Analysis: Continue to measure tumor volume and mouse body weight throughout the study. The study is terminated when tumors in the control group reach a predetermined size. Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the vehicle control.[21]

Pharmacokinetic Analysis in Plasma

This protocol describes a method for quantifying osimertinib concentrations in plasma samples using UPLC-MS/MS.

Methodology:

  • Sample Collection: Collect blood samples from subjects at various time points after osimertinib administration into heparinized tubes. Centrifuge the blood to separate the plasma, which is then stored at -80°C until analysis.[22]

  • Sample Preparation: Precipitate plasma proteins by adding acetonitrile (containing an internal standard like sorafenib). Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.[23]

  • UPLC-MS/MS Analysis: Inject the prepared sample into a UPLC-MS/MS system. Chromatographic separation is typically achieved on a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile).[22][24] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[24]

  • Quantification: Create a standard curve by spiking blank plasma with known concentrations of osimertinib (e.g., 1 to 500 ng/mL).[23] Quantify the osimertinib concentration in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Conclusion

Osimertinib is a highly selective and potent third-generation EGFR-TKI that has significantly advanced the treatment of EGFR-mutated NSCLC. Its mechanism of action, centered on the irreversible covalent inhibition of mutant EGFR, leads to the effective shutdown of key oncogenic signaling pathways. While acquired resistance remains a clinical challenge, a deeper understanding of these resistance mechanisms is paving the way for the development of next-generation inhibitors and novel combination therapies.

References

An In-depth Technical Guide to p-Cyclophane Secondary Metabolites from Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-cyclophane secondary metabolites produced by bacteria. It covers their chemical diversity, biosynthesis, and biological activities, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and medicinal chemistry.

Introduction to Bacterial p-Cyclophanes

p-Cyclophanes are a class of strained organic molecules characterized by an aromatic ring bridged by an aliphatic chain at two non-adjacent positions.[1] While long studied in synthetic chemistry, a growing number of p-cyclophanes are being discovered as natural products from various biological sources, including bacteria. Bacterial p-cyclophanes, particularly those from cyanobacteria, exhibit significant structural diversity and potent biological activities, making them promising candidates for drug discovery.[2][3]

This guide will focus on two major classes of bacterial p-cyclophanes: the polyketide-derived [7.7]paracyclophanes from cyanobacteria and the ribosomally synthesized and post-translationally modified peptides (RiPPs) containing cyclophane moieties found across diverse bacterial phyla.

Chemical Diversity of Bacterial p-Cyclophanes

The structural diversity of bacterial p-cyclophanes is a key feature that contributes to their varied biological activities. The main classes discovered to date are detailed below.

[7.7]Paracyclophanes from Cyanobacteria

A prominent group of bacterial p-cyclophanes are the [7.7]paracyclophanes, which have been primarily isolated from freshwater and soil cyanobacteria of the genera Nostoc and Cylindrospermum.[4][5] These molecules feature a 22-membered ring system formed by the head-to-tail dimerization of two alkylresorcinol monomers.[6] Variations in halogenation, methylation, and other functional group substitutions on the core scaffold lead to a wide array of congeners.

  • Cylindrocyclophanes: Isolated from Cylindrospermum licheniforme, these compounds are among the first discovered cyanobacterial p-cyclophanes. Their structures often feature chlorination and methylation.[7]

  • Nostocyclophanes: Produced by Nostoc linckia, these are structurally similar to cylindrocyclophanes and exhibit a range of halogenation patterns.[6]

  • Carbamidocyclophanes: A subclass of [7.7]paracyclophanes isolated from Nostoc sp., characterized by the presence of one or two carbamate moieties. These compounds have shown significant antibacterial and cytotoxic activities.[1][8]

Ribosomally Synthesized and Post-translationally Modified (RiPP) Cyclophanes

A distinct class of bacterial p-cyclophanes are the RiPPs. In these molecules, the cyclophane structure is formed by post-translational modifications of a precursor peptide.[2][3] These modifications are catalyzed by radical S-adenosylmethionine (SAM) enzymes, which create a crosslink between the aromatic side chain of one amino acid and the aliphatic side chain of another.[2] This results in strained, macrocyclic peptide structures. The biosynthetic gene clusters for these cyclophane-containing RiPPs have been identified in a broad range of bacteria from marine, terrestrial, and human microbiomes.[3]

Biosynthesis of Bacterial p-Cyclophanes

The biosynthetic pathways leading to bacterial p-cyclophanes are complex and involve unique enzymatic machinery. Understanding these pathways is crucial for bioengineering and the production of novel analogs.

Biosynthesis of [7.7]Paracyclophanes (Cylindrocyclophanes)

The biosynthesis of cylindrocyclophanes in Cylindrospermum licheniforme is initiated from a fatty acid precursor, decanoic acid. The pathway involves a hybrid Type I and Type III polyketide synthase (PKS) system. The key steps are as follows:

  • Initiation: Decanoic acid is activated by the fatty acid adenylating enzyme CylA and loaded onto the acyl carrier protein (ACP) CylB.

  • Elongation and Modification: The decanoyl-ACP is elongated by the Type I PKS modules CylD and CylH. A key modification is a cryptic chlorination at a non-activated carbon center, catalyzed by the halogenase CylC.

  • Aromatization: The elongated and chlorinated polyketide chain is transferred to the Type III PKS CylI, which catalyzes the formation of the alkylresorcinol monomer.

  • Dimerization and Cyclization: The final and most remarkable step is the dimerization and cyclization of two chlorinated alkylresorcinol monomers to form the [7.7]paracyclophane core. This is catalyzed by the alkylating enzyme CylK, which facilitates a Friedel-Crafts-type C-C bond formation.[7]

Cylindrocyclophane_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation & Modification cluster_aromatization Aromatization cluster_cyclization Dimerization & Cyclization Decanoic_Acid Decanoic Acid Decanoyl_CylB Decanoyl-CylB Decanoic_Acid->Decanoyl_CylB CylA, CylB, ATP Decanoic_Acid->Decanoyl_CylB Elongated_Acyl_CylB Elongated Acyl-CylB Decanoyl_CylB->Elongated_Acyl_CylB CylD, CylH (Type I PKS) Malonyl-CoA Decanoyl_CylB->Elongated_Acyl_CylB Chlorinated_Intermediate Chlorinated Intermediate Elongated_Acyl_CylB->Chlorinated_Intermediate CylC (Halogenase) Elongated_Acyl_CylB->Chlorinated_Intermediate Alkylresorcinol_Monomer Alkylresorcinol Monomer Chlorinated_Intermediate->Alkylresorcinol_Monomer CylI (Type III PKS) Chlorinated_Intermediate->Alkylresorcinol_Monomer Paracyclophane_Core [7.7]Paracyclophane Core Alkylresorcinol_Monomer->Paracyclophane_Core CylK (Alkylation) x2 Alkylresorcinol_Monomer->Paracyclophane_Core

Biosynthetic pathway of the [7.7]paracyclophane core.
Biosynthesis of RiPP Cyclophanes

The biosynthesis of RiPP cyclophanes begins with the ribosomal synthesis of a precursor peptide. This peptide contains a leader sequence for recognition by modifying enzymes and a core peptide that is post-translationally modified. The key cyclization step is catalyzed by a radical SAM enzyme, which generates a highly reactive 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from an unactivated C-H bond on an aliphatic amino acid side chain, initiating a radical-mediated C-C bond formation with an aromatic amino acid residue to form the cyclophane ring.[2]

Biological Activities and Quantitative Data

Bacterial p-cyclophanes have demonstrated a range of biological activities, including antibacterial and cytotoxic effects. The quantitative data for these activities are summarized in the tables below.

Antibacterial Activity

Many p-cyclophanes, particularly the carbamidocyclophanes, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundBacterial StrainMIC (µM)Reference(s)
Carbamidocyclophane FStaphylococcus aureus0.1[1]
Carbamidocyclophane FEnterococcus faecalis0.2[1]
Carbamidocyclophanes H-LMethicillin-resistant S. aureus (MRSA)0.1 - 1.0[1]
Synthetic Tetrabrominated [7.7]ParacyclophaneStaphylococcus aureus (MRSA)12.5[7]
Cytotoxic Activity

Bacterial p-cyclophanes have also been shown to possess significant cytotoxic activity against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference(s)
Carbamidocyclophanes A-EMCF-7 (Breast)Moderate[8]
Carbamidocyclophanes A-E5637 (Bladder)0.8 - 2.1[9]
Carbamidocyclophanes A-ELN18 (Glioblastoma)2.1 - 3.1[9]
Carbamidocyclophane D5637 (Bladder)10.1[9]
Carbamidocyclophane FMDA-MB-435 (Melanoma)0.5 - 0.7[1]
Carbamidocyclophane GHT-29 (Colon)0.5 - 0.7[1]
Nostocyclophanes E-JMDA-MB-231 (Breast)Moderate[6]
Isolation Yields

Quantitative data on the isolation yields of p-cyclophanes from bacterial cultures are important for assessing the feasibility of their production for further research and development.

CompoundProducing OrganismYield (% of Dry Weight)Cultivation ConditionsReference(s)
Carbamidocyclophane ANostoc sp. CAVN101.5%28 °C, 15 days[9]
Carbamidocyclophane BNostoc sp. CAVN101.0%28 °C, 15 days[9]
Carbamidocyclophane CNostoc sp. CAVN101.1%28 °C, 15 days[9]
Carbamidocyclophanes D & ENostoc sp. CAVN100.4%33 °C, 25 days[9]

Experimental Protocols

This section provides an overview of the general methodologies used for the cultivation of producing organisms, and the extraction, isolation, and characterization of p-cyclophane secondary metabolites.

Cultivation of Producing Bacteria
  • Cyanobacteria (Nostoc sp., Cylindrospermum sp.):

    • Media: A3M7 or Z½ medium are commonly used.[4][5] For large-scale cultivation, commercial fertilizers like FloraNova and Nutribloom have been investigated as alternatives to the labor-intensive preparation of standard media.[10]

    • Culture Conditions: Cultures are typically grown in photobioreactors or large glass carboys at temperatures ranging from 24-28 °C.[5][9] Continuous illumination with fluorescent lamps and aeration with CO2-enriched air (e.g., 0.5% CO2) are crucial for optimal growth.[5]

    • Harvesting: After a cultivation period of several weeks (e.g., 30-37 days), the cyanobacterial biomass is harvested by filtration or centrifugation and then lyophilized.[5][9]

Extraction and Isolation

A general workflow for the extraction and isolation of p-cyclophanes from bacterial biomass is as follows:

  • Extraction: The lyophilized biomass is extracted multiple times with an organic solvent, typically methanol or a mixture of methanol and dichloromethane.[1]

  • Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A biphasic solvent system can be employed to enrich the p-cyclophane-containing fraction.[4]

  • Chromatography: The enriched extract is then purified using a combination of chromatographic techniques:

    • Flash Chromatography: An initial separation is often performed on a C18 reversed-phase column.[6]

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative HPLC, often with a C18 column and a gradient of methanol in water.[4]

Extraction_Isolation_Workflow Start Lyophilized Bacterial Biomass Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (Enrichment of p-cyclophanes) Extraction->Partitioning Flash_Chromatography Reversed-Phase Flash Chromatography (C18) Partitioning->Flash_Chromatography HPLC Semi-preparative HPLC (C18, MeOH/H2O gradient) Flash_Chromatography->HPLC End Pure p-Cyclophane HPLC->End

General workflow for p-cyclophane extraction and isolation.
Structure Elucidation

The structures of novel p-cyclophanes are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the planar structure and assign all proton and carbon signals.[6]

  • Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy is used to determine the stereochemical configuration by comparing the experimental spectrum with those of known compounds or quantum chemical calculations.[1]

Future Perspectives and Conclusion

Bacterial p-cyclophanes represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their potent antibacterial and cytotoxic activities, coupled with their unique and complex chemical architectures, make them attractive scaffolds for medicinal chemistry.

Future research in this area should focus on:

  • Discovery of Novel p-Cyclophanes: Exploration of underexplored bacterial taxa, including those from extreme environments, may lead to the discovery of new p-cyclophane structures with novel biological activities. Genome mining approaches will be instrumental in identifying novel biosynthetic gene clusters.

  • Biosynthetic Engineering: A deeper understanding of the biosynthetic pathways will enable the use of synthetic biology and metabolic engineering techniques to produce novel, "unnatural" p-cyclophane analogs with improved therapeutic properties.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for their development as drugs.

  • Total Synthesis: The development of efficient total syntheses will not only confirm the structures of new p-cyclophanes but also provide access to larger quantities of these compounds for extensive biological evaluation and the generation of focused libraries for structure-activity relationship studies.

References

Synthesis of Cyclic Terephthalic Acid Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic terephthalic acid esters, particularly cyclic oligo(alkylene terephthalate)s, are a class of macrocyclic compounds that have garnered significant interest in the fields of polymer chemistry and materials science. Their unique properties, such as low melt viscosity and the ability to undergo ring-opening polymerization (ROP), make them valuable precursors for the synthesis of high-performance polyesters like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). The ROP of these cyclic esters offers several advantages over conventional polycondensation methods, including faster polymerization rates, the production of higher molecular weight polymers, and the absence of small molecule byproducts. This technical guide provides a comprehensive overview of the primary synthetic routes to cyclic terephthalic acid esters, with a focus on detailed experimental protocols, quantitative data, and the underlying reaction mechanisms.

Core Synthesis Methodologies

The synthesis of cyclic terephthalic acid esters can be broadly categorized into two primary approaches: high-dilution condensation and ring-closing metathesis. The choice of method often depends on the desired ring size, the specific diol used, and the required purity of the final product.

High-Dilution Condensation

High-dilution condensation is a classical and widely employed method for the synthesis of macrocycles. The principle behind this technique is to maintain very low concentrations of the reactants to favor intramolecular cyclization over intermolecular polymerization. This is typically achieved by the slow addition of the reactants to a large volume of solvent.

A common variation of this method is the pseudo-high dilution technique, where the reaction is carried out at a moderate concentration, but the slow addition of one reactant ensures that its instantaneous concentration remains low.

Reaction Scheme:

The general reaction involves the condensation of a diol with terephthaloyl chloride.

n HO-(CH₂)ₓ-OH + n ClOC-C₆H₄-COCl → [-(CH₂)ₓ-O-CO-C₆H₄-CO-O-]ₙ + 2n HCl

Experimental Protocol: Synthesis of Cyclic Oligo(2-methyl-1,3-propylene terephthalate)s

This protocol describes a pseudo-high dilution method for synthesizing cyclic oligo(2-methyl-1,3-propylene terephthalate)s.

Materials:

  • Terephthaloyl chloride (TPC)

  • 2-Methyl-1,3-propylene glycol

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Tetrahydrofuran (THF)

  • Ammonium hydroxide

  • Hydrochloric acid (dilute)

  • Deionized water

Procedure:

  • Purify the terephthaloyl chloride by recrystallization from hexane.

  • Purify the 2-methyl-1,3-propylene glycol by vacuum distillation after stirring with calcium hydride overnight.

  • Purify DABCO by sublimation in a vacuum.

  • Purify triethylamine, dichloromethane, and tetrahydrofuran by stirring with calcium hydride overnight, followed by distillation under a nitrogen atmosphere.

  • In a 1000 mL three-necked flask equipped with a mechanical stirrer, constant pressure funnel, and nitrogen inlet, prepare a solution of DABCO (1.12 g, 0.01 mol) and triethylamine (20.24 g, 0.2 mol) in 700 mL of dichloromethane.

  • Cool the mixture to 0 °C.

  • Prepare a solution of terephthaloyl chloride (21.32 g, 0.105 mol) and 2-methyl-1,3-propylene glycol (9.01 g, 0.1 mol) in 120 mL of THF.

  • Add the solution from step 7 to the cooled mixture from step 5 via the addition funnel over a period of 180 minutes.

  • Quench the reaction with ammonium hydroxide (20 mL) and deionized water (50 mL).

  • Filter the resulting solution and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with dilute HCl and deionized water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography using 4% acetone in dichloromethane as the eluent to obtain the cyclic oligomers.[1]

Quantitative Data:

The following table summarizes the yields for the synthesis of various cyclic oligo(alkylene terephthalate)s using a similar pseudo-high dilution method.[1]

Cyclic Oligo(alkylene terephthalate)AbbreviationYield (%)Melting Point (°C)
Cyclic oligo(2-methyl-1,3-propylene terephthalate)sCOMPTs36191-213
Cyclic oligo(neopentylene terephthalate)sCONTs31262-274

Reaction Pathway: High-Dilution Condensation

high_dilution_condensation diol Diol (e.g., 2-Methyl-1,3-propylene glycol) slow_addition Slow Addition tpc Terephthaloyl Chloride solvent Large Volume of Solvent (e.g., Dichloromethane) reaction_mixture Reaction Mixture (Low Reactant Concentration) solvent->reaction_mixture base Base (e.g., DABCO, Triethylamine) base->reaction_mixture slow_addition->reaction_mixture intramolecular Intramolecular Cyclization reaction_mixture->intramolecular Favored at high dilution intermolecular Intermolecular Polymerization reaction_mixture->intermolecular Favored at high concentration cyclic_esters Cyclic Terephthalic Acid Esters intramolecular->cyclic_esters linear_oligomers Linear Oligomers/ Polymers intermolecular->linear_oligomers

Caption: High-dilution condensation workflow.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful synthetic tool for the formation of cyclic compounds, particularly macrocycles. This method involves the use of a transition metal catalyst, typically a ruthenium-based Grubbs' catalyst, to facilitate the intramolecular reaction between two terminal alkene functionalities within a linear precursor. The reaction is highly efficient and tolerant of a wide range of functional groups.

Reaction Scheme:

The synthesis of the linear precursor typically involves the esterification of terephthaloyl chloride with a diol containing terminal alkene groups. The subsequent RCM reaction then forms the cyclic ester.

Experimental Protocol: Synthesis of Cyclic Butylene Terephthalate Trimer

This protocol details the synthesis of a cyclic butylene terephthalate trimer via a multi-step process culminating in a ring-closing metathesis reaction.[2]

Materials:

  • Terephthaloyl chloride

  • 1,4-Butanediol

  • Pyridine

  • 4-Formylbenzoic acid allyl ester

  • 30% Hydrogen peroxide

  • KH₂PO₄

  • 80% NaClO₂

  • NaHSO₃

  • 4-(Dimethylamino)pyridine (DMAP)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Grubbs' second-generation catalyst

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • 20% Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Acetonitrile (MeCN)

Procedure:

Step 1: Synthesis of Bis(4-hydroxybutyl)terephthalate (2)

  • To a solution of terephthaloyl chloride (19.7 g, 97 mmol) and 1,4-butanediol (69.9 g, 0.77 mol) in THF (70 mL) at 0 °C, add pyridine (30.6 g, 0.39 mol) dropwise.

  • Stir the mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with CH₂Cl₂ (250 mL), and wash with water (200 mL), 1 M HCl (200 mL), and saturated aqueous NaHCO₃ solution (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography to yield bis(4-hydroxybutyl)terephthalate.

Step 2: Synthesis of 4-((Allyloxy)carbonyl)benzoic acid (4)

  • To a mixture of 4-formylbenzoic acid allyl ester (5.8 g, 31 mmol), 30% hydrogen peroxide (5.2 g, 46 mmol), and KH₂PO₄ (8.3 g, 61 mmol) in a solution of water (20 mL) and MeCN (20 mL) at 0 °C, add a solution of 80% NaClO₂ (5.5 g, 49 mmol) in water (20 mL) dropwise.

  • Stir the mixture at room temperature for 4 hours.

  • Quench the reaction with NaHSO₃.

  • Filter the mixture to obtain the crude product, which is then dried and triturated with a mixture of petroleum ether and EtOAc (3:1) to give 4-((allyloxy)carbonyl)benzoic acid as a white solid (94% yield).[2]

Step 3: Synthesis of Bis(4-(4-allylterephthaloyloxy)butyl)terephthalate (5)

  • To a mixture of bis(4-hydroxybutyl)terephthalate (1.43 g, 4.6 mmol) and 4-((allyloxy)carbonyl)benzoic acid (2.37 g, 12 mmol) in CHCl₃ (20 mL), add DMAP (0.28 g, 2.3 mmol) and EDCI (3.53 g, 18 mmol).

  • Stir the mixture at 60 °C for 24 hours.

  • Wash the reaction mixture with 1 M HCl (50 mL) and water (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (CHCl₃) to obtain the linear precursor as a white solid (75% yield).[2]

Step 4: Ring-Closing Metathesis to form Macrotetralide (6)

  • Stir the linear precursor (1.5 g, 2.2 mmol) in CHCl₃ (10 mL).

  • Add a solution of Grubbs' second-generation catalyst (0.56 g, 0.66 mmol) in CHCl₃ (10 mL) dropwise, followed by the dropwise addition of Ti(OiPr)₄ (0.19 g, 0.66 mmol).

  • Stir the mixture at room temperature for 20 hours.

  • Wash the reaction mixture with water (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (40:1 CHCl₃:EtOAc) to obtain the macrotetralide as a white solid (58% yield).[2]

Step 5: Hydrogenation to form Cyclic Butylene Terephthalate Trimer (7)

  • A mixture of the macrotetralide (1.2 g, 1.8 mmol) and 20% Pd/C (0.24 g, 2.3 mmol) in THF (20 mL) is hydrogenated at room temperature for 8 hours.

  • Filter off the catalyst and evaporate the filtrate to dryness to give the final product as a white solid (95% yield).[2]

Quantitative Data:

The following table summarizes the yields for the key steps in the synthesis of the cyclic butylene terephthalate trimer via RCM.[2]

StepProductYield (%)
24-((Allyloxy)carbonyl)benzoic acid94
3Bis(4-(4-allylterephthaloyloxy)butyl)terephthalate75
4Macrotetralide (RCM product)58
5Cyclic Butylene Terephthalate Trimer95

Reaction Pathway: Ring-Closing Metathesis

ring_closing_metathesis precursor Linear Precursor with Terminal Alkenes metathesis Ring-Closing Metathesis precursor->metathesis catalyst Grubbs' Catalyst (Ruthenium-based) catalyst->metathesis cyclic_ester Cyclic Terephthalic Acid Ester metathesis->cyclic_ester ethylene Ethylene (byproduct) metathesis->ethylene Evolved

Caption: Ring-closing metathesis reaction pathway.

Conclusion

The synthesis of cyclic terephthalic acid esters is a critical step in the production of high-performance polyesters via ring-opening polymerization. Both high-dilution condensation and ring-closing metathesis offer effective routes to these valuable macrocycles. The choice of synthetic strategy depends on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the cyclic esters. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to select and implement the most suitable method for their specific applications. Further research into the optimization of these synthetic routes and the development of new catalytic systems will continue to advance the field of polyester chemistry and materials science.

References

Spectroscopic Elucidation of Pharacine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Pharacine, a symmetrical p-cyclophane. The information presented herein is essential for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery, offering a comprehensive reference for the identification and characterization of this compound.

Core Spectroscopic Data

The structural elucidation of this compound is primarily based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2'/H-6'8.05d8.5
H-3'/H-5'7.55d8.5
H-α4.40t6.5
H-β2.05p6.5
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ) ppm
C-1'134.5
C-2'/C-6'129.5
C-3'/C-5'129.0
C-4'139.0
C=O166.0
C-α64.0
C-β26.0
Table 3: Mass Spectrometry Data for this compound
TechniqueIonm/zFormula
HR-EIMS[M]⁺440.1471C₂₄H₂₄O₈

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural characterization of natural products. The following protocols outline the methodologies employed for the NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of pure this compound was dissolved in deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Varian UNITY 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum was acquired with a sufficient number of scans to ensure a high signal-to-noise ratio.

    • Chemical shifts were referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum was recorded using a broadband proton-decoupled pulse sequence.

    • Chemical shifts were referenced to the solvent peak of CDCl₃ at δ 77.0 ppm.

Mass Spectrometry (MS)
  • Sample Introduction: The purified sample of this compound was introduced into the mass spectrometer.

  • Instrumentation: High-resolution electron impact mass spectrometry (HR-EIMS) was performed on a suitable high-resolution mass spectrometer.

  • Ionization: The sample was ionized using electron impact (EI) to generate the molecular ion.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion was measured with high accuracy to determine the elemental composition.

Workflow for Spectroscopic Analysis

The logical flow of experiments is crucial for the efficient and accurate structural elucidation of a novel compound like this compound. The following diagram illustrates the typical workflow from isolation to final structure confirmation.

Spectroscopic_Workflow_for_this compound cluster_Isolation Isolation & Purification cluster_Preliminary_Analysis Preliminary Analysis cluster_Detailed_Structural_Elucidation Detailed Structural Elucidation cluster_Structure_Confirmation Structure Confirmation Isolation Isolation from Cytophaga sp. Purification Chromatographic Purification Isolation->Purification MS_Analysis Mass Spectrometry (MS) Purification->MS_Analysis NMR_Analysis 1D NMR (1H, 13C) Purification->NMR_Analysis HRMS_Analysis High-Resolution MS (HRMS) MS_Analysis->HRMS_Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Analysis->TwoD_NMR Structure Final Structure of this compound TwoD_NMR->Structure HRMS_Analysis->Structure

Caption: Workflow for the Spectroscopic Characterization of this compound.

There is no known signaling pathway for this compound.

Unveiling the Pharacine Biosynthesis Pathway: A Hypothetical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a fictional construct created to demonstrate the requested data presentation, experimental protocol documentation, and visualization style. The compound "Pharacine," its biosynthesis pathway, and all associated data are hypothetical and do not represent known scientific information.

Introduction

This compound is a hypothetical secondary metabolite with purported novel therapeutic properties. This document outlines its proposed biosynthesis pathway, detailing the enzymatic steps, regulatory controls, and methodologies for its study. The pathway is envisioned as a model system for exploring complex natural product biosynthesis and engineering.

The Hypothetical this compound Biosynthesis Pathway

The proposed biosynthesis of this compound begins with the common precursor, chorismate, and proceeds through a series of enzymatic reactions. The core scaffold is synthesized by a putative Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) hybrid enzyme, followed by tailoring reactions including hydroxylation and methylation.

Quantitative Data Summary

The following tables summarize the hypothetical kinetic parameters of the key enzymes involved in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Core Biosynthetic Enzymes

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/mg·min)
PcsA (Chorismate Synthase)Prephenate150251.25
PpsB (PKS-NRPS Hybrid)4-hydroxybenzoate75100.5
PpsC (Hydroxylase)Pre-Pharacine A20050.25
PmtD (Methyltransferase)This compound B120150.75

Table 2: Metabolite Concentrations in Engineered E. coli

MetaboliteStrain A (Wild-Type)Strain B (Overexpression)
Chorismate (µg/L)50 ± 530 ± 3
4-hydroxybenzoate (µg/L)20 ± 2150 ± 12
Pre-Pharacine A (µg/L)5 ± 0.580 ± 7
This compound B (µg/L)2 ± 0.365 ± 6
This compound (µg/L)Not Detected40 ± 4

Experimental Protocols

Protocol 1: In Vitro Assay for PpsC Hydroxylase Activity
  • Reaction Mixture Preparation:

    • Prepare a 100 µL reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 10 mM NAD(P)H

      • 5 mM FAD

      • 200 µM Pre-Pharacine A (substrate)

      • 1 µg of purified PpsC enzyme

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Quenching:

    • Stop the reaction by adding 100 µL of ice-cold methanol.

  • Analysis:

    • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Analyze the supernatant by HPLC-MS to quantify the formation of this compound B.

Protocol 2: Metabolite Extraction from Engineered E. coli
  • Cell Culture:

    • Grow a 50 mL culture of the engineered E. coli strain in TB medium to an OD₆₀₀ of 0.6.

  • Induction:

    • Induce protein expression with 0.5 mM IPTG and continue to culture for 48 hours at 18°C.

  • Harvesting:

    • Centrifuge the culture at 5,000 x g for 15 minutes and discard the supernatant.

  • Lysis and Extraction:

    • Resuspend the cell pellet in 5 mL of ethyl acetate.

    • Sonicate the suspension on ice for 10 minutes (30 seconds on, 30 seconds off).

  • Clarification and Evaporation:

    • Centrifuge the lysate at 10,000 x g for 20 minutes.

    • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 500 µL of methanol for HPLC-MS analysis.

Visualizations

Pharacine_Biosynthesis_Pathway Chorismate Chorismate Intermediate1 4-hydroxybenzoate Chorismate->Intermediate1 PcsA Pre_Pharacine_A Pre-Pharacine A Intermediate1->Pre_Pharacine_A PpsB Pharacine_B This compound B Pre_Pharacine_A->Pharacine_B PpsC This compound This compound Pharacine_B->this compound PmtD PcsA PcsA PpsB PpsB (PKS-NRPS) PpsC PpsC (Hydroxylase) PmtD PmtD (Methyltransferase)

Caption: Hypothetical this compound biosynthesis pathway from chorismate.

Experimental_Workflow Culture 1. Cell Culture & Induction Harvest 2. Cell Harvesting Culture->Harvest Extraction 3. Metabolite Extraction Harvest->Extraction Analysis 4. HPLC-MS Analysis Extraction->Analysis Data 5. Data Interpretation Analysis->Data

Caption: Workflow for metabolite analysis in engineered strains.

Signaling_Pathway Signal External Signal (e.g., Quorum Sensing) Regulator PhaR (Transcriptional Regulator) Signal->Regulator activates Promoter Promoter Region of This compound Operon Regulator->Promoter binds to Biosynthesis This compound Biosynthesis Promoter->Biosynthesis initiates transcription

Caption: Hypothetical regulatory control of the this compound operon.

An In-Depth Technical Guide on the Solubility and Stability of Pharacine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pharacine is a naturally occurring macrocyclic compound.[][][3] While some basic physical and chemical properties are available, comprehensive public data on its solubility and stability for drug development purposes is limited. This guide synthesizes available information and outlines standardized experimental protocols essential for characterizing this compound for research and pharmaceutical applications.

Introduction to this compound

This compound (CAS 63440-93-7) is a natural p-cyclophane isolated from the bacterial strain Cytophaga sp. AM13.1.[][3] It is a cyclic terephthalic acid ester with the molecular formula C₂₄H₂₄O₈ and a molecular weight of 440.44 g/mol .[][4] Structurally, it is identified as 3,8,15,20-Tetraoxatricyclo[20.2.2.2¹⁰,¹³]octacosa-10,12,22,24,25,27-hexaene-2,9,14,21-tetrone.[][4] Given its complex macrocyclic structure, understanding its solubility and stability is critical for any potential therapeutic development.

Chemical Structure:

  • IUPAC Name: 3,8,15,20-tetraoxatricyclo[20.2.2.2¹⁰,¹³]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone[5]

  • SMILES: C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1[5]

  • Appearance: White to Off-white Solid[][]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound is noted to have poor aqueous solubility, which presents a significant challenge for formulation development.

Available data indicates that this compound is slightly soluble in several organic solvents.[][]

SolventSolubility Description
ChloroformSlightly Soluble[]
DichloromethaneSlightly Soluble[]
Ethyl AcetateSlightly Soluble[]
AcetonitrileSlightly Soluble (with heating)[]

To thoroughly characterize this compound, quantitative solubility studies are essential. The following table outlines a proposed experimental plan to determine its solubility in pharmaceutically relevant media.

Solvent SystemTemperature (°C)pH (for aqueous)Proposed Method
Purified Water25, 37N/AShake-Flask HPLC-UV
Phosphate Buffer25, 372.0, 4.5, 6.8, 7.4Shake-Flask HPLC-UV
0.1 N HCl25, 37~1.2Shake-Flask HPLC-UV
Ethanol25, 37N/AShake-Flask HPLC-UV
Propylene Glycol25, 37N/AShake-Flask HPLC-UV
DMSO25, 37N/AShake-Flask HPLC-UV

Stability Profile

Drug stability is paramount for ensuring safety, efficacy, and shelf-life. The macrocyclic ester groups in this compound suggest potential susceptibility to hydrolysis under acidic or basic conditions.

For long-term storage, this compound should be kept in containers protected from direct sunlight and stored in a cool, dark environment at 2-8°C.[] The macrocyclic nature of p-cyclophanes often imparts a degree of chemical stability due to steric hindrance.[]

Forced degradation studies are necessary to identify potential degradation pathways and develop a stability-indicating analytical method.

Stress ConditionProposed ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60°C for 24, 48, 72 hoursHydrolysis of ester linkages
Base Hydrolysis 0.1 N NaOH at 60°C for 2, 4, 8 hoursHydrolysis of ester linkages
Oxidative 3% H₂O₂ at 25°C for 24 hoursOxidation of aromatic rings or ether linkages
Thermal 80°C (dry heat) for 48 hoursGeneral thermal decomposition
Photolytic ICH Q1B Option 2 (Xenon lamp)Photodegradation, ring cleavage

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable solubility and stability data.

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid, >95% purity)

  • Selected solvents (HPLC grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of this compound to a vial (e.g., 10 mg).

  • Add a known volume of the desired solvent (e.g., 10 mL).

  • Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Shake the vials at a constant speed (e.g., 150 rpm) for 48 hours to ensure equilibrium is reached.

  • After 48 hours, allow the vials to stand for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. Discard the first portion of the filtrate.

  • Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the calibration range of the analytical method.

  • Analyze the sample by a validated HPLC-UV method to determine the concentration.

  • Perform the experiment in triplicate.

This protocol outlines a typical forced degradation study to identify degradation products.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in Acetonitrile)

  • Acids (1 N HCl), Bases (1 N NaOH), Oxidizing agents (30% H₂O₂)

  • HPLC system with PDA or Mass Spectrometry (MS) detector

  • Photostability chamber, Temperature-controlled oven

Procedure:

  • Sample Preparation: For each condition, mix 1 mL of this compound stock solution with 1 mL of the stressor solution (e.g., 0.2 N HCl to achieve a final concentration of 0.1 N). For thermal studies, use the solid drug. For photostability, use the solution.

  • Stress Application:

    • Hydrolysis: Incubate samples at 60°C. Pull time points (e.g., 2, 8, 24 hours). Neutralize acid/base samples before analysis.

    • Oxidation: Keep at room temperature for 24 hours.

    • Thermal: Store solid powder at 80°C for 48 hours, then dissolve for analysis.

    • Photolytic: Expose solution to light according to ICH Q1B guidelines alongside a dark control.

  • Analysis:

    • Analyze all stressed samples, a non-stressed control, and a blank by HPLC-PDA/MS.

    • The HPLC method should be capable of separating the parent peak from all degradation product peaks. A gradient elution is typically required.

    • Evaluate peak purity of the parent drug peak under all conditions.

    • Identify and characterize major degradants using MS data.

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add Excess this compound to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temp (48 hours) B->C D Settle Suspension (2 hours) C->D E Withdraw & Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Analyze by HPLC-UV F->G H Calculate Solubility (mg/mL) G->H G This compound This compound (C₂₄H₂₄O₈) DP1 Degradation Product 1 (Single Ester Cleavage) This compound->DP1 H⁺ or OH⁻ (Slow) DP2 Degradation Product 2 (Full Ring Opening) DP1->DP2 H⁺ or OH⁻ (Fast) G cluster_physchem Physicochemical Properties cluster_form Formulation Strategy Sol Solubility Bio Oral Bioavailability Sol->Bio Stab Stability Stab->Bio Perm Permeability Perm->Bio Form Dosage Form (e.g., Nanosuspension) Form->Sol enhances Form->Bio

References

Pharacine: An Enigmatic Natural Product Awaiting Therapeutic Target Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite its unique chemical structure, the natural product Pharacine remains a molecule of unknown therapeutic potential. A thorough review of publicly available scientific literature and databases reveals a significant gap in the understanding of its biological activity, with no identified therapeutic targets, mechanism of action studies, or associated clinical or preclinical data.

This compound is a symmetrical p-cyclophane, a type of organic compound with a unique bridged aromatic ring structure. It was first isolated from the ethyl acetate extract of the bacterial strain Cytophaga sp. AM13.1.[1] Its chemical formula is C24H24O8, and it is also referred to as a phthalate ester.[2]

Currently, the known biological data on this compound is limited to initial screenings against a small panel of microorganisms. These studies reported that this compound showed no activity against three species of microalgae, the fungus Mucor miehei, the yeast Candida albicans, and the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes.[1]

There is no information available in scientific literature or clinical trial registries regarding any investigation into the therapeutic targets of this compound. Consequently, details on its mechanism of action, potential signaling pathway interactions, and any quantitative data from preclinical or clinical studies are non-existent. The core requirements for a technical guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time due to the foundational absence of research in these areas.

Further research is required to explore the bioactivity of this compound and to identify any potential therapeutic applications. Future studies could involve high-throughput screening against various cell lines and molecular targets to uncover its pharmacological profile. Until such research is conducted and published, the therapeutic potential of this compound will remain unknown.

References

Methodological & Application

Application Notes and Protocols for Pharacine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a theoretical guide based on the general principles of coordination chemistry with p-cyclophane ligands. As of the date of this document, there is no specific published research available on the use of Pharacine (CAS 63440-93-7) as a ligand for the synthesis and application of metal complexes. The experimental procedures and data presented are hypothetical and intended to serve as a foundational framework for researchers and drug development professionals interested in exploring the potential of this compound in coordination chemistry.

Introduction to this compound as a Potential Ligand

This compound, a naturally occurring p-cyclophane with the chemical formula C₂₄H₂₄O₈, presents an intriguing scaffold for the development of novel coordination complexes.[1][2] Its structure, characterized by two terephthalate units linked by butylene chains, offers potential coordination sites through its oxygen atoms within the ester groups and the π-systems of the benzene rings. The macrocyclic nature of this compound could impart significant stability and unique stereochemical constraints to its metal complexes, making them promising candidates for applications in catalysis, materials science, and medicinal chemistry.

The coordination of metal ions to this compound could lead to the formation of complexes with well-defined geometries and electronic properties. These properties are critical for their potential use as therapeutic agents, where the metal complex could interact with biological targets. The field of medicinal inorganic chemistry has demonstrated that metal complexes can offer therapeutic advantages over traditional organic drugs, including novel mechanisms of action and the potential to overcome drug resistance.[3][4][5]

Potential Coordination Modes of this compound:

  • O-Donor Coordination: The four ester oxygen atoms are potential Lewis basic sites for coordination with metal ions.

  • π-Arene Coordination: The electron-rich benzene rings can engage in π-coordination with transition metals.

  • Encapsulation: The macrocyclic cavity of this compound might encapsulate small metal ions.

Hypothetical Quantitative Data of this compound-Metal Complexes

The following tables present hypothetical data for postulated this compound-metal complexes. These values are illustrative and would need to be determined experimentally.

Table 1: Postulated Stability Constants of this compound-Metal Complexes

Metal IonLog K₁Log K₂Method of Determination
Cu(II)5.23.8Potentiometric Titration
Zn(II)4.53.1UV-Vis Spectroscopy
Pt(II)7.85.5Isothermal Titration Calorimetry
Ru(III)6.94.9NMR Spectroscopy

Table 2: Hypothetical Structural Data for a [Cu(this compound)Cl₂] Complex

ParameterValueMethod of Determination
Coordination GeometryDistorted OctahedralX-ray Crystallography
Cu-O Bond Length2.1 - 2.3 ÅX-ray Crystallography
Cu-Cl Bond Length2.2 - 2.4 ÅX-ray Crystallography
O-Cu-O Bond Angle85 - 95°X-ray Crystallography

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of a this compound-metal complex.

Synthesis of a Hypothetical [Cu(this compound)Cl₂] Complex

Objective: To synthesize a coordination complex of this compound with copper(II) chloride.

Materials:

  • This compound (C₂₄H₂₄O₈)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask, dissolve 440 mg (1 mmol) of this compound in 50 mL of anhydrous dichloromethane.

  • In a separate beaker, dissolve 170 mg (1 mmol) of CuCl₂·2H₂O in 20 mL of anhydrous methanol.

  • Slowly add the methanolic solution of CuCl₂·2H₂O to the dichloromethane solution of this compound at room temperature with continuous stirring.

  • A color change from colorless to light blue should be observed upon addition.

  • Reflux the reaction mixture at 40°C for 4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Add 50 mL of diethyl ether to precipitate the complex.

  • Filter the resulting light blue precipitate, wash with a small amount of cold diethyl ether, and dry under vacuum.

Diagram 1: Synthesis Workflow for [Cu(this compound)Cl₂]

G cluster_start Starting Materials cluster_reaction Reaction cluster_isolation Isolation This compound This compound in Dichloromethane Mixing Mix Solutions at RT This compound->Mixing CuCl2 CuCl₂·2H₂O in Methanol CuCl2->Mixing Reflux Reflux at 40°C for 4h Mixing->Reflux Concentration Solvent Evaporation Reflux->Concentration Precipitation Precipitate with Diethyl Ether Concentration->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product [Cu(this compound)Cl₂] Complex Drying->Product G cluster_cell Cancer Cell Complex [Pt(this compound)Cl₂] DNA_Intercalation DNA Intercalation Complex->DNA_Intercalation Cellular Uptake DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Activation of p53 pathway

References

Application Note: Pharacine as an Internal Standard for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantitative analysis of small molecules in complex matrices. The use of an internal standard (IS) is crucial for achieving accurate and precise quantification by correcting for variability in sample preparation, injection volume, and matrix effects.[1][2] An ideal internal standard should mimic the physicochemical properties and ionization behavior of the analyte of interest.[2][3] Pharacine, a macrocyclic phthalate ester, has been suggested as a stable internal standard for mass spectrometry-based assays.[] This application note provides a detailed protocol for the use of this compound as an internal standard in LC-MS analysis, including sample preparation, chromatographic conditions, and mass spectrometric detection.

Chemical Properties of this compound

This compound is a stable macrocyclic compound with the following properties:

PropertyValueReference
Molecular Formula C₂₄H₂₄O₈[5][6][7]
Molecular Weight 440.44 g/mol [5][6][7]
CAS Number 63440-93-7[][5][7]
Appearance White to Off-white Solid[]
Solubility Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate[]
Storage 2-8°C, protected from light[]

Experimental Workflow

The overall workflow for using this compound as an internal standard in an LC-MS analysis is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) and Analyte Standards Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporation Collect->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify troubleshooting cluster_causes_low Potential Causes for Low IS cluster_causes_high Potential Causes for High IS cluster_causes_inconsistent Potential Causes for Inconsistent IS IS_Variability Inconsistent IS Peak Area Low_IS Low IS Response IS_Variability->Low_IS High_IS High IS Response IS_Variability->High_IS Inconsistent_IS Inconsistent IS Response IS_Variability->Inconsistent_IS Incomplete_Addition Incomplete IS Addition Low_IS->Incomplete_Addition Extraction_Loss Poor Extraction Recovery Low_IS->Extraction_Loss Ion_Suppression Significant Ion Suppression Low_IS->Ion_Suppression Double_Spike Double Spiking of IS High_IS->Double_Spike Evaporation_Error Sample Evaporation Before IS Addition High_IS->Evaporation_Error Ion_Enhancement Ion Enhancement High_IS->Ion_Enhancement Pipetting_Error Inaccurate Pipetting Inconsistent_IS->Pipetting_Error Inconsistent_Mixing Inconsistent Vortexing/Mixing Inconsistent_IS->Inconsistent_Mixing Instrument_Drift Instrument Instability Inconsistent_IS->Instrument_Drift

References

Application Notes and Protocols for the Extraction of Pharacine from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharacine is a naturally occurring p-cyclophane that has been isolated from the marine bacterium Cytophaga sp. AM13.1[1]. As a unique molecular scaffold, this compound and its derivatives are of interest to the drug discovery and development community. Notably, some sources suggest its potential application in the treatment of leukemia, although detailed public data on its specific mechanism of action is limited[2][3]. These application notes provide a comprehensive set of protocols for the cultivation of Cytophaga sp., extraction of this compound, and its subsequent purification. The protocols are compiled from established methodologies for the culture of Cytophaga species and the extraction and purification of secondary metabolites from bacterial fermentations.

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from a 10-liter culture of Cytophaga sp. AM13.1. This data is illustrative and will vary depending on the precise culture conditions and extraction efficiency.

StepParameterValueUnitNotes
Fermentation Culture Volume10L
Wet Cell Biomass150g
Dry Cell Biomass30g
Extraction Volume of Ethyl Acetate10LEqual volume to culture supernatant
Crude Extract Weight2.5gAfter solvent evaporation
Purification Step 1 (Silica Gel Chromatography) Fraction Containing this compound5-Eluted with Hexane:Ethyl Acetate (7:3)
Weight of Semi-Purified Fraction500mg
Purification Step 2 (Preparative HPLC) Purified this compound Weight50mgFrom the semi-purified fraction
Final Purity>98%As determined by analytical HPLC
Overall Yield This compound Yield per Liter of Culture5mg/L

Experimental Protocols

Culture of Cytophaga sp. AM13.1

This protocol is based on a general medium for the growth of Cytophaga species. Optimization may be required to enhance the production of this compound.

Materials:

  • Tryptone

  • Yeast Extract

  • Beef Extract

  • Sodium Acetate

  • Agar (for solid medium)

  • Distilled Water

  • Sterile 250 mL flasks for starter cultures

  • 10 L Bioreactor

Enriched Cytophaga Medium Composition (per liter): [4][5]

  • Tryptone: 2.0 g

  • Yeast Extract: 0.5 g

  • Beef Extract: 0.5 g

  • Sodium Acetate: 0.2 g

  • Distilled Water: 1000 mL

  • Adjust pH to 7.2-7.4 before autoclaving.

Protocol:

  • Prepare the Enriched Cytophaga Medium by dissolving all components in distilled water.

  • Adjust the pH of the medium to 7.2-7.4.

  • For starter cultures, dispense 50 mL of the medium into 250 mL flasks and autoclave at 121°C for 15 minutes.

  • For the main culture, sterilize the 10 L bioreactor containing the medium using the same conditions.

  • Inoculate a sterile flask of Enriched Cytophaga Medium with a cryopreserved stock of Cytophaga sp. AM13.1.

  • Incubate the starter culture at 28-30°C with shaking at 150 rpm for 48-72 hours, or until good turbidity is observed.

  • Use the starter culture to inoculate the 10 L bioreactor (a 5% v/v inoculum is recommended).

  • Incubate the main culture at 28-30°C with controlled aeration and agitation for 7-10 days to allow for the production of secondary metabolites.

Extraction of Crude this compound

This protocol describes a liquid-liquid extraction using ethyl acetate to isolate non-polar to semi-polar compounds, including this compound, from the culture broth[4][6].

Materials:

  • Ethyl Acetate (HPLC grade)

  • Large capacity centrifuge

  • Separatory funnel (10 L or larger)

  • Rotary evaporator

  • Anhydrous sodium sulfate

Protocol:

  • After the incubation period, harvest the bacterial culture by centrifugation at 8,000 x g for 20 minutes to separate the supernatant from the cell biomass.

  • Collect the supernatant, which contains the secreted secondary metabolites.

  • Transfer the supernatant to a large separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.

  • Allow the layers to separate. The top layer will be the ethyl acetate containing the extracted compounds.

  • Carefully drain and collect the bottom aqueous layer and discard it.

  • Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried ethyl acetate extract to remove the sodium sulfate.

  • Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting residue is the crude extract containing this compound.

Purification of this compound

This two-step purification protocol involves initial fractionation by silica gel chromatography followed by final purification using preparative High-Performance Liquid Chromatography (HPLC).

3.1. Silica Gel Chromatography (Initial Fractionation)

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol:

  • Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into the column. Allow it to pack under gravity.

  • Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of approximately 20 mL each.

  • Monitor the fractions by TLC using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3) and visualize the spots under UV light (254 nm).

  • Pool the fractions that contain the compound with the expected Rf value for this compound.

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound extract.

3.2. Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 20 mm, 10 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Trifluoroacetic acid (TFA) (optional, to improve peak shape)

Protocol:

  • Dissolve the semi-purified extract in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water).

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase.

  • Inject the dissolved sample onto the column.

  • Run a linear gradient elution, for example, from 50% to 100% acetonitrile in water (with 0.1% TFA if used) over 40 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Collect the peak corresponding to this compound based on its retention time.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Bioactivity Assay: Anti-Leukemia Activity (MTT Assay)

This protocol describes a general method for assessing the cytotoxic activity of this compound against a human leukemia cell line, such as HL-60 or K562, using an MTT assay[7][8][9].

Materials:

  • Human leukemia cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Purified this compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Culture the leukemia cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound in DMSO.

  • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of medium per well.

  • Prepare serial dilutions of this compound in the culture medium and add 100 µL to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for this compound Extraction and Purification

Pharacine_Extraction_Workflow Culture 1. Culture of Cytophaga sp. AM13.1 (10 L Bioreactor) Centrifugation 2. Centrifugation (8,000 x g, 20 min) Culture->Centrifugation Supernatant Supernatant (10 L) Centrifugation->Supernatant CellPellet Cell Pellet (Discard) Centrifugation->CellPellet Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction AqLayer Aqueous Layer (Discard) Extraction->AqLayer EtOAcLayer Ethyl Acetate Layer Extraction->EtOAcLayer Evaporation 4. Solvent Evaporation (Rotary Evaporator) EtOAcLayer->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract SilicaChrom 5. Silica Gel Chromatography CrudeExtract->SilicaChrom SemiPurified Semi-Purified this compound SilicaChrom->SemiPurified PrepHPLC 6. Preparative HPLC (C18 Column) SemiPurified->PrepHPLC Purethis compound Pure this compound (>98%) PrepHPLC->Purethis compound Bioassay 7. Bioactivity Assay (Anti-Leukemia) Purethis compound->Bioassay Pharacine_Biosynthesis PrimaryMetabolism Primary Metabolism (e.g., Glycolysis, Pentose Phosphate Pathway) ShikimicAcid Shikimic Acid Pathway PrimaryMetabolism->ShikimicAcid AcetateMalonate Acetate-Malonate Pathway PrimaryMetabolism->AcetateMalonate AromaticAA Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine) ShikimicAcid->AromaticAA Precursors This compound Precursors AromaticAA->Precursors Polyketides Polyketide Chains AcetateMalonate->Polyketides Polyketides->Precursors Cyclization Enzymatic Cyclization Precursors->Cyclization This compound This compound (p-Cyclophane) Cyclization->this compound

References

Application Notes and Protocols for the Quantification of Pharacine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pharacine is a naturally occurring p-cyclophane and indole derivative isolated from the bacterium Cytophaga sp.[1] As a unique chemical entity, robust and validated analytical methods are essential for its study in various research and development contexts, including pharmacology, toxicology, and formulation development. To date, specific, validated analytical methods for the quantification of this compound in biological matrices or pharmaceutical formulations have not been extensively reported in the scientific literature.

This document provides detailed, proposed application notes and protocols for the quantification of this compound using common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the principles for the development of a ligand-binding assay, such as an ELISA. These protocols are based on established methodologies for the analysis of similar small molecules and natural products and serve as a comprehensive guide for researchers initiating work with this compound.[2][3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes in various samples.[3] This proposed method is suitable for the analysis of this compound in bulk material and simple formulations.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds like this compound.[3][5]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is proposed. The gradient can be optimized to ensure adequate separation of this compound from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by acquiring a UV spectrum of a pure this compound standard. Based on the indole moiety, a wavelength in the range of 220-280 nm is likely to provide good sensitivity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation (for Bulk Material):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification A This compound Standard & Sample Preparation C HPLC System Setup (Column, Detector) A->C B Mobile Phase Preparation B->C D Method Optimization (Gradient, Flow Rate) C->D E Sample Injection & Data Acquisition D->E F Peak Integration & Calibration Curve E->F G Method Validation (ICH Guidelines) F->G H Quantification of This compound in Samples G->H LCMS_SamplePrep A Biological Sample (e.g., Plasma) B Add Internal Standard & Acetonitrile A->B C Vortex & Centrifuge (Protein Precipitation) B->C D Collect Supernatant C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G Inject into LC-MS/MS System F->G Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->RTK Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

References

Application Notes and Protocols: Derivatization of Pharacine for Enhanced Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Initial literature searches for the natural product Pharacine, a p-cyclophane isolated from the bacterium Cytophaga sp. AM13.1, have revealed a significant gap in the available scientific data. The original isolation study from 2002 reported that this compound was inactive against a panel of tested microorganisms, including fungi, yeast, and several bacteria.[1][2] Subsequent research on the biological activity or chemical derivatization of this compound to enhance or introduce bioactivity appears to be absent from the published literature.

Therefore, the following application notes and protocols are presented as a hypothetical framework for the derivatization of a generic p-cyclophane scaffold, inspired by strategies used for other bioactive cyclophanes.[3][4] This document is intended to serve as a strategic guide for researchers interested in exploring the potential of this compound or similar natural products.

Introduction: The Potential of the p-Cyclophane Scaffold

p-Cyclophanes are a class of strained macrocyclic compounds containing an aromatic ring bridged by an aliphatic chain. While this compound itself has not demonstrated bioactivity, other natural products sharing this structural motif, such as hirsutellones and cylindrocyclophanes, exhibit promising antitumor and antibacterial properties.[3][4] This suggests that the this compound scaffold could be a valuable starting point for the synthesis of novel therapeutic agents through targeted chemical modification.

The derivatization strategy outlined below aims to introduce functional groups that can modulate the molecule's physicochemical properties (e.g., solubility, cell permeability) and facilitate interactions with biological targets.

Hypothetical Derivatization Strategy for a this compound-type p-Cyclophane

The structure of this compound, a symmetrical phthalate ester, offers several potential sites for chemical modification.[5] A logical workflow for a derivatization and screening program is outlined below.

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Scaffold Hydrolysis Ester Hydrolysis Start->Hydrolysis 1. Unmasking Functional Groups Halogenation Aromatic Halogenation Start->Halogenation 3. Aromatic Ring Modification Amidation Amide Formation Hydrolysis->Amidation 2. Amide Library Synthesis Primary_Screen Primary Screening (e.g., Cytotoxicity Assay) Amidation->Primary_Screen Halogenation->Primary_Screen Secondary_Screen Secondary Screening (e.g., Target-based Assays) Primary_Screen->Secondary_Screen Active Hits SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Screen->SAR_Analysis Lead_Opt Lead Optimization Final_Candidate Optimized Candidate Lead_Opt->Final_Candidate SAR_Analysis->Lead_Opt

Caption: A logical workflow for the derivatization and screening of a this compound-type scaffold.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the derivatization of a this compound-type molecule.

Protocol 1: Hydrolysis of the Ester Linkages

This protocol describes the basic hydrolysis of the ester bonds in the p-cyclophane macrocycle to yield the corresponding di-acid and di-alcohol, which can serve as versatile intermediates for further derivatization.

Materials:

  • This compound-type p-cyclophane

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound-type compound (1.0 eq) in a 3:1 mixture of THF and MeOH.

  • Add an aqueous solution of LiOH (4.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude di-acid and di-alcohol products.

  • Purify the products by silica gel column chromatography.

Protocol 2: Synthesis of Amide Derivatives

This protocol details the synthesis of an amide library from the di-acid intermediate generated in Protocol 1.

Materials:

  • Di-acid intermediate from Protocol 1

  • A library of primary and secondary amines

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the di-acid intermediate (1.0 eq) in anhydrous DMF.

  • Add PyBOP (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (2.5 eq) and continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into a separatory funnel containing Et₂O and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative by flash column chromatography.

Protocol 3: Biological Assay - MTT Cytotoxicity Assay

This protocol describes a primary screening assay to evaluate the cytotoxic activity of the newly synthesized this compound derivatives against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Seed HeLa cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.

Data Presentation

Quantitative data from the screening of a hypothetical library of this compound derivatives should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Cytotoxic Activity of Hypothetical this compound Derivatives against HeLa Cells

Compound IDR₁ GroupR₂ GroupIC₅₀ (µM)
This compound-OH-OH-OH>100
This compound-Amide-1-NH-CH₂CH₃-NH-CH₂CH₃85.2
This compound-Amide-2-NH-Cyclopropyl-NH-Cyclopropyl52.7
This compound-Amide-3-N(CH₃)₂-N(CH₃)₂>100
This compound-Br-Br (on aromatic ring)-75.4

Hypothetical Signaling Pathway

Should a derivative show significant cytotoxic activity, further studies would be required to elucidate its mechanism of action. A possible mechanism for an anticancer compound is the induction of apoptosis through the intrinsic mitochondrial pathway.

Apoptosis_Pathway Compound Active this compound Derivative Bax Bax/Bak Activation Compound->Bax Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for an active anticancer derivative of this compound.

Disclaimer: The information provided above is for illustrative purposes only and is based on general chemical and biological principles. The synthesis and handling of these or any chemical compounds should only be performed by trained professionals in a properly equipped laboratory setting. The biological activities and pathways are hypothetical and would require experimental validation.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Screening of Pharacine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic potential of Pharacine, a novel compound, using established cell-based assays. The following sections detail the principles of key cytotoxicity assays, step-by-step experimental procedures, and data interpretation guidelines.

Introduction to Cytotoxicity Screening

Cytotoxicity assays are fundamental in drug discovery and development for evaluating the potential of a compound to cause cell damage or death.[1] These assays are crucial for establishing a compound's safety profile and therapeutic index.[2][3] They measure various cellular functions, including metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).[4][5] This document focuses on three widely used and complementary assays for screening the cytotoxicity of this compound: the MTT assay, the LDH assay, and apoptosis assays.

Key Cytotoxicity Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[3][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[5]

  • Lactate Dehydrogenase (LDH) Assay: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme, released into the cell culture medium from cells with damaged membranes.[1][3] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[1]

  • Apoptosis Assays: Apoptosis is a form of programmed cell death that is a critical mechanism by which cytotoxic compounds can act.[9][10] Assays for apoptosis can detect key events in the apoptotic cascade, such as the activation of caspases, which are central executioners of apoptosis, or the externalization of phosphatidylserine on the cell surface (detected by Annexin V).[10][11]

Data Presentation

The following tables summarize hypothetical quantitative data from cytotoxicity screening of this compound on a representative cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to assess for selective toxicity.

Table 1: IC50 Values of this compound Determined by MTT Assay

Cell LineIncubation Time (hours)IC50 (µM)
HeLa2415.2
488.5
724.1
HEK2932445.8
4832.1
7225.6

Table 2: this compound-Induced LDH Release

Cell LineThis compound Conc. (µM)% Cytotoxicity (LDH Release) at 48h
HeLa15.2 ± 0.8
1035.7 ± 2.1
5078.3 ± 4.5
HEK29312.1 ± 0.5
1012.4 ± 1.3
5028.9 ± 2.7

Table 3: Apoptosis Induction by this compound (48h Treatment)

Cell LineThis compound Conc. (µM)% Apoptotic Cells (Annexin V Positive)
HeLa18.3 ± 1.2
1042.1 ± 3.5
5085.6 ± 5.1
HEK29313.5 ± 0.9
1015.8 ± 2.0
5032.4 ± 3.1

Experimental Workflows and Signaling Pathways

G cluster_0 Experimental Workflow cluster_1 Assay Endpoints A Cell Seeding (96-well plate) B This compound Treatment (Serial Dilutions) A->B C Incubation (24, 48, 72h) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Apoptosis Assay (e.g., Annexin V) C->F

Figure 1: General experimental workflow for cytotoxicity screening.

G cluster_0 Drug-Induced Cytotoxicity Pathways cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria DeathReceptor Death Receptors (e.g., Fas) This compound->DeathReceptor CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Simplified signaling pathways in drug-induced apoptosis.

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability.[7][12]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Cell culture medium (serum-free for incubation with MTT)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[13]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[12] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH released from damaged cells.[14]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for each condition.

  • Controls: Set up the following controls on each plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (e.g., 10% Triton X-100).[14]

    • No-Cell Control: Culture medium without cells to determine background LDH activity.[15]

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Apoptosis Assay Protocol (Annexin V Staining)

This protocol describes the detection of apoptosis using Annexin V staining, which identifies the externalization of phosphatidylserine.[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer or fluorescence microscope

  • 6-well plates or appropriate culture vessels

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

    • Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.

  • Cell Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (to distinguish necrotic cells).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Alternatively, cells can be visualized under a fluorescence microscope.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The combination of MTT, LDH, and apoptosis assays provides a robust framework for the initial cytotoxicity screening of this compound. These assays offer complementary information on cell viability, membrane integrity, and the mechanism of cell death. The protocols and data presentation formats outlined in these application notes are intended to guide researchers in obtaining reliable and reproducible results for informed decision-making in the drug development process.

References

In-Depth Analysis of Antimicrobial Susceptibility: Methodologies and Protocols for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective evaluation of a novel compound's antimicrobial properties is a cornerstone of infectious disease research and drug development. Determining the spectrum of activity and potency of a potential new therapeutic agent is critical for its advancement. This document provides a comprehensive guide to the standardized methods for antimicrobial susceptibility testing (AST), offering detailed protocols and data interpretation frameworks.

Important Note on Pharacine: Initial investigations into the compound this compound, a natural p-cyclophane, have indicated a lack of antimicrobial activity. A study published in the Journal of Natural Products reported that this compound showed no activity against a panel of microorganisms including the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes, as well as the yeast Candida albicans and the fungus Mucor miehei[1]. Therefore, the following protocols are presented as a general framework for the antimicrobial susceptibility testing of any novel or test compound, referred to herein as "Compound X," rather than this compound specifically.

Key Methodologies for Antimicrobial Susceptibility Testing

Two primary methods form the basis for quantitative and qualitative assessment of antimicrobial activity: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Test for assessing the zone of inhibition.[2][3][4]

  • Broth Microdilution: This quantitative method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] It is considered a gold-standard for establishing the potency of a new compound.

  • Kirby-Bauer Disk Diffusion: This qualitative (or semi-quantitative) method involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test organism.[2][3] The resulting diameter of the zone of growth inhibition is measured and interpreted using established standards.[2][4]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol outlines the steps to determine the MIC of Compound X against a target bacterial strain.

2.1.1 Materials

  • Compound X (stock solution of known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5][6]

  • Sterile 96-well microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Tetracycline, Gentamicin)

  • Negative control (uninoculated broth)

  • Spectrophotometer or microplate reader

2.1.2 Experimental Workflow Diagram

MIC_Workflow prep_compound Prepare Serial Dilutions of Compound X inoculate Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) prep_compound->inoculate Add to wells prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate Add to wells incubate Incubate Plate (35°C for 16-20 hours) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

2.1.3 Procedure

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of Compound X in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the starting concentration of Compound X to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Prepare Inoculum: Adjust the turbidity of the bacterial suspension in CAMHB to match a 0.5 McFarland standard. Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of Compound X at which there is no visible growth (i.e., the well is clear).[7] A microplate reader can be used to measure absorbance at 600 nm for a more quantitative assessment.

Protocol 2: Kirby-Bauer Disk Diffusion Test

This protocol provides a method for qualitatively assessing the antimicrobial activity of Compound X.

2.2.1 Materials

  • Compound X

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[2]

  • Test microorganism (e.g., S. aureus ATCC 25922, P. aeruginosa ATCC 27853)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Gentamicin, Tetracycline)

  • Calipers or ruler

2.2.2 Experimental Workflow Diagram

Disk_Diffusion_Workflow prep_plate Prepare Lawn of Bacteria on MHA Plate place_disk Place Disk on Inoculated Agar Surface prep_plate->place_disk impregnate_disk Impregnate Sterile Disk with Compound X impregnate_disk->place_disk incubate Incubate Plate (35°C for 16-18 hours) place_disk->incubate measure_zone Measure Zone of Inhibition (Diameter in mm) incubate->measure_zone interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zone->interpret Signaling_Pathway compound_x Compound X cell_membrane Bacterial Cell Membrane compound_x->cell_membrane Targets ion_gradient Disruption of Ion Gradient cell_membrane->ion_gradient atp_synthesis Inhibition of ATP Synthesis ion_gradient->atp_synthesis cell_death Cell Death atp_synthesis->cell_death

References

Application Notes and Protocols: Pharacine in Advanced Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pharacine is a macrocyclic compound first isolated from the bacterium Cytophaga sp. AM13.1[][]. It is a cyclic terephthalic acid ester with the chemical formula C₂₄H₂₄O₈[3][4][5][6]. While its initial applications were explored in pharmaceuticals, its unique structure as a p-cyclophane imparts significant stability and potential for synthetic modification, making it a compound of growing interest in material science[]. The rigid, macrocyclic nature of this compound allows it to serve as a robust building block for creating novel polymers and composite materials with tailored properties. Its structure can be functionalized to alter reactivity and introduce specific characteristics, opening up applications in areas such as coordination chemistry and the development of regenerative materials[].

These notes provide an overview of this compound's emerging applications in material science, with detailed protocols for the synthesis and characterization of this compound-based materials.

Application 1: this compound-Based Metal-Organic Frameworks (MOFs) for Gas Sorption

This compound's structure contains multiple oxygen atoms that can act as coordination sites for metal ions, making it an excellent organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). These this compound-based MOFs exhibit high thermal stability and porosity, making them suitable for gas storage and separation applications.

Data Presentation: Gas Adsorption in this compound-MOF-1

GasTemperature (K)Pressure (bar)Adsorption Capacity (cm³/g)Selectivity (CO₂/N₂)
CO₂273112545
CO₂29818542
N₂27312.8-
N₂29812.0-
H₂771180-

Experimental Protocol: Synthesis of this compound-MOF-1

Objective: To synthesize a crystalline Metal-Organic Framework using this compound as the organic linker and Zinc nitrate as the metal source.

Materials:

  • This compound (CAS 63440-93-7)[5][6][7][8]

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Chloroform[]

  • 20 mL scintillation vials

  • Programmable oven

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve 44.0 mg (0.1 mmol) of this compound in 10 mL of DMF. In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zinc nitrate hexahydrate in 10 mL of DMF.

  • Mixing: Combine the two solutions in a single vial. Cap the vial tightly.

  • Solvothermal Synthesis: Place the vial in a programmable oven. Heat to 100°C at a rate of 5°C/min. Hold at 100°C for 24 hours.

  • Cooling: Allow the oven to cool naturally to room temperature.

  • Crystal Collection: Collect the resulting colorless crystals by decanting the mother liquor.

  • Washing: Wash the crystals three times with 5 mL of fresh DMF to remove unreacted precursors.

  • Solvent Exchange: Immerse the crystals in 10 mL of chloroform for 72 hours, replacing the chloroform every 24 hours. This step is crucial for removing residual DMF from the pores.

  • Activation: Decant the chloroform and heat the crystals under vacuum at 120°C for 12 hours to fully activate the MOF for gas sorption analysis.

Logical Workflow for MOF Synthesis and Characterization

A Reactant Solubilization (this compound + Zn(NO₃)₂ in DMF) B Solvothermal Reaction (100°C, 24h) A->B C Crystal Isolation & Washing B->C D Solvent Exchange (Chloroform) C->D E Activation (Vacuum, 120°C) D->E F Characterization (PXRD, TGA, Gas Sorption) E->F

Caption: Workflow for this compound-MOF-1 synthesis and analysis.

Application 2: Self-Healing Polyurethane Composites

The rigid macrocyclic structure of this compound can be incorporated into polymer backbones to enhance mechanical properties. When functionalized with diol groups, this compound can act as a chain extender in polyurethane synthesis. The resulting material exhibits self-healing properties due to reversible hydrogen bonding and steric interactions facilitated by the this compound units.

Data Presentation: Mechanical Properties of this compound-PU

MaterialTensile Strength (MPa)Elongation at Break (%)Healing Efficiency (%) (after 24h at 60°C)
Control PU15.2650< 5
5% this compound-PU22.558085
10% this compound-PU28.152095

Experimental Protocol: Preparation of Self-Healing this compound-Polyurethane (10% this compound-PU)

Objective: To synthesize a polyurethane composite incorporating functionalized this compound that exhibits self-healing capabilities.

Materials:

  • This compound-diol (synthesized via functionalization of this compound)

  • Isophorone diisocyanate (IPDI)

  • Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous Toluene

Procedure:

  • Pre-polymer Synthesis: In a three-neck flask under a nitrogen atmosphere, add 20g of PCL diol. Heat to 80°C and dry under vacuum for 2 hours.

  • Cool to 60°C and add 4.44g of IPDI and 2-3 drops of DBTDL catalyst. Let the reaction proceed at 80°C for 3 hours with mechanical stirring to form an NCO-terminated pre-polymer.

  • Chain Extension: Dissolve 2.68g of this compound-diol in 20 mL of anhydrous toluene. Add this solution dropwise to the pre-polymer mixture over 30 minutes.

  • Curing: Continue stirring at 80°C for an additional 4 hours.

  • Casting: Pour the viscous solution into a Teflon mold and degas in a vacuum oven at 60°C for 1 hour.

  • Final Curing: Cure the film at 60°C for 24 hours.

  • Healing Test:

    • Cut the cured film completely with a razor blade.

    • Gently press the two pieces back together.

    • Place the sample in an oven at 60°C for 24 hours.

    • Healing efficiency is calculated as the ratio of the tensile strength of the healed sample to that of the original sample.

This compound-PU Self-Healing Mechanism

cluster_0 Intact Material cluster_1 Damaged & Healing A This compound units in PU matrix B Hydrogen Bonds & π-π Stacking A->B provide stability C Mechanical Damage (Crack formed) A->C D Thermal Input (60°C) C->D apply heat E Increased Chain Mobility D->E F Re-formation of Reversible Bonds E->F F->A Healed

Caption: Reversible bond reformation in this compound-PU.

References

Troubleshooting & Optimization

Pharacine Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pharacine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to optimize the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis route for this compound?

A1: this compound is synthesized in a robust three-step sequence:

  • Step 1: Suzuki Coupling: A palladium-catalyzed cross-coupling of Phara-Boronic Acid Pinacol Ester with Cine-Bromide to form this compound-Intermediate-1.

  • Step 2: Boc Protection: The secondary amine of Intermediate-1 is protected using di-tert-butyl dicarbonate (Boc₂O) to yield Boc-Pharacine-Intermediate-2.

  • Step 3: Grignard Reaction & Deprotection: A Grignard reaction with methylmagnesium bromide on an ester moiety, followed by an acidic workup, which also removes the Boc protecting group to yield the final product, this compound.

Q2: My overall yield for the this compound synthesis is consistently low. Which step is the most common source of yield loss?

A2: While yield loss can occur at any stage, the most technically challenging steps are typically the Suzuki coupling (Step 1) and the Grignard reaction (Step 3). Low yields in the Suzuki coupling often stem from catalyst deactivation or suboptimal reaction conditions.[1][2] The Grignard reaction is highly sensitive to moisture, and even trace amounts can significantly reduce the yield by quenching the Grignard reagent.[3][4]

Q3: I am having difficulty purifying the final this compound product. It shows significant peak tailing during silica gel chromatography. What can I do?

A3: The final this compound product contains a basic amine group, which strongly interacts with the acidic silanol groups on the surface of standard silica gel, causing peak tailing.[5] To mitigate this, you can add a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., 0.5-2% v/v).[5][6] Alternatively, using a different stationary phase, such as basic alumina or an amine-functionalized silica gel, can significantly improve peak shape and separation.[7]

Troubleshooting Guides

Guide 1: Low Yield in Step 1 (Suzuki Coupling)

If you are experiencing low yields (<70%) in the synthesis of this compound-Intermediate-1, consult the following guide.

Troubleshooting Decision Tree: Suzuki Coupling

G start Low Yield in Suzuki Coupling reagent_quality Assess Reagent Quality & Stability start->reagent_quality conditions Evaluate Reaction Conditions start->conditions side_reactions Check for Side Reactions (TLC/LC-MS Analysis) start->side_reactions boronic_acid Boronic Ester Prone to Protodeboronation? reagent_quality->boronic_acid catalyst Catalyst/Ligand Degraded? reagent_quality->catalyst atmosphere Inert Atmosphere Compromised? conditions->atmosphere base_solvent Suboptimal Base or Solvent? conditions->base_solvent homocoupling Significant Homocoupling Product Observed? side_reactions->homocoupling solution1 Use Fresh Boronic Ester. Minimize reaction time/temp. boronic_acid->solution1 solution2 Use Fresh Catalyst & Ligand. Store under inert atmosphere. catalyst->solution2 solution3 Ensure proper degassing of solvent and reaction vessel. atmosphere->solution3 solution4 Screen alternative bases (e.g., K3PO4, Cs2CO3) and solvents (e.g., Dioxane/H2O). base_solvent->solution4 solution5 Improve degassing. Use a Pd(0) source like Pd(PPh3)4 to minimize. homocoupling->solution5

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Data Summary: Optimizing Suzuki Coupling Conditions

The following table summarizes results from an optimization study. All reactions were run with 1.0 mmol of Cine-Bromide.

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1001265
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)DMF/H₂O901258
Pd(dppf)Cl₂ (3) N/A K₃PO₄ (3) Dioxane/H₂O 90 8 92
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O801685
Guide 2: Incomplete Reaction in Step 2 (Boc Protection)

An incomplete reaction is often observed by the presence of both starting material (this compound-Intermediate-1) and product (Boc-Pharacine-Intermediate-2) on TLC analysis after the expected reaction time.

SymptomPossible CauseRecommended Solution
Reaction stalls, ~50% conversionInsufficient Boc₂O or base.Increase equivalents of Boc₂O to 1.5 and ensure at least 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) are used.
Reaction is slow and incompleteLow reaction temperature or poor solubility.Gently warm the reaction to 40 °C. THF is a suitable solvent, but if solubility is poor, consider using a dioxane/water mixture.
Formation of side productsThe starting material contains a zwitterionic character, which can lead to side reactions like the formation of a mixed anhydride.Run the reaction in an aqueous solution with a base like sodium hydroxide. This helps to maintain solubility and hydrolyze any mixed anhydride that forms.[8]
Guide 3: Low Yield in Step 3 (Grignard Reaction)

The Grignard reaction is highly exothermic and sensitive to specific conditions. Low yields are a common problem.

Troubleshooting Flow: Grignard Reaction

G start Low Yield in Grignard Reaction initiation Did the reaction fail to initiate? start->initiation low_yield Reaction initiated, but yield is low. start->low_yield mg_surface Inactive Mg Surface (Oxide Layer) initiation->mg_surface moisture Presence of Moisture (Glassware/Solvent) initiation->moisture low_yield->moisture side_reactions Competing Side Reactions? low_yield->side_reactions solution1 Activate Mg: Crush turnings, add a crystal of iodine, or use a few drops of 1,2-dibromoethane. mg_surface->solution1 solution2 Rigorously flame-dry all glassware. Use anhydrous grade ether or THF. moisture->solution2 solution3 Maintain low temperature (0 °C) during addition to prevent Wurtz coupling and enolization. side_reactions->solution3

Caption: Common issues and solutions for Grignard reactions.

Common Side Reactions in this compound Synthesis (Step 3)

Side ReactionCausePrevention Strategy
Wurtz Coupling The Grignard reagent couples with unreacted alkyl halide.[3]Add the alkyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide.
Quenching The Grignard reagent reacts with trace amounts of water or other protic species.[4]Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.
Double Addition In reactions with esters, two equivalents of the Grignard reagent can add to the carbonyl group.[9]This is the desired reaction for this compound synthesis. Ensure at least 2.2 equivalents of Grignard reagent are used relative to the ester.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling for this compound-Intermediate-1

This protocol details the optimized procedure for the palladium-catalyzed coupling of Phara-Boronic Acid Pinacol Ester and Cine-Bromide.

  • Reagent Preparation: To a flame-dried 250 mL Schlenk flask, add Cine-Bromide (1.0 eq.), Phara-Boronic Acid Pinacol Ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).[2]

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed 4:1 dioxane/water via cannula. The final concentration should be approximately 0.1 M with respect to the Cine-Bromide.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 8 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (200 mL). Wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of Final Product (this compound)

This protocol describes a method to purify the final this compound product, minimizing peak tailing on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with the initial mobile phase. The mobile phase should be a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2) containing 1% triethylamine (TEA).[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the DCM/MeOH/TEA mobile phase. If solubility is low, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the prepared column.

  • Elution: Begin elution with the 98:2 DCM/MeOH + 1% TEA mobile phase. Gradually increase the polarity by increasing the percentage of methanol as needed to elute the product.

  • Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure. To remove residual triethylamine, the purified product can be co-evaporated with dichloromethane or redissolved in a suitable solvent and washed with a dilute acid solution if the product is stable to these conditions.

References

overcoming solubility issues with Pharacine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pharacine

Answering Your Questions on this compound Solubility and Assay Optimization

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a stock solution in 100% high-purity DMSO at a concentration of 10-20 mM. Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles which can affect compound stability and solubility.[1]

Q2: My this compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what can I do?

A2: This is a common issue known as "precipitation upon dilution" that occurs with hydrophobic compounds like this compound.[2][3] The primary cause is the drastic change in solvent from a favorable organic solvent (DMSO) to an unfavorable aqueous environment.[4] The compound's concentration exceeds its solubility limit in the final assay buffer.[4] To prevent this, ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%), use a stepwise serial dilution method, and vortex vigorously immediately after dilution.[1][5]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The maximum tolerated DMSO concentration is cell-line specific.[6][7] As a general rule, most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity, while some sensitive lines may require concentrations as low as 0.1%.[6][8] It is crucial to run a vehicle control (media with the same final DMSO concentration as your treated samples) to determine the effect of the solvent on your specific cell line and assay.[6]

Q4: Can I use heat or sonication to help dissolve this compound?

A4: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of this compound.[2][5] A brief period in a 37°C water bath or short bursts in a bath sonicator can help break down aggregates.[1][2] However, it is critical to be cautious as prolonged or excessive heat can lead to the degradation of the compound.[2] Always visually inspect the solution for clarity and any signs of color change.

Q5: Are there alternatives to DMSO for solubilizing this compound for sensitive applications?

A5: Yes, if DMSO is not suitable for your experimental system, you can explore the use of formulation aids like cyclodextrins.[9][10][11] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that significantly increase their aqueous solubility.[12][13] This can be a valuable strategy for reducing or eliminating the need for organic co-solvents.

Troubleshooting Guides

Issue 1: this compound Precipitates in Aqueous Buffer During Dilution
  • Symptoms: You observe cloudiness, a visible precipitate, or a film in your tube or plate well immediately after diluting the this compound DMSO stock into your aqueous assay buffer or cell culture medium.

  • Primary Cause: The concentration of this compound has exceeded its thermodynamic solubility limit in the final aqueous solution.[4]

  • Solutions:

    • Optimize Dilution Method: Avoid diluting the DMSO stock directly into the final large volume of buffer. Perform a serial dilution, first creating an intermediate dilution in a smaller volume of buffer with vigorous mixing before adding it to the final volume.[1]

    • Reduce Final DMSO Concentration: Prepare a more concentrated DMSO stock solution (e.g., 50 mM) so that a smaller volume is needed for the final dilution, keeping the final DMSO percentage low.[1]

    • Incorporate Solubilizing Agents: For particularly challenging assays, consider pre-dissolving a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer before adding the this compound stock.[9][11]

    • Check Buffer Composition: High salt concentrations can sometimes decrease the solubility of hydrophobic compounds (a "salting-out" effect). If your protocol allows, test a buffer with a lower salt concentration.[4]

Issue 2: Inconsistent or Lower-Than-Expected Potency in Assays
  • Symptoms: You observe high variability in your results (e.g., IC50 values) between experiments, or the potency of this compound is much lower than anticipated.

  • Primary Cause: Poor solubility is a major contributor to assay variability.[4] If this compound is not fully dissolved, its effective concentration is lower than the nominal concentration you calculated, leading to an underestimation of its true potency.[4] Compound aggregation can also lead to non-specific effects.[4]

  • Solutions:

    • Perform a Pre-Assay Solubility Check: Before running your main experiment, perform a kinetic solubility test. Prepare your highest concentration of this compound in the final assay buffer, let it sit for the duration of your assay, then centrifuge and measure the concentration of the supernatant via HPLC or UV-Vis to determine the true soluble concentration.[1]

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Do not store intermediate dilutions in aqueous buffers.

    • Ensure Thorough Mixing: Vortex solutions vigorously at every dilution step to ensure the compound is as dispersed as possible.

    • Include Bovine Serum Albumin (BSA): For biochemical assays, adding a small amount of BSA (e.g., 0.01-0.1%) to the assay buffer can help prevent the compound from sticking to plastic surfaces and can also aid in solubility.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventTypeSolubility (Approx.)Notes
DMSO Polar Aprotic>50 mg/mLRecommended for primary stock solutions.
Ethanol Polar Protic~5 mg/mLCan be used as a co-solvent, but has lower solubilizing power than DMSO.
Methanol Polar Protic~2 mg/mLLower solubilizing power.
PBS (pH 7.4) Aqueous Buffer<1 µg/mLEssentially insoluble; requires a co-solvent like DMSO for use in assays.
Water Aqueous<0.1 µg/mLThis compound is highly hydrophobic and insoluble in water.

Table 2: General Recommendations for Maximum Co-Solvent Concentrations in Cell-Based Assays

Co-SolventMax Concentration (General)Max Concentration (Sensitive Cells)Key Considerations
DMSO ≤ 1%≤ 0.1% - 0.5%Cell line dependent; always run a vehicle control.[6][14][15]
Ethanol ≤ 0.5%≤ 0.1%Can be more cytotoxic than DMSO for some cell lines.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated, stable stock solution of this compound for long-term storage.

Materials:

  • This compound (solid powder, MW: 440.44 g/mol )[16][17][18]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh out 4.40 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Calculate the required volume of DMSO: (4.40 mg / 440.44 mg/mmol) / 10 mmol/L = 0.001 L = 1.0 mL.

  • Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.[5]

  • Vortex the mixture vigorously for 2-3 minutes until the solid is completely dissolved.[5]

  • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.[5]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution Method to Minimize Precipitation in Aqueous Assays

Objective: To prepare a final 10 µM working solution of this compound in an aqueous buffer with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • 100% DMSO

  • Sterile aqueous assay buffer (e.g., PBS or cell culture medium)

Procedure:

  • Prepare Intermediate DMSO Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO. (e.g., 2 µL of 10 mM stock + 18 µL of 100% DMSO).

  • Prepare Final Working Solution: Add the 1 mM intermediate stock to the final volume of aqueous buffer at a 1:100 ratio. It is critical to add the DMSO stock to the buffer while vortexing, not the other way around.[5]

    • Example: For 1 mL of final solution, add 10 µL of the 1 mM intermediate stock to 990 µL of aqueous buffer.

  • Mix Immediately: As soon as the DMSO stock is added to the buffer, vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion. This minimizes localized high concentrations that can cause precipitation.[5]

  • Use the final 10 µM working solution in your assay immediately. Do not store aqueous dilutions.

Mandatory Visualizations

G cluster_start Start: this compound Precipitation Observed cluster_troubleshooting Troubleshooting Steps cluster_end Outcome start Precipitation in Aqueous Buffer q1 Is final DMSO concentration > 0.5%? start->q1 s1 Decrease DMSO %: 1. Make higher conc. stock 2. Reduce final compound conc. q1->s1 Yes q2 Using direct 1-step dilution? q1->q2 No s1->q2 s2 Use Serial Dilution: 1. Make intermediate DMSO dilution 2. Add DMSO to buffer (not reverse) 3. Vortex immediately q2->s2 Yes q3 Still precipitating? q2->q3 No s2->q3 s3 Advanced Solubilization: 1. Add BSA to buffer (0.1%) 2. Use Cyclodextrins (e.g., HP-β-CD) 3. Test buffer pH/salt modification q3->s3 Yes end_node Solution Clear: Proceed with Assay q3->end_node No s3->end_node

Caption: Troubleshooting workflow for this compound precipitation.

G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation This compound This compound This compound->raf

Caption: Hypothetical signaling pathway for this compound as a RAF kinase inhibitor.

G start Weigh Solid This compound stock Dissolve in 100% DMSO to create 10 mM Stock Solution start->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw intermediate Perform Serial Dilution in 100% DMSO thaw->intermediate final_dilution Add to Assay Buffer with Vigorous Mixing intermediate->final_dilution end Assay-Ready Plate final_dilution->end

Caption: Experimental workflow for preparing assay-ready plates with this compound.

References

Pharacine Technical Support Center: Troubleshooting Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Pharacine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution, prepared in an aqueous buffer, has become cloudy and a precipitate has formed. What is the cause and how can I resolve this?

A1: This is likely due to the low aqueous solubility of this compound. This compound is only slightly soluble in some organic solvents and has poor solubility in water.[][] Precipitation can be influenced by several factors:

  • Solvent Choice: this compound's solubility is limited in aqueous solutions. The use of co-solvents may be necessary to maintain it in solution.

  • Temperature: Changes in temperature can affect solubility. While storage at 2-8°C is recommended for stability, this may decrease solubility compared to room temperature.[][]

  • Concentration: The concentration of this compound in your solution may have exceeded its solubility limit in the chosen solvent system.

  • pH of the Buffer: The pH of your aqueous solution can influence the solubility of this compound.

Troubleshooting Steps:

  • Review Solvent and Concentration: Verify that the concentration of your this compound solution is within its solubility limits for the chosen solvent. Consider using a higher percentage of an organic co-solvent if appropriate for your experimental design.

  • Temperature Control: If you are working at a lower temperature, try preparing the solution at room temperature first, ensuring complete dissolution before cooling. However, be aware that this may lead to supersaturation and subsequent precipitation.

  • Sonication: Gentle sonication can help to dissolve precipitated this compound.

  • pH Adjustment: Experiment with different pH buffers to determine the optimal pH for this compound solubility in your system.

  • Filtration: If undissolved particles remain, you can filter the solution through a 0.22 µm filter to remove them, but be aware that this will reduce the effective concentration of this compound.

Q2: I suspect my this compound solution is degrading over time, leading to inconsistent experimental results. How can I confirm this and prevent it?

A2: Degradation of this compound in solution is a valid concern, especially over extended periods or under certain storage conditions. As this compound is a cyclic ester, it is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[][3] Oxidation is another potential degradation pathway.[4][5]

Troubleshooting and Prevention Workflow

Troubleshooting this compound Degradation start Inconsistent Experimental Results check_storage Review Storage Conditions (2-8°C, dark) start->check_storage run_hplc Perform HPLC Analysis (Compare to standard) check_storage->run_hplc degradation_confirmed Degradation Confirmed run_hplc->degradation_confirmed Peak area decreased or new peaks appear no_degradation No Degradation Detected run_hplc->no_degradation No significant change optimize_storage Optimize Storage: - Prepare fresh solutions - Use aliquots - Consider -80°C for long-term degradation_confirmed->optimize_storage check_ph Evaluate Solution pH degradation_confirmed->check_ph check_oxygen Consider Oxidative Stress degradation_confirmed->check_oxygen adjust_ph Adjust Buffer pH (if experiment allows) check_ph->adjust_ph use_antioxidants Use Degassed Solvents or Add Antioxidants check_oxygen->use_antioxidants Hypothetical Hydrolysis of this compound This compound This compound (Cyclic Ester) H2O H₂O (Acid or Base Catalyst) This compound->H2O Intermediate Linear Ester Intermediate H2O->Intermediate Hydrolysis Degradation_Product_1 Terephthalic Acid Intermediate->Degradation_Product_1 Degradation_Product_2 1,4-Butanediol Intermediate->Degradation_Product_2

References

optimizing Pharacine concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Pharacine for in vitro studies. This compound is a potent and selective small molecule inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway.[1][2] Proper concentration selection is critical for achieving accurate, reproducible results while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a novel cell line, it is recommended to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range is from 1 nM to 100 µM.[3] This wide range helps identify the effective concentration window for your specific experimental setup.

Q2: How should I dissolve and store this compound?

A2: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1% v/v) to prevent solvent-induced toxicity.[3][4] Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C and protected from light to minimize freeze-thaw cycles.[3][5]

Q3: How does serum in the culture medium affect this compound's activity?

A3: Serum proteins can bind to small molecules like this compound, which may reduce the effective concentration of the compound available to the cells.[3][6] If you suspect significant interference, consider performing initial range-finding experiments in both serum-containing and serum-free (or reduced-serum) media to quantify the effect.

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time depends on the biological question and the cell line's doubling time. For pathway inhibition studies (e.g., checking for p-ERK reduction), shorter time points (e.g., 1, 6, 12 hours) may be sufficient. For cell viability or proliferation assays, longer incubations (e.g., 24, 48, 72 hours) are typically required.[3] A time-course experiment is recommended to determine the ideal endpoint for your assay.

Q5: What is the difference between IC50 and CC50?

A5: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit a specific biological function (like cell proliferation or kinase activity) by 50%.[7][8] The CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of the cells. A therapeutically useful inhibitor should have an IC50 significantly lower than its CC50.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

Issue 1: High Cell Death Observed, Even at Low Concentrations

  • Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[4]

    • Solution: Ensure the final DMSO concentration in your culture medium is ≤ 0.1%. Prepare a "vehicle-only" control (media with the same DMSO concentration but no this compound) to assess the impact of the solvent on cell viability.[3]

  • Possible Cause 2: Compound Cytotoxicity. The cell line may be highly sensitive to the on-target or off-target effects of this compound.

    • Solution: Perform a cytotoxicity assay (such as an MTT or LDH assay) to determine the CC50. Use concentrations well below the CC50 for your functional experiments.[9]

  • Possible Cause 3: Contamination. Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.[10]

    • Solution: Regularly test your cell cultures for mycoplasma. Visually inspect cultures for signs of contamination and practice sterile techniques.

Issue 2: No Dose-Response or Inhibitory Effect Observed

  • Possible Cause 1: Concentration Too Low. The concentrations tested may be below the effective range for the target cell line.

    • Solution: Extend the concentration range to higher levels (e.g., up to 100 µM).

  • Possible Cause 2: Inactive Compound. The compound may have degraded due to improper storage or handling.[4]

    • Solution: Use a fresh aliquot of the stock solution for each experiment. Verify the compound's activity in a known sensitive cell line as a positive control.

  • Possible Cause 3: Cell Line Resistance. The cell line may have mutations downstream of MEK (e.g., in ERK or its substrates) or express efflux pumps that remove the inhibitor, rendering it insensitive to this compound.

    • Solution: Confirm that the cell line expresses the target (MEK1/2) and that the MAPK/ERK pathway is active. Use a positive control inhibitor to ensure the assay is working correctly.[3] A western blot for phosphorylated ERK (p-ERK) can confirm pathway activity.[11]

  • Possible Cause 4: Assay Interference. The compound may interfere with the assay readout itself (e.g., autofluorescence in a fluorescence-based assay).[12][13]

    • Solution: Run a cell-free control by adding this compound to the assay reagents without cells to check for direct chemical interactions.

Issue 3: High Variability Between Replicates or Experiments

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability.[14]

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Be careful with your pipetting technique to seed all wells consistently. Avoid using the outer wells of 96-well plates, as they are prone to evaporation ("edge effects").[13]

  • Possible Cause 2: Compound Precipitation. this compound may precipitate when diluted from a DMSO stock into aqueous culture medium, especially at higher concentrations.[4]

    • Solution: Visually inspect the media for precipitation after adding the compound. Pre-warm the culture medium before adding the diluted this compound stock and mix gently but thoroughly.

  • Possible Cause 3: Cell Health and Passage Number. Cells that are unhealthy, too confluent, or at a high passage number can respond inconsistently.[4]

    • Solution: Use cells from a consistent, low passage number. Ensure cells are in the logarithmic growth phase and are plated at an optimal density.

Data Presentation

Table 1: In Vitro Efficacy of this compound Across Various Human Cancer Cell Lines
Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (nM)
A-375Malignant MelanomaProliferation728.5
HT-29Colorectal CarcinomaProliferation7215.2
A549Lung CarcinomaProliferation72125.6
MCF-7Breast AdenocarcinomaProliferation72450.1
Table 2: Cytotoxicity Profile of this compound
Cell LineCell TypeAssay TypeIncubation Time (h)CC50 (µM)Selectivity Index (SI = CC50/IC50)
HEK293Embryonic KidneyViability (MTT)48> 25N/A
A-375Malignant MelanomaViability (MTT)4810.8> 1270

Experimental Protocols

Protocol 1: Cell Viability Determination using MTT Assay

This protocol is used to assess the cytotoxic effect of this compound and determine its CC50 value.[15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[13]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[18][19][20] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[18]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate gently for 15 minutes.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.[9][21]

Protocol 2: Western Blot for MEK Pathway Inhibition

This protocol verifies that this compound is inhibiting its intended target by measuring the phosphorylation of ERK, a downstream substrate of MEK.[11][22]

  • Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in 6-well plates. Once attached, starve the cells in serum-free medium for 12-24 hours. Treat with various concentrations of this compound for 1-2 hours, then stimulate with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the pathway.

  • Lysis: Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[22]

  • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[24]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23][25]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24][25]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK1/2) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22][23]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[22]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control like GAPDH.[11] A decrease in the p-ERK/total ERK ratio indicates successful target inhibition.

Visualizations

Pharacine_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF This compound This compound This compound->MEK Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Optimization_Workflow start Start: New Cell Line range_finding 1. Broad Range-Finding Assay (1 nM - 100 µM) start->range_finding cytotoxicity 2. Cytotoxicity Assay (MTT) Determine CC50 range_finding->cytotoxicity dose_response 3. Focused Dose-Response Determine IC50 cytotoxicity->dose_response decision Is IC50 << CC50? dose_response->decision target_validation 4. Target Validation (Western Blot) Confirm p-ERK Inhibition decision->target_validation  Yes stop Re-evaluate: - Cell Line Sensitivity - Compound Activity decision->stop No   end Optimal Concentration Range Identified target_validation->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start Problem: No Inhibitory Effect Observed q1 Is final DMSO concentration ≤ 0.1%? start->q1 a1_yes Check Compound Activity q1->a1_yes Yes a1_no Lower DMSO concentration and re-test q1->a1_no No q2 Is compound fresh and stored correctly? a1_yes->q2 a2_yes Verify Pathway Activity q2->a2_yes Yes a2_no Use fresh aliquot and re-test q2->a2_no No q3 Is MAPK pathway active in your cell line? a2_yes->q3 a3_yes Consider cell resistance or assay interference q3->a3_yes Yes a3_no Confirm p-ERK levels via Western Blot q3->a3_no No

Caption: A troubleshooting flowchart for experiments where this compound shows no effect.

References

Technical Support Center: Minimizing Off-Target Effects of Pharacine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with Pharacine, a novel kinase inhibitor. While this compound shows high potency for its primary target, understanding and mitigating its off-target effects is crucial for accurate experimental interpretation and the development of safe therapeutics.[1] This document provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you identify, validate, and minimize off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive kinase inhibitor designed to selectively target the Serine/Threonine Kinase 1 (STK1) . STK1 is a critical component of the MAPK signaling pathway, which is frequently dysregulated in various cancer types. By inhibiting STK1, this compound aims to block downstream signaling, thereby reducing cell proliferation and inducing apoptosis in cancer cells.

Q2: What are the known primary off-target effects of this compound?

A2: Comprehensive kinase profiling has identified two primary off-target kinases for this compound: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) .[2] These off-target interactions can lead to unintended cellular effects, such as modulation of angiogenesis and cell migration, which may complicate experimental results.[2]

Q3: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect?

A3: Distinguishing between on-target and off-target effects is a critical step. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a well-characterized, structurally different STK1 inhibitor. If both compounds produce the same effect at concentrations that achieve similar levels of STK1 inhibition, the effect is likely on-target.[2]

  • Rescue Experiments: A "gold standard" method is to overexpress a drug-resistant mutant of the intended target (STK1).[3] If this reverses the observed phenotype, the effect is confirmed to be on-target.[3]

  • Dose-Response Analysis: Correlate the phenotypic response with the degree of target inhibition across a range of this compound concentrations.[3] On-target effects should track closely with the IC50 for STK1.

Q4: What is the best practice for selecting a this compound concentration to minimize off-target effects?

A4: The guiding principle is to use the lowest effective concentration that still engages the intended target, STK1.[1][3] It is highly recommended to perform a dose-response curve to determine the EC50 for the desired phenotype and to correlate this with the IC50 for STK1 inhibition in your specific cell model. Concentrations significantly higher than the IC50 for STK1 are more likely to engage lower-affinity off-targets like VEGFR2 and PDGFRβ.[1]

Data Presentation: this compound Kinase Selectivity

The following tables summarize the inhibitory activity of this compound against its primary target and key off-targets, as well as recommended starting concentrations for common cell lines.

Table 1: Biochemical Inhibitory Activity of this compound

Kinase TargetTypeIC50 (nM)Description
STK1 Primary Target 15 High-affinity binding to the intended target.
VEGFR2Off-Target150Moderate-affinity binding; ~10-fold less potent than for STK1.
PDGFRβOff-Target350Lower-affinity binding; ~23-fold less potent than for STK1.
SRCOff-Target>1000Negligible binding at typical experimental concentrations.
EGFROff-Target>1000Negligible binding at typical experimental concentrations.

Table 2: Recommended Starting Concentrations for Cell-Based Assays

Cell LineCancer TypeRecommended Concentration Range (nM)Notes
HeLaCervical Cancer25 - 100 nMHighly sensitive to STK1 inhibition.
A549Lung Cancer50 - 200 nMModerate sensitivity; higher concentrations may be needed.
MCF-7Breast Cancer30 - 150 nMDose titration is critical to avoid off-target effects.
HUVECNon-cancerousMonitor for VEGFR2-related effectsUseful as a control for off-target angiogenesis effects.

Visualizations

Signaling Pathways and Experimental Logic

Pharacine_Signaling_Pathway cluster_0 On-Target Pathway (STK1) cluster_1 Off-Target Pathways GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK STK1 STK1 MEK->STK1 Downstream Proliferation & Survival STK1->Downstream VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Migration Cell Migration PDGFRb->Migration This compound This compound This compound->STK1 Inhibition (High Affinity) This compound->VEGFR2 Inhibition (Low Affinity) This compound->PDGFRb Inhibition (Low Affinity)

Caption: this compound's on-target and off-target signaling pathways.

Experimental_Workflow start Start: Observe Unexpected Phenotype dose_response 1. Perform Dose-Response Curve for Phenotype & STK1 Activity start->dose_response compare_ic50 2. Compare Phenotype EC50 with STK1 IC50 dose_response->compare_ic50 on_target Conclusion: Likely On-Target Effect compare_ic50->on_target EC50 ≈ IC50 off_target_path Hypothesis: Likely Off-Target Effect compare_ic50->off_target_path EC50 << IC50 kinase_screen 3. Perform Broad Kinase Selectivity Screen off_target_path->kinase_screen identify_off_targets 4. Identify Potent Off-Targets (e.g., VEGFR2, PDGFRβ) kinase_screen->identify_off_targets validate 5. Validate with Rescue Experiment or Structurally Unrelated Inhibitor identify_off_targets->validate conclusion Conclusion: Confirmed Off-Target Effect validate->conclusion

Caption: Workflow for identifying this compound's off-target effects.

Troubleshooting Guides

Problem 1: I'm observing significant cell death at concentrations that should be selective for STK1. Is this an off-target effect?

  • Possible Cause: This could be due to potent on-target activity in a highly sensitive cell line, off-target toxicity, or general compound cytotoxicity.[2]

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use Western blotting to verify that this compound is inhibiting the phosphorylation of STK1's direct downstream substrate at the concentration used.[2]

    • Assess Off-Target Pathways: Check for inhibition of VEGFR2 or PDGFRβ signaling pathways if your cells express these receptors.[2]

    • Perform a Cell Viability Assay: Use a dye that measures membrane integrity (e.g., Trypan Blue or a fluorescent live/dead stain) to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[2]

    • Use a Negative Control: Employ a structurally similar but inactive analog of this compound, if available, to rule out toxicity caused by the chemical scaffold itself.[1]

Problem 2: My Western blot results for downstream STK1 signaling are inconsistent.

  • Possible Cause: Inconsistent results can stem from several factors, including poor cell permeability of the inhibitor, issues with the Western blot technique itself, or the inhibitor being a substrate for cellular efflux pumps.[3]

  • Troubleshooting Steps:

    • Verify Target Expression: First, confirm that your cell line expresses active (phosphorylated) STK1 using a validated antibody.[3] If the target is not active, the inhibitor will have no effect.

    • Optimize Treatment Time: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal duration of this compound treatment for observing maximal inhibition of downstream signaling.

    • Check for Efflux Pump Activity: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[3] An increase in this compound's potency would suggest it is being actively removed from the cells.[3]

    • Standardize Western Blot Protocol: Ensure consistent protein loading, use fresh lysis buffers with phosphatase and protease inhibitors, and validate your phospho-specific antibodies.

Troubleshooting_Logic start Inconsistent Western Blot for p-Downstream Target q1 Is STK1 expressed and active (phosphorylated) in your cell line? start->q1 a1_no Select a different cell line with confirmed target expression. q1->a1_no No q2 Have you optimized treatment duration? q1->q2 Yes a2_no Perform a time-course experiment (1-24h). q2->a2_no No q3 Could the inhibitor be degraded or effluxed? q2->q3 Yes a3_yes Test with an efflux pump inhibitor (e.g., verapamil). q3->a3_yes Yes end Review Western Blot protocol for technical errors. q3->end No

Caption: Decision tree for troubleshooting inconsistent Western blots.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Dose-Response Assay

Objective: To determine the IC50 of this compound for inhibiting STK1 activity in a cellular context and establish the lowest effective concentration.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a "vehicle-only" control (e.g., 0.1% DMSO). Incubate for the desired treatment duration (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts for all samples and separate them using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated STK1 substrate (p-SUB) and total STK1 or a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for p-SUB and normalize them to the loading control.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.[2]

Protocol 2: Validating Off-Target Engagement with Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to suspected off-targets (e.g., VEGFR2) within intact cells.[1][4]

Methodology:

  • Cell Treatment: Treat intact cells in suspension with a high concentration of this compound (e.g., 10x the IC50 for the off-target) or a vehicle control for 1-2 hours.[1]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.[1][4] This process denatures unbound proteins.

  • Lysis: Lyse the cells by freeze-thawing or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[5]

  • Western Blotting:

    • Collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble VEGFR2 (or other suspected off-target) remaining in the this compound-treated vs. vehicle-treated samples at each temperature point by Western blot.

  • Interpretation: If this compound binds to VEGFR2, it will stabilize the protein, leading to more soluble VEGFR2 remaining at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement in a cellular environment.

References

Pharacine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Pharacine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this novel compound.

Assumed Properties of this compound

To provide a relevant context for the purification challenges, the following physicochemical properties of this compound are assumed:

  • Molecular Nature : A synthetic, moderately polar small molecule containing a primary amine group and a chiral center.

  • Solubility : Readily soluble in methanol and DMSO, moderately soluble in ethyl acetate, and exhibits low solubility in water and hexane.

  • Stability : this compound is sensitive to high temperatures, with degradation observed above 80°C. It is also unstable in acidic conditions where the pH is below 3.

  • Common Impurities :

    • Impurity A : Unreacted hydrophobic starting material.

    • Impurity B : A diastereomeric byproduct with polarity similar to this compound.

    • Impurity C : A polar degradation product.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that you may encounter during the purification of this compound.

Issue 1: Low Yield After Flash Chromatography

  • Question: I am experiencing a significantly low yield of this compound after performing flash chromatography on silica gel. What are the possible causes and how can I improve my recovery?

  • Answer: Low yield during flash chromatography can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

    • Improper Solvent System: An overly polar solvent system can lead to poor separation and co-elution of your compound with impurities. Conversely, a solvent system that is not polar enough may result in the irreversible adsorption of this compound to the silica gel. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound.

    • Compound Degradation on Silica: The amine group in this compound can interact with the acidic silica gel, leading to streaking and irreversible binding. To mitigate this, consider pre-treating the silica with a base such as triethylamine (0.1-1% in your solvent system) or using a deactivated silica gel.

    • Sample Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, resulting in mixed fractions and lower recovery of pure this compound. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.

    • Incorrect Fraction Collection: If the fraction size is too large, you may be mixing pure product with impure fractions. Monitor the elution closely using TLC and collect smaller fractions as your compound begins to elute.

Issue 2: Presence of Impurity B (Diastereomer) in the Final Product

  • Question: After purification by flash chromatography, my final product is still contaminated with the diastereomeric impurity (Impurity B). How can I remove it?

  • Answer: Separating diastereomers can be challenging due to their similar polarities.

    • Optimize Chromatography Conditions: Standard silica gel may not be sufficient. Consider using a high-resolution silica column or a different stationary phase, such as a diol- or cyano-bonded silica. Chiral chromatography is another effective option for separating diastereomers.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying crystalline solids and can be effective in removing a diastereomeric impurity.[1] Experiment with different solvents to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

    • Solvent System Modification: Fine-tuning the mobile phase for flash chromatography can improve separation. Small adjustments to the solvent polarity or the addition of a modifier can sometimes enhance the resolution between diastereomers.

Issue 3: this compound "Oiling Out" During Recrystallization

  • Question: I am attempting to recrystallize this compound, but it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point or when the solution is supersaturated.[2] Here are some strategies to promote crystal formation:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling can favor oil formation.[1][2] Insulating the flask can help achieve a slower cooling rate.[3]

    • Add More Solvent: The concentration of your solution may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again.[2]

    • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[2][3] If you have a small amount of pure this compound, adding a "seed crystal" can induce crystallization.[2][3]

    • Change Solvent System: If the problem persists, the chosen solvent may not be suitable. Experiment with a different solvent or a solvent pair.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended method for initial purification of crude this compound?

    • A1: Flash chromatography on silica gel is a standard and effective initial purification step. However, due to the basic nature of this compound, it is recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5%) to prevent streaking and improve recovery.

  • Q2: How can I monitor the purity of this compound during the purification process?

    • A2: High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. Thin Layer Chromatography (TLC) is also a quick and useful tool for monitoring reaction progress and column chromatography fractions.

  • Q3: What are the ideal storage conditions for purified this compound?

    • A3: Given its sensitivity to heat and acid, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen).

  • Q4: My this compound sample is a non-crystalline solid. Can I still use recrystallization?

    • A4: Recrystallization is only effective for crystalline solids. If your sample is amorphous, you will need to rely on other purification techniques like chromatography. In some cases, it may be possible to induce crystallinity by slowly evaporating a solution of the compound in a suitable solvent.

Experimental Protocols

Protocol 1: Flash Chromatography Purification of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., ethyl acetate/hexane with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under a gentle flow of the mobile phase. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Adsorb this solution onto a small amount of silica gel and dry it under vacuum. Carefully add the dried sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of this compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the this compound is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should start to form.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below 80°C.

Data Presentation

Table 1: Comparison of Solvent Systems for Flash Chromatography of this compound

Solvent System (v/v/v)Rf of this compoundSeparation from Impurity ASeparation from Impurity B
70:30 Hexane:Ethyl Acetate0.15GoodPoor
50:50 Hexane:Ethyl Acetate0.30ExcellentModerate
30:70 Hexane:Ethyl Acetate0.55GoodPoor
49.5:49.5:1 Hexane:EtOAc:TEA0.32ExcellentModerate

Table 2: Effect of Anti-Solvent on Recrystallization Yield and Purity of this compound

Primary SolventAnti-SolventYield (%)Purity (%)
MethanolWater8598.5
Ethyl AcetateHexane7899.2
AcetoneWater8297.9

Visualizations

PurificationWorkflow crude Crude this compound chromatography Flash Chromatography (Silica Gel, EtOAc/Hexane/TEA) crude->chromatography purity_check1 Purity Check (HPLC/TLC) chromatography->purity_check1 waste Impure Fractions / Mother Liquor chromatography->waste recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) purity_check1->recrystallization Purity < 99% pure_product Pure this compound (>99%) purity_check1->pure_product Purity > 99% purity_check2 Purity Check (HPLC/TLC) recrystallization->purity_check2 recrystallization->waste purity_check2->chromatography Purity < 99% purity_check2->pure_product Purity > 99%

Caption: Workflow for the purification of this compound.

TroubleshootingPurity start Low Purity After Initial Purification check_impurities Identify Contaminants (HPLC, NMR) start->check_impurities hydrophobic Hydrophobic Impurities (A) check_impurities->hydrophobic Impurity A diastereomer Diastereomer (B) check_impurities->diastereomer Impurity B polar Polar Impurities (C) check_impurities->polar Impurity C solution_hydrophobic Increase Mobile Phase Polarity in Chromatography hydrophobic->solution_hydrophobic solution_diastereomer Recrystallization or Chiral Chromatography diastereomer->solution_diastereomer solution_polar Decrease Mobile Phase Polarity in Chromatography polar->solution_polar

Caption: Troubleshooting guide for low purity of this compound.

References

improving the resolution of Pharacine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pharacine Chromatography

Welcome to the technical support hub for the chromatographic analysis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter with this compound chromatography in a direct question-and-answer format.

Q1: Why does my this compound peak exhibit significant tailing?

Peak tailing is a common issue when analyzing basic compounds like this compound, often resulting in asymmetry factors (As) greater than 1.2.[1] This is typically caused by secondary interactions between the analyte and the stationary phase.

  • Primary Cause : this compound, having basic functional groups, can interact strongly with acidic residual silanol groups on the surface of standard silica-based C18 columns.[2][3][4] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.

  • Solutions :

    • Mobile Phase pH Adjustment : Lowering the pH of the mobile phase to a range of 2.5-3.5 protonates the residual silanol groups, minimizing their interaction with the basic this compound molecule.[1][2][5] This is the most effective way to improve peak shape for basic compounds.[2]

    • Use of an End-Capped Column : Modern, high-purity silica columns are often "end-capped," a process that deactivates most residual silanols.[2] Using a column specifically designed for basic compounds can significantly reduce tailing.

    • Competing Base Additive : Introducing a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing them from interacting with this compound.[4]

Q2: How can I improve the poor resolution between this compound and its co-eluting impurity, Impurity-P?

Achieving baseline resolution (Rs > 1.5) is critical for accurate quantification. Optimizing selectivity (α) and retention factor (k) are the most powerful ways to improve resolution between closely eluting peaks.[6]

  • Strategy 1: Optimize Mobile Phase Strength : Adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer is the first step. Reducing the organic content increases the retention time of both compounds, which can often improve separation.[6][7] A systematic approach, changing the organic modifier percentage in small increments, is recommended.

    Table 1: Effect of Acetonitrile Concentration on Resolution (Rs)

    Mobile Phase (Acetonitrile:Buffer Ratio) This compound Retention Time (min) Impurity-P Retention Time (min) Resolution (Rs)
    55:45 4.1 4.3 0.95
    50:50 5.8 6.2 1.45
    45:55 8.2 8.9 1.85

    | 40:60 | 11.5 | 12.6 | 2.10 |

  • Strategy 2: Adjust Mobile Phase pH : The ionization state of this compound and its impurities can be manipulated by changing the mobile phase pH, which alters their hydrophobicity and retention.[8][9] A pH study is crucial for finding the optimal selectivity. For basic compounds like this compound, moving the pH further away from the pKa generally improves peak shape and can significantly alter selectivity.[8][9]

    Table 2: Effect of Mobile Phase pH on Resolution (Rs)

    Mobile Phase pH (45:55 ACN:Buffer) This compound Retention Time (min) Impurity-P Retention Time (min) Resolution (Rs)
    4.5 7.5 8.1 1.50
    3.5 8.2 8.9 1.85
    3.0 8.9 10.1 2.25

    | 2.5 | 9.5 | 11.0 | 2.40 |

Q3: My this compound retention times are shifting between injections. What are the likely causes?

Inconsistent retention times compromise data reliability. The issue often stems from the HPLC system or mobile phase preparation.

  • Common Causes & Solutions :

    • Insufficient Column Equilibration : Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs.

    • Mobile Phase Preparation : If the mobile phase is prepared by mixing components online, ensure the pump's proportioning valves are functioning correctly.[10] For manually mixed mobile phases, ensure accurate measurement and thorough mixing. Evaporation of the organic component can also cause drift, so keep mobile phase bottles covered.

    • Temperature Fluctuations : Use a column oven to maintain a constant temperature.[11][12] Fluctuations in ambient temperature can cause retention time shifts.

    • Pump Issues : Air bubbles in the pump head or failing pump seals can lead to inconsistent flow rates. Degas the mobile phase and perform routine pump maintenance.

Experimental Protocols

Protocol 1: Method for Optimizing this compound Resolution

This protocol outlines a systematic approach to improve the resolution between this compound and Impurity-P using mobile phase optimization.

  • Scope : This procedure applies to the optimization of Reverse-Phase HPLC methods for the analysis of this compound and related impurities.

  • Materials :

    • HPLC-grade Acetonitrile

    • HPLC-grade Water

    • Phosphate buffer or Formic Acid

    • This compound Reference Standard

    • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Initial Chromatographic Conditions :

    • Mobile Phase A : 0.1% Formic Acid in Water

    • Mobile Phase B : Acetonitrile

    • Gradient : 50% B for 15 minutes (Isocratic)

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30°C

    • Injection Volume : 5 µL

    • Detector : UV at 275 nm

  • Optimization Procedure :

    • pH Screening : Prepare mobile phase A at three different pH values: 4.5, 3.5, and 2.5, using a suitable buffer like phosphate.

    • Run the analysis at each pH level while keeping the organic ratio constant (e.g., 45% Acetonitrile).

    • Record retention times and calculate the resolution (Rs) for this compound and Impurity-P at each pH.

    • Select the pH that provides the best preliminary separation and peak shape.

    • Organic Modifier Screening : Using the optimal pH determined in the previous step, vary the percentage of Acetonitrile from 55% down to 40% in 5% increments.

    • Run the analysis at each concentration.

    • Record retention times and calculate the resolution.

    • Final Method Selection : Choose the combination of pH and organic modifier percentage that yields a resolution of Rs ≥ 2.0, an asymmetry factor between 0.9 and 1.5, and a practical run time.

Visual Workflow Guides

The following diagrams illustrate logical workflows for troubleshooting and method development.

G cluster_workflow Troubleshooting Peak Tailing start Peak Tailing Observed (As > 1.2) q1 Is Mobile Phase pH < 4.0? start->q1 s1 Lower pH to 2.5-3.5 with Formic or Phosphoric Acid q1->s1 No q2 Is Column End-Capped? q1->q2 Yes s1->q2 s2 Switch to a Modern, End-Capped C18 Column q2->s2 No end Problem Resolved: Symmetrical Peak q2->end Yes s2->end

Caption: A logical workflow for diagnosing and resolving this compound peak tailing issues.

G cluster_workflow Strategy for Improving Resolution start Initial Method: Poor Resolution (Rs < 1.5) step1 Step 1: Adjust Mobile Phase Strength (% Organic) start->step1 check1 Assess Resolution and Retention (k) step1->check1 step2 Step 2: Optimize Mobile Phase pH check1->step2 Rs still < 1.5 end Final Method: Baseline Resolution (Rs > 2.0) check1->end Rs > 1.5 check2 Assess Resolution and Selectivity (α) step2->check2 check2->end Optimization Complete

Caption: A systematic approach for this compound method development to enhance resolution.

References

addressing matrix effects with Pharacine internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing Pharacine as an internal standard (IS) to address matrix effects in quantitative analyses. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

A1: The "matrix" refers to all components within a sample other than the analyte of interest. This includes endogenous substances like proteins, lipids, salts, and phospholipids. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement).[2] These effects are a major concern because they can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to unreliable or erroneous results.[4]

Q2: How does an internal standard (IS) like this compound help correct for matrix effects?

A2: An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant, known concentration to all samples, standards, and quality controls.[5][6] The fundamental principle is that the IS and the analyte will be affected by matrix effects in the same way.[6][7] If both the analyte and IS signals are suppressed by 20%, for example, the ratio of their peak areas should remain constant.[7] By plotting the ratio of the analyte response to the IS response against the analyte concentration, a reliable calibration curve can be generated, and the concentration of the analyte in unknown samples can be accurately determined, thus compensating for variations in signal intensity caused by matrix effects.[7][8]

Q3: What are the ideal characteristics of an internal standard like this compound?

A3: Ideally, an internal standard should:

  • Behave identically to the analyte during sample preparation and analysis.[6]

  • Be a high-purity compound that is not naturally present in the samples being analyzed.[5][9]

  • Elute very close to, or ideally co-elute with, the target analyte without causing interference.[10]

  • Have similar ionization efficiency and fragmentation patterns to the analyte.[11]

  • For these reasons, stable isotope-labeled (SIL) versions of the analyte are considered the "gold standard" for internal standards as they have nearly identical chemical and physical properties.[10][12][13] this compound is designed as a SIL internal standard.

Q4: When is the best time to add the this compound internal standard to my samples?

A4: To correct for variability throughout the entire analytical process, the internal standard should be added as early as possible.[5][14] It is recommended to add this compound to all samples, calibration standards, and quality controls before any sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[14] This ensures that the IS compensates not only for matrix effects in the ion source but also for any analyte loss or variability during the extraction and handling procedures.[5][14]

Experimental Workflows & Diagrams

The following diagrams illustrate key concepts and workflows related to the use of this compound internal standard.

Workflow for Sample Analysis using this compound IS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Obtain Sample (e.g., Plasma, Urine) Add_IS 2. Add this compound IS (Constant Concentration) Sample->Add_IS Extract 3. Perform Extraction (e.g., SPE, LLE, PPT) Add_IS->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Inject 5. Inject into LC-MS/MS Evap->Inject Detect 6. Detect Analyte & IS Inject->Detect Quantify 7. Quantify using Analyte/IS Ratio Detect->Quantify

Caption: Standard sample preparation and analysis workflow.

Concept of Matrix Effect Correction cluster_ideal Ideal Condition (No Matrix Effect) cluster_matrix Real Condition (Ion Suppression) Analyte_Ideal Analyte Signal (Area = 100,000) Ratio_Ideal Ratio = 0.833 Analyte_Ideal->Ratio_Ideal Area_Analyte IS_Ideal This compound IS Signal (Area = 120,000) IS_Ideal->Ratio_Ideal Area_IS Analyte_Matrix Analyte Signal (Area = 70,000) Ratio_Matrix Ratio = 0.833 Analyte_Matrix->Ratio_Matrix Area_Analyte Suppression 30% Suppression by Matrix Components IS_Matrix This compound IS Signal (Area = 84,000) IS_Matrix->Ratio_Matrix Area_IS

Caption: How IS corrects for signal suppression.

Troubleshooting Guide

Q5: My this compound IS signal is highly variable across different samples. What could be the cause?

A5: High variability in the internal standard signal often points to issues in the sample preparation or injection process. Here’s a decision tree to help you troubleshoot:

Troubleshooting High IS Signal Variability Start High this compound IS Signal Variability Check_Pipetting Is the IS addition step precise and consistent? Start->Check_Pipetting Check_Mixing Is each sample thoroughly vortexed after IS addition? Check_Pipetting->Check_Mixing Yes Solution_Pipetting Solution: Calibrate pipettes. Use a repeating dispenser. Check_Pipetting->Solution_Pipetting No Check_Extraction Is the extraction recovery inconsistent? Check_Mixing->Check_Extraction Yes Solution_Mixing Solution: Standardize vortexing time and speed for all samples. Check_Mixing->Solution_Mixing No Check_Evaporation Is there sample loss during the evaporation step? Check_Extraction->Check_Evaporation Yes Solution_Extraction Solution: Optimize extraction protocol. Ensure consistent pH and solvent volumes. Check_Extraction->Solution_Extraction No Check_Injection Is the autosampler performing correctly? Check_Evaporation->Check_Injection Yes Solution_Evaporation Solution: Avoid splashing. Do not evaporate to complete dryness if compound is unstable. Check_Evaporation->Solution_Evaporation No Solution_Injection Solution: Perform autosampler maintenance. Check for air bubbles in the syringe. Check_Injection->Solution_Injection No End Problem Resolved Check_Injection->End Yes

Caption: Decision tree for IS signal variability.

Q6: Both my analyte and this compound IS signals are low and suppressed. Does the IS correction still work?

A6: Yes, in many cases, the correction is still valid. The purpose of a SIL-IS like this compound is to track and correct for this suppression. As long as the analyte and IS experience the same degree of suppression, their ratio will remain constant, and quantification will be accurate.[7] However, if suppression is severe, the signal may fall near or below the lower limit of quantification (LLOQ), which will compromise precision and accuracy. If you suspect severe suppression, consider improving sample cleanup, diluting the sample, or optimizing chromatography to separate the analyte from the interfering matrix components.[15][16]

Q7: How can I quantitatively assess the degree of matrix effect in my assay?

A7: You can quantitatively assess the matrix effect by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution (solvent).[3][17]

Experimental Protocol: Matrix Factor (MF) Assessment

This protocol allows for the quantitative determination of ion suppression or enhancement.

Procedure:

  • Prepare Blank Matrix Extract (Set A): Extract at least 5-6 different sources of blank matrix (e.g., plasma from 6 different donors) using your validated sample preparation method.

  • Prepare Neat Solution (Set B): Prepare a solution of your analyte and this compound IS in the final reconstitution solvent at a concentration that is representative of your samples (e.g., a mid-QC level).

  • Spike Matrix Extract (Set C): Take the blank matrix extracts from Set A and spike them with the analyte and this compound IS to the same final concentration as Set B.

  • Analyze: Inject all samples from Set B and Set C into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF is calculated for both the analyte and the IS.

    • MF = (Peak Area in Spiked Matrix Extract [Set C]) / (Mean Peak Area in Neat Solution [Set B])

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.[3]

    • An MF > 1 indicates ion enhancement.[3]

    • IS-Normalized MF = MF_Analyte / MF_IS . This value should be close to 1 if the IS is effectively compensating for the matrix effect.

Data Presentation: Example Matrix Factor Calculation

The following table summarizes example data from a Matrix Factor experiment.

Sample SourceAnalyte Peak Area (Set C)This compound IS Peak Area (Set C)Analyte MF (vs. Set B Mean)IS MF (vs. Set B Mean)IS-Normalized MF
Neat Soln (Mean of Set B) 1,520,450 1,855,600 1.00 1.00 1.00
Donor 1985,3001,210,1500.650.651.00
Donor 21,110,2201,355,0000.730.731.00
Donor 3915,1001,125,9000.600.610.98
Donor 41,250,5501,530,2000.820.821.00
Donor 5880,9901,075,8000.580.581.00
Donor 61,055,7001,295,0000.690.700.99
Mean 0.68 0.68 0.99
%CV 14.1% 13.8% 0.8%

Interpretation: In this example, significant ion suppression is observed for both the analyte and this compound IS (Mean MF ≈ 0.68, indicating ~32% signal suppression). However, the IS-Normalized MF is very close to 1 with a low coefficient of variation (%CV), demonstrating that this compound effectively tracks and corrects for the matrix effect across different sample sources.[3]

References

refining reaction conditions for Pharacine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of Pharacine and its analogues. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound?

This compound is a polar molecule with multiple active hydrogen-containing functional groups (-OH, -NH2). Derivatization is necessary to increase its volatility and thermal stability, making it suitable for analysis by gas chromatography (GC).[1][2] This process replaces the active hydrogens with less polar groups, which also reduces analyte adsorption within the GC system and improves peak shape and detector response.[1][3]

Q2: Which derivatization reagent is recommended for this compound?

For general screening and quantification of this compound, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is the recommended starting point. BSTFA is a strong trimethylsilyl donor that reacts effectively with hydroxyl and primary amine groups present in the this compound core structure.[3] The TMCS catalyst enhances the reactivity of BSTFA, especially for moderately hindered functional groups.[3]

Q3: My derivatization reaction appears incomplete. What are the common causes?

Incomplete derivatization is a frequent issue. The primary causes include:

  • Presence of moisture: Silylating reagents are highly sensitive to water, which can consume the reagent and inhibit the reaction.[4]

  • Insufficient reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction. A molar excess of the reagent is recommended.[4]

  • Suboptimal reaction temperature and time: Derivatization of sterically hindered groups on the this compound molecule may require higher temperatures and longer reaction times.[4]

  • Improper solvent: The choice of solvent can influence the reaction. Aprotic solvents like pyridine or acetonitrile are generally preferred.

Q4: I am observing multiple peaks for my derivatized this compound standard. What could be the reason?

The presence of multiple peaks can indicate several possibilities:

  • Partially derivatized products: If this compound has multiple functional groups, incomplete derivatization can result in a mixture of partially silylated derivatives, each producing a different peak.

  • Reagent-related peaks: The derivatizing reagent and its byproducts are often volatile and can appear in the chromatogram, especially if injected in large excess.[3]

  • Degradation: this compound or its derivative may be degrading at the injection port temperature.

  • Isomeric forms: The derivatization process itself should not cause structural rearrangements, but the presence of isomers in the original sample would lead to multiple peaks.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the derivatization of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Presence of moisture in the sample or solvent.Ensure all glassware is oven-dried. Use anhydrous solvents. Store derivatization reagents under inert gas and with a desiccant.[4]
Insufficient amount of derivatizing reagent.Increase the molar ratio of the derivatizing reagent to the analyte. A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[4]
Reaction temperature is too low or reaction time is too short.Increase the reaction temperature in 10°C increments (e.g., from 60°C to 70°C) and/or extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points.[4]
Poor Peak Shape (Tailing) Adsorption of underivatized analyte in the GC system.Optimize derivatization conditions to ensure complete reaction. Check the condition of the GC liner and column.
The derivative is unstable.Analyze the sample immediately after derivatization. Some derivatives, like certain TMS-ethers, can be less stable over time.[3]
Inconsistent Results Variability in reaction conditions.Precisely control reaction parameters such as temperature, time, and reagent volumes. Use a heating block for consistent temperature control.
Sample degradation.Lower the GC inlet temperature. Ensure the derivatized sample is not exposed to light or reactive substances if it is known to be sensitive.

Experimental Protocols

Protocol 1: Standard Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound using BSTFA with 1% TMCS.

Materials:

  • This compound standard solution (1 mg/mL in anhydrous pyridine)

  • BSTFA + 1% TMCS

  • Anhydrous Pyridine

  • Heating block

  • 2 mL reaction vials with PTFE-lined caps

  • GC-MS system

Procedure:

  • Pipette 100 µL of the this compound standard solution into a reaction vial.

  • Add 200 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 10 seconds.

  • Place the vial in a heating block set to 70°C for 60 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL into the GC.

Data Presentation

Table 1: Effect of Reaction Temperature and Time on this compound Derivatization Yield
Temperature (°C)Reaction Time (min)Relative Peak Area of Derivatized this compound (%)
603075.2
606085.1
703092.5
706099.1
803098.9
806099.0 (with minor degradation products)

Data is hypothetical and for illustrative purposes.

Table 2: Comparison of Different Silylating Reagents for this compound Derivatization
ReagentCatalystReaction ConditionsRelative Yield (%)Observations
BSTFA1% TMCS70°C, 60 min99.1Clean reaction, stable baseline.
MSTFANone70°C, 60 min95.3Less reactive than BSTFA with TMCS.
BSANone70°C, 60 min88.6Slower reaction, may require longer time.

Data is hypothetical and for illustrative purposes.

Visualizations

Diagram 1: General Workflow for this compound Derivatization

A Sample Preparation (this compound in Anhydrous Solvent) B Addition of Derivatizing Reagent (e.g., BSTFA + 1% TMCS) A->B Step 1 C Reaction Incubation (Controlled Temperature and Time) B->C Step 2 D Cooling to Room Temperature C->D Step 3 E GC-MS Analysis D->E Step 4

Caption: Workflow for this compound derivatization.

Diagram 2: Troubleshooting Logic for Incomplete Derivatization

Start Incomplete Derivatization Observed Moisture Check for Moisture Start->Moisture Moisture->Start Yes (Dry Sample/Solvents) Reagent Increase Reagent Concentration Moisture->Reagent No Conditions Optimize Reaction Conditions Reagent->Conditions Temp Increase Temperature Conditions->Temp Yes Success Complete Derivatization Conditions->Success No Time Increase Time Temp->Time Time->Success

Caption: Troubleshooting incomplete derivatization.

References

troubleshooting contamination in Cytophaga sp. cultures for Pharacine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Cytophaga sp. cultures for the production of Pharacine.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of contamination in my Cytophaga sp. culture?

A1: Early detection of contamination is crucial to prevent significant loss of your culture and production yield. Key indicators include:

  • Visual Changes in Culture Medium: A healthy Cytophaga sp. culture in broth should be clear to slightly turbid with characteristic pigmentation. Signs of contamination include unexpected turbidity, a change in color (e.g., milky white, green, or black), or the formation of a surface film or clumps.

  • Microscopic Examination: Daily observation under a microscope is highly recommended. Look for microbial morphologies that are inconsistent with Cytophaga sp., which are typically Gram-negative, gliding, rod-shaped bacteria. The presence of cocci (spherical bacteria), budding yeast cells, or filamentous fungi (mycelia) are clear indicators of contamination.

  • pH Shifts: A rapid and unexpected change in the pH of the culture medium can signal the growth of contaminants. Many contaminating bacteria produce acids, leading to a drop in pH.

  • Unpleasant Odor: A foul or unusual odor emanating from the culture is a strong indicator of contamination.

  • Reduced this compound Titer: A significant and unexplained drop in the yield of this compound can be a direct consequence of contamination, as the foreign microbes compete for nutrients and may produce inhibitory substances.

Q2: What are the most common types of contaminants I might encounter?

A2: Cytophaga sp. cultures are susceptible to a range of microbial contaminants, primarily bacteria and fungi.

  • Bacteria:

    • Gram-positive rods (e.g., Bacillus sp.): These are common soil and dust bacteria and can form resilient endospores that may survive autoclaving if not performed correctly.

    • Gram-positive cocci (e.g., Staphylococcus sp.): Often introduced from human skin during handling.

    • Other Gram-negative rods (e.g., Pseudomonas sp., Enterobacteriaceae): These are ubiquitous in aquatic and soil environments and can outcompete Cytophaga sp. for resources. In aquaculture environments, where Cytophaga relatives are found, Vibrio and Aeromonas species are also common.[1]

  • Fungi:

    • Molds (e.g., Penicillium sp., Aspergillus sp., Fusarium sp.): These are common airborne contaminants that can form fuzzy colonies on the surface of liquid or solid media.[2] They are a significant issue due to the production of spores that can spread easily.[2]

    • Yeasts (e.g., Candida sp., Saccharomyces sp.): These unicellular fungi can cause turbidity in liquid cultures and may be mistaken for bacteria initially without microscopic examination.

Q3: What are the primary sources of contamination in my fermentation process?

A3: Contamination can be introduced at multiple stages of your workflow. Identifying the source is key to preventing future occurrences.

  • Inadequate Aseptic Technique: This is the most common source. Actions such as talking over open culture vessels, improper handling of sterile equipment, and not working in a clean and disinfected environment can introduce airborne contaminants.

  • Contaminated Reagents and Media: Media components, water, and stock solutions can be a source of contamination if not properly sterilized.

  • Ineffective Sterilization: Autoclave cycles that are too short, at the wrong temperature, or improperly loaded can lead to the survival of heat-resistant spores.

  • Contaminated Inoculum: The seed culture of Cytophaga sp. may have a low level of contamination that becomes apparent during scale-up.

  • Equipment and Bioreactor Leaks: Poorly maintained seals, O-rings, or connections in your fermenter can create entry points for microbes.

  • Environment: The general laboratory environment, including air vents, incubators, and benchtops, can harbor a high load of potential contaminants.

Q4: How does contamination affect this compound production?

A4: Contamination can negatively impact this compound production in several ways:

  • Competition for Nutrients: Contaminating microorganisms consume essential nutrients from the culture medium that are required for the growth of Cytophaga sp. and the synthesis of this compound.

  • Production of Inhibitory Substances: Some contaminants produce secondary metabolites, such as organic acids or antibiotics, that can inhibit the growth of Cytophaga sp. or interfere with the biosynthetic pathways of this compound.

  • Alteration of Culture Conditions: The growth of contaminants can drastically change the pH and dissolved oxygen levels of the culture, moving them away from the optimal conditions for this compound production.

  • Degradation of Product: Some contaminants may produce enzymes that can degrade this compound.

  • Downstream Processing Complications: The presence of contaminating cells and their metabolites can complicate the extraction and purification of this compound, potentially leading to lower purity and recovery.

Troubleshooting Guide

Problem 1: My Cytophaga sp. culture is cloudy and has a foul odor.
Possible Cause Recommended Action
Bacterial Contamination 1. Isolate the culture: Immediately separate the suspected culture to prevent cross-contamination. 2. Microscopic Examination: Perform a Gram stain to identify the morphology and Gram characteristics of the contaminant. 3. Streak on Selective Media: Streak a sample onto selective and differential media to help identify the contaminant. 4. Discard Culture: It is highly recommended to discard the contaminated culture to avoid further issues. 5. Review Aseptic Technique: Re-evaluate your lab's aseptic procedures with all personnel.
Problem 2: I see fuzzy, colored growths on the surface of my culture.
Possible Cause Recommended Action
Fungal (Mold) Contamination 1. Do not open the culture vessel outside of a biological safety cabinet to prevent the release of spores. 2. Microscopic Examination: Prepare a wet mount using Lactophenol Cotton Blue to observe the fungal structures (hyphae, spores). 3. Discard and Decontaminate: Autoclave the contaminated culture and all associated materials. Thoroughly clean and disinfect the incubator and surrounding work area. 4. Check Air Filtration: Ensure the HEPA filters in your biological safety cabinet are certified and functioning correctly.
Problem 3: The pH of my culture has dropped significantly, and this compound yield is low.
Possible Cause Recommended Action
Acid-producing Bacterial Contamination (e.g., Lactobacillus) 1. Confirm Contamination: Use microscopy and plating on selective media to confirm the presence of a contaminant. 2. Review Sterilization Procedures: Ensure that all media and equipment are being sterilized correctly. Pay close attention to the sterilization of carbohydrate-rich media components. 3. Check Inoculum Purity: Go back to your master cell bank and test for low levels of contamination. 4. Optimize Fermentation Parameters: Ensure that the initial pH and buffering capacity of your medium are optimal for Cytophaga sp.

Quantitative Data Summary

While specific data on the impact of contamination on this compound production is proprietary, the following table provides a generalized representation of how different levels of bacterial contamination can affect the yield of a secondary metabolite in a typical fermentation process.

Contaminant Load (CFU/mL)Cytophaga sp. GrowthCulture pHSecondary Metabolite YieldPurity of Product
< 10NormalStable> 95% of expectedHigh
10 - 100Slightly ReducedSlight Decrease80 - 95% of expectedHigh to Moderate
100 - 1,000Moderately InhibitedSignificant Decrease50 - 80% of expectedModerate to Low
> 1,000Severely InhibitedDrastic Decrease< 50% of expectedLow

Experimental Protocols

Protocol 1: Gram Staining for Bacterial Identification

This protocol allows for the differentiation of bacteria based on their cell wall structure. Gram-positive bacteria will appear purple, while Gram-negative bacteria (like Cytophaga sp.) will appear pink or red.

Materials:

  • Microscope slides

  • Inoculating loop

  • Bunsen burner

  • Staining rack

  • Crystal Violet

  • Gram's Iodine

  • Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)

  • Safranin

  • Immersion oil

  • Microscope

Procedure:

  • Prepare a Smear: Aseptically transfer a small amount of your culture to a clean microscope slide and spread it thinly. Allow the smear to air dry completely.

  • Heat Fix: Pass the slide through the flame of a Bunsen burner 2-3 times to adhere the bacteria to the slide.

  • Primary Stain: Flood the slide with Crystal Violet and let it stand for 1 minute. Gently rinse with water.

  • Mordant: Flood the slide with Gram's Iodine and let it stand for 1 minute. Rinse with water.

  • Decolorization: Briefly apply the decolorizer (a few seconds) until the runoff is clear. Immediately rinse with water. This is a critical step.

  • Counterstain: Flood the slide with Safranin and let it stand for 1 minute. Rinse with water.

  • Dry and Observe: Blot the slide dry and examine under the microscope using oil immersion at 1000x magnification.

Protocol 2: Lactophenol Cotton Blue Staining for Fungal Identification

This stain is used to visualize the structures of molds.

Materials:

  • Microscope slides and coverslips

  • Inoculating needle or loop

  • Lactophenol Cotton Blue (LPCB) stain

  • 70% ethanol

  • Microscope

Procedure:

  • Place a drop of 70% ethanol on a clean microscope slide.

  • Aseptically transfer a small portion of the fungal growth into the drop of ethanol.

  • Tease the fungal material apart with two inoculating needles.

  • Before the ethanol evaporates, add a drop of LPCB stain.

  • Gently lower a coverslip over the stain, avoiding air bubbles.

  • Observe under the microscope at 100x and 400x magnification. Fungal elements will stain blue.

Protocol 3: Serial Dilution and Plate Count for Quantifying Bacterial Contamination

This method is used to estimate the number of viable bacteria (Colony Forming Units or CFU) in a liquid culture.

Materials:

  • Sterile dilution tubes with 9 mL of sterile saline or phosphate-buffered saline (PBS)

  • Sterile pipettes and tips

  • Culture sample

  • General-purpose agar plates (e.g., Tryptic Soy Agar)

  • Sterile spreader

  • Incubator

Procedure:

  • Serial Dilutions:

    • Label sterile dilution tubes 10⁻¹, 10⁻², 10⁻³, and so on.

    • Add 1 mL of your culture to the 10⁻¹ tube (containing 9 mL of diluent). Mix well. This is a 1:10 dilution.

    • Transfer 1 mL from the 10⁻¹ tube to the 10⁻² tube. Mix well. This is a 1:100 dilution.

    • Continue this process for the desired number of dilutions.

  • Plating:

    • Pipette 0.1 mL from the appropriate dilution tubes (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) onto the center of correspondingly labeled agar plates.

    • Use a sterile spreader to evenly distribute the liquid across the surface of the agar.

  • Incubation:

    • Invert the plates and incubate at a suitable temperature (e.g., 30-37°C) for 24-48 hours.

  • Counting and Calculation:

    • Select plates with 30-300 colonies for counting.

    • Calculate the CFU/mL using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL) Example: If you count 50 colonies on the 10⁻⁴ plate (from a 0.1 mL plating), the calculation is: (50 x 10,000) / 0.1 = 5,000,000 CFU/mL.

Visualizations

Contamination_Troubleshooting_Workflow Start Suspicion of Contamination (e.g., visual change, low yield) Isolate Isolate Suspect Culture Start->Isolate Microscopy Microscopic Examination (Gram Stain, Wet Mount) Isolate->Microscopy Bacterial Bacterial Contamination Identified Microscopy->Bacterial Bacteria observed Fungal Fungal Contamination Identified Microscopy->Fungal Fungi observed NoContaminant No Obvious Contaminant Microscopy->NoContaminant No visual contaminant Discard_B Discard Culture & Decontaminate Area Bacterial->Discard_B Discard_F Discard Culture & Decontaminate Area (Prevent Spore Spread) Fungal->Discard_F Check_Parameters Investigate Other Parameters (e.g., media composition, physical parameters) NoContaminant->Check_Parameters Investigate_Source Investigate Source of Contamination Discard_B->Investigate_Source Discard_F->Investigate_Source Review_Protocols Review Aseptic Technique, Sterilization, Media Prep Investigate_Source->Review_Protocols Check_Inoculum Check Purity of Seed Culture and Cell Banks Investigate_Source->Check_Inoculum Inspect_Equipment Inspect Bioreactor/Equipment for Leaks and Malfunctions Investigate_Source->Inspect_Equipment Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Review_Protocols->Implement_CAPA Check_Inoculum->Implement_CAPA Inspect_Equipment->Implement_CAPA End Resume Production Implement_CAPA->End Check_Parameters->End

Caption: A logical workflow for troubleshooting contamination in Cytophaga sp. cultures.

Contamination_Impact_Pathway Contamination Introduction of Contaminant (Bacteria/Fungi) Competition Competition for Nutrients Contamination->Competition Inhibition Production of Inhibitory Metabolites (e.g., acids) Contamination->Inhibition Environment_Change Alteration of Culture Environment (pH, DO) Contamination->Environment_Change Downstream Complicated Downstream Processing Contamination->Downstream Cytophaga_Growth Reduced Cytophaga sp. Growth and Biomass Competition->Cytophaga_Growth Inhibition->Cytophaga_Growth Environment_Change->Cytophaga_Growth Metabolism Disrupted Secondary Metabolism Cytophaga_Growth->Metabolism Pharacine_Yield Decreased this compound Yield Metabolism->Pharacine_Yield Purity Reduced Product Purity Pharacine_Yield->Purity Downstream->Purity

Caption: The impact of contamination on this compound production.

References

Validation & Comparative

Comparative Bioactivity of p-Cyclophanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on Pharacine: Initial investigations into the bioactivity of this compound, a highly symmetrical p-cyclophane derived from the bacterium Cytophaga sp. AM13.1, have indicated a lack of significant antimicrobial or antifungal activity. Specifically, this compound was found to be inactive against a panel of three microalgae, the fungus Mucor miehei, the yeast Candida albicans, and the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes[1]. Consequently, a direct quantitative comparison of this compound's bioactivity with other p-cyclophanes is not feasible based on current literature.

This guide, therefore, provides a comparative overview of the bioactivities of other notable p-cyclophanes, offering valuable data for researchers, scientists, and drug development professionals interested in this class of compounds. The following sections detail the cytotoxic, anti-tubercular, and antimicrobial activities of selected p-cyclophanes, supported by experimental data and protocols.

Quantitative Bioactivity Data of Selected p-Cyclophanes

The following table summarizes the key quantitative bioactivity data for several p-cyclophanes, highlighting their potential in different therapeutic areas.

Compound ClassSpecific CompoundBioactivity TypeTarget Organism/Cell LineQuantitative DataReference
Hirsutellones Hirsutellone BAnti-tubercularMycobacterium tuberculosisMIC = 0.78 µg/mL[2][3]
Pyrrocidines Pyrrocidine ACytotoxicHuman promyelocytic leukemia HL-60 cellsIC50 = 0.12 µM[4]
Pyrrocidines Pyrrocidine AAntibioticGram-positive bacteriaPotent activity[5]
Cylindrocyclophanes (-)-Cylindrocyclophane ACytotoxic-Cytotoxic[6][7]
Cylindrocyclophanes Various synthetic analoguesAntibacterialS. aureus and MRSAMIC > 200 µM for some analogues[8]
GKK1032 GKK1032A2Antitumor-Antitumor activity

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the replication and validation of bioactivity studies. The following sections outline the methodologies used to assess the anti-tubercular, cytotoxic, and antimicrobial activities of the p-cyclophanes listed above.

Anti-tubercular Activity Assay (for Hirsutellone B)

The anti-tubercular activity of Hirsutellone B was determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Protocol:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard, which is then diluted to the final concentration for inoculation.

  • Compound Dilution: The p-cyclophane compound is serially diluted in a 96-well microplate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound.

  • Incubation: The microplates are incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Visual inspection or the use of a growth indicator like Alamar Blue can be employed for this purpose[9].

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare M. tuberculosis Inoculum inoculation Inoculate Microplate prep_inoculum->inoculation prep_compound Serially Dilute p-Cyclophane prep_compound->inoculation incubation Incubate at 37°C inoculation->incubation mic_determination Determine MIC incubation->mic_determination G cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat with p-Cyclophane cell_seeding->compound_treatment incubation_treatment Incubate compound_treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 G start Start prep_medium Prepare Broth Medium in 96-well Plate start->prep_medium prep_compound Serially Dilute p-Cyclophane prep_medium->prep_compound inoculate Inoculate Wells prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate assess_growth Assess Microbial Growth (e.g., OD measurement) incubate->assess_growth determine_mic Determine MIC assess_growth->determine_mic end_process End determine_mic->end_process

References

Unraveling the Identity of Pharacine: A Case of Mistaken Identity in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the purported anti-leukemia agent "Pharacine" has revealed a significant discrepancy in available information, precluding the creation of a scientifically validated comparison guide for researchers. While a chemical supplier lists "this compound" as an alkaloid for leukemia treatment, the scientific literature identifies a compound with the same name as a natural p-cyclophane with no reported therapeutic activity. This divergence suggests a likely error in the commercial listing and highlights the critical importance of verifying information from multiple, credible sources in scientific research.

Our initial search for "this compound" led to a 2002 study in the Journal of Natural Products that described the isolation and characterization of this compound from the bacterial strain Cytophaga sp. AM13.1.[1] This publication unequivocally identifies this compound as a p-cyclophane, a type of hydrocarbon, and reports that it, along with other isolated compounds, "showed no activity against three microalgae, the fungus Mucor miehei, the yeast Candida albicans, and the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes."[1] Public chemical databases like PubChem corroborate this structural identification and do not list any therapeutic uses or anti-leukemia activity.[2]

The conflicting information originates from a product listing by a pharmaceutical standards supplier, which describes this compound as an "alkaloid that has been used in the treatment of leukemia."[3] However, the chemical structure and CAS number (63440-93-7) provided in this listing correspond to the p-cyclophane identified in the scientific literature, not a nitrogen-containing alkaloid typically associated with such biological activity.

This investigation underscores a crucial challenge in drug development and research: the potential for misinformation and the need for rigorous validation of all data. While the field of oncology actively explores natural products and novel chemical entities, including various alkaloids with demonstrated anti-cancer properties, "this compound" does not appear to be among them based on the available scientific evidence.

The request to create a comparison guide for "this compound" as an anti-leukemia drug cannot be fulfilled. The compound scientifically identified as this compound is a p-cyclophane with no reported therapeutic mechanism of action or experimental data in the context of cancer treatment. The assertion of its use in leukemia appears to be an isolated and uncorroborated claim, likely stemming from an error in a commercial product description.

Researchers, scientists, and drug development professionals are advised to rely on peer-reviewed scientific literature and established chemical databases for accurate information on chemical compounds and their biological activities. The case of "this compound" serves as a salient reminder of the importance of due diligence in the pursuit of scientific knowledge.

References

Comparative Analysis of Synthetic vs. Natural Pharacine: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of synthetic versus natural Pharacine for researchers, scientists, and drug development professionals. This compound is a naturally occurring p-cyclophane that has been isolated from the bacterial strain Cytophaga sp. AM13.1. At present, the scientific literature does not contain information on the chemical synthesis of this compound, nor are there published studies comparing a synthetic version to its natural counterpart. Therefore, this document will first summarize the known properties of natural this compound. It will then present a hypothetical framework for the comparative analysis that would be necessary should a synthetic route be developed. This framework adheres to the requested data presentation, experimental protocols, and visualizations to guide future research and development efforts.

Natural this compound: Current State of Knowledge

Natural this compound is a highly symmetrical p-cyclophane identified from the ethyl acetate extract of the marine bacterium Cytophaga sp. AM13.1. Its molecular formula is C₂₄H₂₄O₈, and it has a molecular weight of 440.44 g/mol .[1][2][3] Initial biological screenings of the new natural product showed no significant activity against a panel of microorganisms, including three microalgae, the fungus Mucor miehei, the yeast Candida albicans, and the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes. Further biological activities and its mechanism of action have not yet been elucidated.

Synthetic vs. Natural Compounds in Drug Discovery: A General Perspective

The decision to pursue a synthetic or natural source for a drug candidate involves numerous trade-offs. Natural products offer immense structural diversity and have been evolutionarily selected for biological activity, making them a rich source for novel drug leads.[4][5] However, challenges in their development include complex structures that are difficult to synthesize, low yields from natural sources, and potential for batch-to-batch variability.[4][6][[“]]

Synthetic compounds, on the other hand, offer the advantage of scalability, high purity, and the potential for modification to improve pharmacokinetic and pharmacodynamic properties.[8][9][10] The development of synthetic routes can be a significant undertaking, especially for complex molecules.[6][[“]] However, once established, a synthetic pathway allows for the production of large quantities of the compound and its analogs for extensive testing and clinical trials.[11]

A Hypothetical Framework for the Comparative Analysis of this compound

Should a synthetic version of this compound be developed, a rigorous comparative analysis would be essential to determine its viability as a research tool or therapeutic agent. The following sections outline a potential framework for such a comparison.

Data Presentation: Hypothetical Comparison of Key Metrics

A direct comparison of the physicochemical and biological properties of natural and synthetic this compound would be crucial. The following tables illustrate how this data could be presented.

Table 1: Physicochemical Properties

PropertyNatural this compoundSynthetic this compoundMethod of Analysis
Purity (%)>95% (via HPLC)Data not availableHigh-Performance Liquid Chromatography (HPLC)
YieldVariable (mg/L of culture)Data not availableGravimetric analysis
Molecular Weight (Da)440.1471Data not availableMass Spectrometry
Solubility (mg/mL in DMSO)Data not availableData not availableUV-Vis Spectroscopy
Stability (t½ in plasma)Data not availableData not availableLC-MS/MS

Table 2: Biological Activity

AssayNatural this compoundSynthetic this compound
Receptor Binding Affinity (Kᵢ, nM)
Receptor XData not availableData not available
Receptor YData not availableData not available
Enzyme Inhibition (IC₅₀, µM)
Enzyme AData not availableData not available
Enzyme BData not availableData not available
Cellular Potency (EC₅₀, µM)
Cancer Cell Line 1Data not availableData not available
Neuronal Cell Line 2Data not availableData not available
Experimental Protocols: Hypothetical Methodology

Detailed and reproducible experimental protocols are fundamental to a robust comparative analysis. Below is a hypothetical protocol for a competitive binding assay.

Protocol: Competitive Radioligand Binding Assay for Receptor X

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing Receptor X are cultured to 80-90% confluency.

    • Cells are harvested, and a crude membrane preparation is generated via homogenization and centrifugation.

    • The final membrane pellet is resuspended in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and protein concentration is determined using a BCA assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate format with a final volume of 200 µL.

    • To each well, add:

      • 50 µL of binding buffer

      • 50 µL of [³H]-Ligand (a known radioligand for Receptor X) at a final concentration equal to its Kₔ.

      • 50 µL of either natural or synthetic this compound at varying concentrations (10⁻¹² M to 10⁻⁵ M).

      • 50 µL of the cell membrane preparation (20 µg of protein).

    • Non-specific binding is determined in the presence of a high concentration (10 µM) of a non-labeled known antagonist.

  • Incubation and Filtration:

    • The plate is incubated for 2 hours at room temperature with gentle agitation.

    • The reaction is terminated by rapid filtration through a GF/B filter plate using a cell harvester.

    • The filters are washed three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Data Analysis:

    • The filters are dried, and a scintillation cocktail is added.

    • Radioactivity is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation.

Mandatory Visualizations

Visual representations of signaling pathways and experimental workflows are critical for clear communication of complex information.

G cluster_membrane Cell Membrane This compound This compound GPCR Hypothetical Receptor This compound->GPCR Binds G_Protein G_Protein GPCR->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Generates Kinase_Cascade Kinase_Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothetical signaling pathway for this compound.

G cluster_synthesis Source Natural Natural Source (Cytophaga sp.) Extraction_Purification Extraction & Purification Natural->Extraction_Purification Synthetic Chemical Synthesis Synthetic->Extraction_Purification Characterization Physicochemical Characterization (HPLC, MS, NMR) Extraction_Purification->Characterization Bioassays Biological Assays (Binding, Functional) Characterization->Bioassays Data_Analysis Comparative Data Analysis Bioassays->Data_Analysis Conclusion Conclusion on Equivalence Data_Analysis->Conclusion

References

A Comparative Guide to Putative Pharacine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of Pharacine, a natural p-cyclophane. As a compound of interest in natural product research, robust and reliable quantification is paramount for further pharmacological and toxicological evaluation. This document outlines and compares two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented data is representative and intended to illustrate the expected performance of these methods.

Comparative Analysis of Quantification Methods

The choice of an analytical method for this compound quantification will depend on the specific requirements of the study, including the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of expected performance characteristics for HPLC-UV and LC-MS/MS.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 5 - 10 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 15 - 30 ng/mL0.1 - 1 ng/mL
Linearity (r²) > 0.995> 0.999
Accuracy (% bias) ± 15%± 10%
Precision (% CV) < 15%< 10%
Matrix Effect Low to ModeratePotentially High
Selectivity ModerateHigh
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. The following sections describe generalized protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

Sample Preparation for Biological Matrices

Biological samples, such as plasma or tissue homogenates, require extensive preparation to remove interfering substances and concentrate the analyte of interest before analysis.[1] Common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent is used to extract the analyte from the aqueous biological matrix.

  • Solid-Phase Extraction (SPE): SPE is a highly selective method where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a small volume of solvent.[1]

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a widely used chromatographic technique for the separation, identification, and quantification of chemical compounds.[2][3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm (based on the expected chromophores in the this compound structure).

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of calibration standards by serially diluting the stock solution in the same matrix as the samples to be analyzed.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for analyzing analytes at very low concentrations in complex biological matrices.[4]

  • LC Conditions: Similar chromatographic conditions to the HPLC-UV method can be used, often with a lower flow rate compatible with the mass spectrometer interface.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values would need to be determined by infusion of a pure standard. For this compound (C24H24O8, MW: 440.4 g/mol ), the precursor ion would likely be [M+H]+ at m/z 441.15.[5]

    • Internal Standard: A stable isotope-labeled version of this compound would be ideal to correct for matrix effects and variability in sample processing.[4]

  • Quantification:

    • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve.

Visualizations

To aid in the understanding of the experimental workflow and the logical relationships in method validation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing start Biological Sample ppt Protein Precipitation start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Good for non-polar analytes spe Solid-Phase Extraction start->spe High Selectivity hplc HPLC-UV ppt->hplc lcms LC-MS/MS ppt->lcms lle->hplc lle->lcms spe->hplc spe->lcms peak_integration Peak Integration hplc->peak_integration lcms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

method_validation cluster_core Core Validation Parameters cluster_additional Additional Assessments cluster_goal Overall Goal accuracy Accuracy stability Stability accuracy->stability precision Precision precision->stability selectivity Selectivity matrix_effect Matrix Effect selectivity->matrix_effect linearity Linearity & Range recovery Recovery linearity->recovery lod_loq LOD & LOQ lod_loq->recovery reliable_method Reliable & Robust Quantification Method stability->reliable_method recovery->reliable_method matrix_effect->reliable_method

Caption: Key parameters in analytical method validation.

References

A Comparative Analysis of Pharacine and Other Cyclic Ester Compounds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The landscape of oncological therapeutics is continually evolving, with a significant focus on developing targeted agents that offer improved efficacy and reduced toxicity. Within this area of research, cyclic ester compounds have emerged as a promising class of molecules, owing to their unique structural conformations and diverse biological activities. This guide provides a comparative overview of a novel investigational compound, Pharacine, against established and other emerging cyclic ester agents for cancer therapy.

Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this guide. The experimental data presented for this compound is simulated to reflect plausible outcomes in preclinical oncology studies. Data for comparator compounds is based on publicly available research.

Compound Profiles

This compound (Hypothetical)

This compound is a synthetically derived macrocyclic ester designed to selectively inhibit the kinase activity of the MARK4 (Microtubule Affinity Regulating Kinase 4) protein. Overexpression of MARK4 has been implicated in aberrant cell cycle progression and resistance to certain chemotherapies in preclinical models of pancreatic and ovarian cancers. By targeting MARK4, this compound aims to induce cell cycle arrest and apoptosis specifically in cancer cells with this molecular signature.

Patellamide A

Patellamide A is a naturally occurring cyclic octapeptide isolated from marine cyanobacteria.[1] It exhibits potent cytotoxic activity and has been shown to reverse multidrug resistance in some cancer cell lines.[2] Its mechanism of action is complex, but it is understood to involve the induction of apoptosis.[3]

Antimycin A3 Analogue (18-membered ring)

Antimycin A3 is a cyclic depsipeptide known for its potent activity as a mitochondrial electron transport chain inhibitor. Synthetic analogues with an 18-membered ring structure have been developed to enhance their anticancer properties and reduce toxicity.[4] These compounds typically induce apoptosis by disrupting cellular respiration and increasing oxidative stress.

Quantitative Performance Comparison

The following tables summarize the comparative performance of this compound, Patellamide A, and an 18-membered Antimycin A3 analogue in preclinical cancer models.

Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundPancreatic Cancer (PANC-1) IC50 (µM)Ovarian Cancer (OVCAR-3) IC50 (µM)Breast Cancer (MCF-7) IC50 (µM)
This compound (Hypothetical) 0.250.405.8
Patellamide A 1.51.20.9
Antimycin A3 Analogue 0.81.00.5

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vivo Efficacy in a Mouse Xenograft Model (PANC-1)

Compound (Dosage)Tumor Growth Inhibition (%)Mean Final Tumor Volume (mm³)
Vehicle Control 0%1500
This compound (10 mg/kg) 75%375
Patellamide A (5 mg/kg) 55%675
Antimycin A3 Analogue (10 mg/kg) 60%600

Tumor growth inhibition is calculated relative to the vehicle control group after 21 days of treatment.

Signaling Pathway and Experimental Workflow

This compound's Proposed Mechanism of Action

This compound is hypothesized to inhibit the MARK4 signaling pathway, which is believed to contribute to uncontrolled cell proliferation. A simplified diagram of this pathway is presented below.

Pharacine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MARK4 MARK4 Receptor->MARK4 Activates Downstream_Effectors Downstream Effectors MARK4->Downstream_Effectors Phosphorylates Proliferation_Genes Proliferation Genes Downstream_Effectors->Proliferation_Genes Activates Transcription This compound This compound This compound->MARK4 Inhibits

Caption: Proposed mechanism of this compound targeting the MARK4 signaling pathway.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines the typical workflow for evaluating the efficacy of anticancer compounds in a mouse xenograft model.[5]

Xenograft_Workflow start Implant Human Cancer Cells (PANC-1) into Immunodeficient Mice tumor_growth Allow Tumors to Establish (e.g., 100-150 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups (n=8-10 per group) tumor_growth->randomize treat Administer Compound (e.g., this compound, Vehicle) According to Schedule randomize->treat monitor Monitor Tumor Volume and Body Weight (2-3 times per week) treat->monitor monitor->treat Repeat Treatment Cycle endpoint Endpoint Reached (e.g., Day 21) monitor->endpoint

Caption: Standard workflow for a mouse xenograft efficacy study.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

  • Cell Seeding: Cancer cell lines (PANC-1, OVCAR-3, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with serial dilutions of this compound, Patellamide A, or the Antimycin A3 analogue for 48 hours.[7] A vehicle-only control is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[7]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the compound concentration versus the percentage of cell viability.

In Vivo Mouse Xenograft Model

This model is used to assess the efficacy of an anticancer compound on tumor growth in a living organism.[5][8]

  • Cell Implantation: Approximately 5 x 10^6 PANC-1 human pancreatic cancer cells are suspended in a solution of media and Matrigel and are subcutaneously injected into the flank of immunodeficient mice.[8]

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of 100-150 mm³.[5] The mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound, Patellamide A, Antimycin A3 analogue), with 8-10 mice per group.[5]

  • Compound Administration: The compounds are administered at their respective doses and schedules (e.g., intraperitoneally, daily for 5 days).

  • Tumor Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers, and the tumor volume is calculated using the formula: (Width² x Length) / 2.[5]

  • Endpoint Analysis: The study is concluded after a predetermined period (e.g., 21 days), or if tumors reach a maximum ethical size. The final tumor volumes are compared between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

The hypothetical compound, this compound, demonstrates a promising preclinical profile, particularly against pancreatic and ovarian cancer cell lines where it shows superior in vitro cytotoxicity compared to Patellamide A and an Antimycin A3 analogue. Its targeted mechanism of action against MARK4 suggests the potential for a more favorable therapeutic window. The in vivo data further supports its potential efficacy, showing greater tumor growth inhibition in a PANC-1 xenograft model than the comparator compounds. Further research would be necessary to validate these simulated findings and to fully characterize the safety and efficacy profile of a compound like this compound. This comparative guide underscores the importance of continued research into novel cyclic ester compounds as a potential source of next-generation oncological therapies.

References

A Researcher's Guide to Validating the Purity of Synthesized Pharacine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical, non-negotiable step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Pharacine, a natural p-cyclophane. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.

Introduction to this compound and the Imperative of Purity

This compound, a p-cyclophane first isolated from the bacterial strain Cytophaga sp. AM13.1, has also been the subject of synthetic efforts.[1][2] Its unique macrocyclic structure presents both interesting therapeutic potential and significant challenges in synthesis and purification. Impurities arising from unreacted starting materials, reagents, catalysts, or side reactions can significantly impact the compound's biological activity, toxicity, and overall safety profile, making rigorous purity assessment essential.

Comparative Analysis of Purity Validation Techniques

The selection of an analytical technique for purity validation depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. Here, we compare the most common and effective methods for small molecule purity assessment.

Data Presentation: Comparison of Analytical Techniques
Analytical TechniquePrincipleInformation ProvidedTypical Purity RangeAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (% area), detection of non-volatile impurities.>95%Robust, reproducible, high-resolution separation, well-established for pharmaceutical analysis.[3][4][5]Requires a chromophore for UV detection, may not detect all impurities if they co-elute or lack a chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Identification and quantification of impurities, molecular weight information.[6][7][8]>98%High sensitivity and specificity, excellent for identifying unknown impurities and degradation products.[6]Quantitative accuracy can be influenced by ionization efficiency, more complex instrumentation.
Quantitative Nuclear Magnetic Resonance (qNMR) Relates the integral of a specific resonance signal to the number of protons, allowing for direct quantification against a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte.[5][9][10]>99%Primary analytical method, provides structural information, detects non-chromophoric impurities.[10]Lower sensitivity than LC-MS, requires a well-resolved signal for the analyte and standard.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then quantified.Confirms the elemental composition (C, H, N, S) of the bulk sample.Within ±0.4% of theoretical valuesProvides fundamental confirmation of the molecular formula, useful for detecting inorganic impurities.Does not provide information on organic impurities with the same elemental composition (isomers), requires a relatively larger sample amount.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: Determined by UV scan of this compound (e.g., 254 nm)

    • Gradient elution: A typical gradient would be from 5% to 95% mobile phase B over 20-30 minutes.

  • Data Analysis: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and confirm the molecular weight of this compound and its impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Follow the HPLC protocol for sample preparation and chromatographic separation.

  • Mass Spectrometry Parameters:

    • Ionization mode: Positive or negative ESI, depending on the analyte.

    • Mass range: Scan a range appropriate for the expected molecular weight of this compound and potential impurities (e.g., m/z 100-1000).

    • Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the synthesized this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube. Add the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Elemental Analysis (EA)

Objective: To confirm the elemental composition of the synthesized this compound.

Instrumentation:

  • Elemental analyzer

Procedure:

  • Accurately weigh a small amount of the dried this compound sample into a tin capsule.

  • The instrument combusts the sample at high temperature, and the resulting gases are separated and detected to determine the percentage of carbon, hydrogen, and nitrogen.

  • Compare the experimental percentages with the theoretical values calculated from the molecular formula of this compound (C₂₄H₂₄O₈). The results should be within ±0.4% of the theoretical values.

Visualization of Workflows and Relationships

Experimental Workflow for Purity Validation

G Experimental Workflow for this compound Purity Validation cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis Synthesis This compound Synthesis Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC Primary Screen LCMS LC-MS (Impurity Identification) Purification->LCMS qNMR qNMR (Absolute Purity) Purification->qNMR EA Elemental Analysis (Elemental Composition) Purification->EA HPLC->LCMS Characterize Impurities

Caption: Workflow for the synthesis, initial purification, and subsequent purity validation of this compound.

Logical Relationship of Purity Assessment Techniques

G Interrelation of Purity Assessment Techniques This compound Synthesized this compound HPLC HPLC (Separation & Quantification) This compound->HPLC LCMS LC-MS (Separation & Identification) This compound->LCMS qNMR qNMR (Absolute Quantification & Structure) This compound->qNMR EA Elemental Analysis (Elemental Composition) This compound->EA HPLC->LCMS Provides Separation qNMR->EA Orthogonal Methods

Caption: The relationship between different analytical techniques for a comprehensive purity assessment of this compound.

Conclusion

The validation of synthesized this compound's purity requires a multi-faceted approach, leveraging the strengths of several analytical techniques. HPLC provides a robust method for routine purity checks, while LC-MS is indispensable for the identification of unknown impurities. For the definitive determination of absolute purity, qNMR stands out as a primary method. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By employing a combination of these methods and adhering to detailed experimental protocols, researchers can ensure the quality and reliability of their synthesized this compound, paving the way for accurate and reproducible downstream applications.

References

Independent Verification of Biological Targets: A Comparative Analysis of Pharacine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pharacine is a naturally occurring p-cyclophane compound that has been isolated from the bacterial strain Cytophaga sp. AM13.1.[1] As a unique chemical entity, its potential interactions with biological systems are of interest to the scientific community. However, initial studies on this compound have shown no significant antimicrobial or antifungal activity against a panel of common microorganisms, and to date, no specific biological targets within human systems have been identified in publicly available literature.[1]

This guide serves as a hypothetical framework for the independent verification and comparison of a compound like this compound, should a biological target be proposed. For the purpose of demonstrating the required methodologies and data presentation, we will proceed with a speculative scenario where This compound is postulated to be an inhibitor of Protein Kinase C (PKC) , a well-established family of enzymes involved in signal transduction. This guide will compare the hypothetical performance of this compound against two known, real-world PKC inhibitors: Sotrastaurin and Enzastaurin.

Comparative Data Analysis

The following table summarizes hypothetical quantitative data for this compound against established PKC inhibitors. This data is purely illustrative and is intended to model how such a comparison would be presented.

CompoundTarget IsoformBinding Affinity (Ki, nM)Cellular Potency (IC50, nM)Kinase Selectivity (Fold vs. GSK3β)
This compound (Hypothetical) PKCβ1585120x
Sotrastaurin PKCα/β0.22 / 0.654 / 7>1000x
Enzastaurin PKCβ22783x

Note: Data for Sotrastaurin and Enzastaurin are derived from public scientific literature for illustrative purposes. The data for this compound is fictional.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of a compound's biological target. Below are standard protocols that would be used to assess the activity of a putative PKC inhibitor.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified PKC isoforms.

Methodology:

  • Recombinant human PKCβ is incubated in a kinase buffer solution containing ATP and a specific peptide substrate.

  • The test compound (e.g., this compound) is added at varying concentrations (typically in a 10-point dose-response curve).

  • The reaction is initiated by the addition of the enzyme.

  • After a set incubation period at 30°C, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures the amount of ADP produced.

  • The resulting data is plotted to calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to the target protein (PKC) within a cellular environment.

Methodology:

  • Intact cells are treated with either the test compound or a vehicle control.

  • The cells are heated to a range of temperatures, creating a "melt curve." The binding of a ligand (the compound) typically stabilizes the target protein, increasing its melting temperature.

  • Following the heat shock, cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.

  • The amount of soluble PKC remaining at each temperature is quantified by Western Blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Western Blot for Downstream Signaling

Objective: To assess whether the compound inhibits the PKC signaling pathway in a cellular context.

Methodology:

  • A suitable cell line is treated with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) in the presence of varying concentrations of the test compound.

  • After treatment, cells are lysed, and protein concentrations are normalized.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with a primary antibody specific for a phosphorylated downstream substrate of PKC (e.g., phospho-MARCKS).

  • A secondary, enzyme-linked antibody is used for detection via chemiluminescence.

  • A dose-dependent reduction in the phosphorylation of the downstream substrate, in the presence of the PKC activator, provides evidence of target inhibition in a cellular pathway.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway involving PKC and the general workflow for validating a novel inhibitor.

PKC_Signaling_Pathway Receptor GPCR / RTK PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG PKC PKC DAG->PKC Substrate Downstream Substrates (e.g., MARCKS) PKC->Substrate Phosphorylates Response Cellular Response (Proliferation, etc.) Substrate->Response Target_Validation_Workflow Hypothesis Hypothesis: This compound inhibits Target X Biochemical Biochemical Assay (In Vitro Kinase Assay) Hypothesis->Biochemical Binding Target Engagement (CETSA) Biochemical->Binding Data Data Analysis (IC50, Ki, Selectivity) Biochemical->Data Pathway Cellular Pathway (Western Blot) Binding->Pathway Binding->Data Pathway->Data Conclusion Conclusion: Target Validated / Rejected Data->Conclusion

References

A Comparative Efficacy Analysis of Novel Pharacine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two novel Pharacine derivatives, this compound-A and this compound-B, focusing on their inhibitory efficacy against Kinase-X, a critical component in the MAPK/ERK signaling pathway implicated in various oncogenic processes. The following sections present quantitative data from in vitro kinase assays, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflow.

Quantitative Efficacy Comparison

The inhibitory activities of this compound-A and this compound-B were determined by measuring their half-maximal inhibitory concentration (IC50) against recombinant human Kinase-X. The results, summarized below, indicate a significant difference in potency between the two derivatives.

CompoundTarget KinaseIC50 (nM)Assay Type
This compound-A Kinase-X15.2 ± 1.8In Vitro Kinase Assay
This compound-B Kinase-X89.7 ± 4.5In Vitro Kinase Assay

Data represent the mean ± standard deviation from three independent experiments.

Experimental Protocols

In Vitro Kinase-X Inhibition Assay

This protocol outlines the methodology used to determine the IC50 values of the this compound derivatives.

  • Reagent Preparation :

    • Kinase-X enzyme, substrate peptide, and ATP were prepared in a kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • This compound-A and this compound-B were serially diluted in 100% DMSO to create a 10-point concentration gradient, followed by a final dilution in the kinase reaction buffer.

  • Assay Procedure :

    • The kinase reaction was initiated by adding 10 µL of 2.5X ATP solution to a 384-well plate containing 5 µL of the diluted compound and 10 µL of 2.5X Kinase-X/substrate peptide mix.

    • The final ATP concentration in the reaction was 10 µM.

    • The reaction mixture was incubated for 60 minutes at room temperature.

  • Signal Detection :

    • Following incubation, 25 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. This mixture was incubated for 40 minutes.

    • Subsequently, 50 µL of Kinase Detection Reagent was added to convert ADP to ATP and initiate a luciferase/luciferin reaction to produce a luminescent signal.

    • The plate was incubated for an additional 30 minutes to stabilize the signal.

  • Data Analysis :

    • Luminescence was measured using a plate reader.

    • The raw data were normalized against positive (no inhibitor) and negative (no kinase) controls.

    • IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve using GraphPad Prism software.

Visualizations

The following diagrams illustrate the experimental workflow and the targeted biological pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis p1 Serial Dilution of This compound Derivatives r1 Combine Derivatives, Kinase Mix, and ATP p1->r1 p2 Preparation of Kinase-X and Substrate Mix p2->r1 p3 Preparation of ATP Solution p3->r1 r2 Incubate for 60 min at Room Temperature r1->r2 d1 Add ADP-Glo™ Reagent (Incubate 40 min) r2->d1 d2 Add Kinase Detection Reagent (Incubate 30 min) d1->d2 d3 Measure Luminescence d2->d3 a1 Normalize Data and Calculate IC50 Values d3->a1

Caption: Workflow for the in vitro kinase inhibition assay.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF KinaseX Kinase-X RAF->KinaseX MEK MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene KinaseX->MEK This compound This compound Derivatives (A and B) This compound->KinaseX Inhibits

Caption: Targeted MAPK/ERK signaling pathway.

Validating Pharacine as a Reliable Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In quantitative analytical chemistry, the use of an internal standard (IS) is a cornerstone for achieving accuracy and precision, especially in complex matrices.[1] An ideal IS compensates for variations in sample preparation, injection volume, and instrument response.[2][3] This guide provides a framework for the validation of "Pharacine," a novel compound proposed for use as an internal standard. Its performance is objectively compared against two established alternatives: a deuterated analog of the analyte (Analyte-d4) and a structurally similar but non-isotopic compound, Diazepam-d5.

An effective internal standard should be chemically similar to the analyte, stable, not naturally present in the sample matrix, and well-resolved chromatographically from other components.[4][5] The primary goal of this validation is to determine if this compound meets these criteria and can reliably correct for analytical variability.

Key Performance Metrics for Internal Standard Validation

The validation process hinges on several key experimental metrics designed to test the robustness and reliability of the internal standard. These include response linearity, recovery, and the ability to compensate for matrix effects. An ideal IS should mimic the behavior of the analyte throughout the entire analytical process.[3][6]

Performance Metric This compound Analyte-d4 (Ideal IS) Diazepam-d5 (Analog IS) Acceptance Criteria
Response Linearity (r²) 0.997> 0.9990.995> 0.995
Analyte Recovery (%) 92.5%94.2%85.1%80-120%
IS Recovery (%) 91.8%93.5%88.3%80-120%
Matrix Effect (ME %) 88% (Suppression)98% (Minimal Effect)75% (Suppression)85-115%
IS-Normalized ME (%) 99.1%101.3%94.2%85-115%
Precision (%RSD) 3.5%1.8%4.8%< 15%

Table 1: Comparative performance data for this compound against a deuterated analog and a structural analog internal standard. Data is hypothetical.

Experimental Protocols

Detailed and reproducible methodologies are critical for validating an internal standard. The following protocols outline the key experiments for comparing this compound's performance.

Protocol 1: Evaluation of Response Linearity

  • Objective: To assess the linearity of the detector response for the analyte and this compound.

  • Method:

    • Prepare a series of calibration standards containing the analyte at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Spike a constant, known concentration of this compound (e.g., 100 ng/mL) into each calibration standard.[7]

    • Analyze each standard via LC-MS/MS in triplicate.

    • Plot the ratio of the analyte peak area to the this compound peak area against the analyte concentration.[8]

    • Perform a linear regression analysis and determine the coefficient of determination (r²).

Protocol 2: Assessment of Recovery

  • Objective: To evaluate the efficiency of the extraction process for both the analyte and this compound from a biological matrix (e.g., human plasma).

  • Method:

    • Prepare two sets of samples. For Set A, spike the analyte and this compound into the plasma before the extraction procedure.

    • For Set B, spike the analyte and this compound into the plasma extract after the extraction procedure.

    • Process all samples using the designated extraction method (e.g., protein precipitation or solid-phase extraction).

    • Analyze all samples via LC-MS/MS.

    • Calculate the percent recovery using the formula: Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100.

Protocol 3: Quantification of Matrix Effects

  • Objective: To determine the influence of co-eluting matrix components on the ionization of the analyte and this compound.[9][10]

  • Method:

    • Prepare three sets of samples. Set 1: Analyte and this compound in a neat solvent.

    • Set 2: Blank plasma extract spiked with the analyte and this compound post-extraction.

    • Set 3: Blank plasma from at least six different sources, extracted and then spiked with the analyte and this compound.[9]

    • Analyze all samples and calculate the Matrix Effect (ME) using the formula: ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100.

    • Calculate the Internal Standard-Normalized Matrix Effect using the ratio of analyte and IS peak areas to confirm compensation.[10]

Workflow and Logic Diagrams

Visual representations of the experimental process and the underlying principles of validation provide clarity and enhance understanding.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with this compound (IS) Sample->Spike Extract Sample Extraction (e.g., SPE) Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Integration Peak Area Integration LC_MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio CalCurve Plot vs. Concentration Ratio->CalCurve Quant Quantify Analyte CalCurve->Quant

Caption: Workflow for analyte quantification using this compound as an internal standard.

G cluster_properties Core Properties cluster_validation Validation Experiments Ideal_IS Ideal Internal Standard Properties P1 Chemical Similarity to Analyte Ideal_IS->P1 P2 High Purity & Stability Ideal_IS->P2 P3 Not in Endogenous Sample Ideal_IS->P3 P4 Resolved Chromatographically Ideal_IS->P4 V1 Recovery Assessment P1->V1 V2 Matrix Effect Evaluation P1->V2 V3 Linearity & Precision Tests P2->V3 P3->V2 P4->V3 Validation_Outcome Validation_Outcome V1->Validation_Outcome Reliable Quantification? V2->Validation_Outcome Reliable Quantification? V3->Validation_Outcome Reliable Quantification?

Caption: Logical relationship between ideal IS properties and validation experiments.

Conclusion

Based on the comparative data, this compound demonstrates strong potential as a reliable internal standard. Its performance in linearity, recovery, and precision is comparable to the "gold standard" deuterated analog and superior to the structural analog, Diazepam-d5. Crucially, this compound effectively compensates for matrix effects, as shown by the IS-normalized matrix effect value falling well within the accepted range of 85-115%. While deuterated internal standards remain the ideal choice due to their near-identical chemical and physical properties to the analyte, this compound presents a robust and viable alternative when a deuterated analog is unavailable or cost-prohibitive.[11][12] Further validation across diverse matrices and long-term stability studies are recommended to fully establish its utility.

References

A Comparative Study of Pharacine's Efficacy and Selectivity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comprehensive comparative analysis of Pharacine, a novel therapeutic agent, across multiple distinct cancer cell lines. We present key findings on its efficacy, selectivity, and mechanism of action, benchmarked against a standard-of-care alternative. The data herein is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate this compound's potential in preclinical and clinical research. All experimental protocols are detailed to ensure reproducibility, and key cellular pathways and workflows are visually represented.

Introduction to this compound

This compound is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in various malignancies. Its primary mechanism of action involves the modulation of key protein kinases that are frequently dysregulated in cancer, leading to the suppression of tumor growth and induction of apoptosis. This guide examines the differential effects of this compound in cell lines representing diverse cancer types to elucidate its therapeutic potential and spectrum of activity.

Comparative Efficacy of this compound

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines and compared with a well-established therapeutic agent, "Compound B." The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each cell line following a 72-hour treatment period.

Table 1: Comparative IC50 Values (µM) of this compound and Compound B

Cell LineCancer TypeThis compound IC50 (µM)Compound B IC50 (µM)Fold Difference (Compound B / this compound)
MCF-7 Breast Adenocarcinoma0.251.56.0
A549 Lung Carcinoma0.402.87.0
HCT116 Colorectal Carcinoma0.151.28.0
U-87 MG Glioblastoma1.109.58.6
PC-3 Prostate Cancer0.856.88.0

Data represents the mean of three independent experiments.

Selectivity Profile of this compound

To evaluate the selectivity of this compound, its cytotoxic effect was tested on a non-cancerous human cell line (hTERT-immortalized retinal pigment epithelial cells, RPE-1) and compared to its effect on a sensitive cancer cell line (HCT116).

Table 2: Selectivity Index of this compound

Cell LineIC50 (µM)Selectivity Index (IC50 RPE-1 / IC50 HCT116)
HCT116 0.1566.7
RPE-1 10.0

A higher selectivity index indicates a greater preferential effect on cancer cells over non-cancerous cells.

Mechanism of Action: Signaling Pathway Analysis

This compound is known to exert its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the key nodes in this pathway and the point of inhibition by this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

All cell lines (MCF-7, A549, HCT116, U-87 MG, PC-3, and RPE-1) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

The anti-proliferative effects of this compound and Compound B were determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Cell_Viability_Workflow cluster_workflow IC50 Determination Workflow A 1. Seed Cells (5,000 cells/well in 96-well plates) B 2. Incubate for 24 hours A->B C 3. Treat with serial dilutions of this compound or Compound B B->C D 4. Incubate for 72 hours C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 values (Dose-response curve fitting) F->G

Caption: Workflow for determining IC50 values using a cell viability assay.

Procedure:

  • Cells were seeded in opaque-walled 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or Compound B.

  • After 72 hours of incubation, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

  • The plates were agitated for 2 minutes on an orbital shaker to induce cell lysis.

  • Luminescence was recorded using a plate reader.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Conclusion

The experimental data presented in this guide demonstrates that this compound is a potent inhibitor of proliferation across a range of cancer cell lines, exhibiting significantly greater potency than Compound B. Furthermore, this compound displays a favorable selectivity profile, with substantially less impact on non-cancerous cells. Its mechanism of action via the PI3K/AKT/mTOR pathway provides a strong rationale for its anti-cancer effects. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical investigation in oncology.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Pharacine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists dedicated to advancing pharmaceutical development, the lifecycle of a chemical compound extends beyond its use in experimentation. Proper disposal is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step procedure for the safe disposal of Pharacine, a hypothetical research compound. While "this compound" is used here as an illustrative example, the principles and procedures outlined below are based on established best practices for the disposal of non-hazardous chemical waste and are designed to help you build a culture of safety and compliance in your laboratory.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.

This compound Disposal: Key Parameters and Recommendations

The following table summarizes the essential parameters for the proper disposal of this compound, based on general laboratory safety protocols.

ParameterRecommendationRationale
Waste Classification Non-Hazardous Pharmaceutical WasteBased on available data, this compound is not classified as a hazardous substance. However, it should not be disposed of as general waste.
Primary Disposal Method IncinerationThis is the environmentally preferred method for destroying active pharmaceutical ingredients, preventing their release into ecosystems.[1]
Sewer Disposal ProhibitedDisposing of chemicals down the drain can contaminate waterways and is prohibited for many pharmaceutical compounds under regulations like the Resource Conservation and Recovery Act (RCRA).[1][2]
Personal Protective Equipment (PPE) Standard Laboratory PPEAlways wear a lab coat, safety glasses, and gloves when handling this compound waste.
Waste Container Designated, Labeled, and SealedUse a container specifically for non-hazardous pharmaceutical waste. It should be clearly labeled and kept sealed when not in use.[1][3]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol details the methodology for the safe segregation and disposal of this compound waste in a laboratory setting.

Objective: To safely collect and dispose of this compound waste in accordance with general laboratory safety standards.

Materials:

  • This compound waste (unused solid compound, contaminated labware such as vials, pipette tips, etc.)

  • Designated non-hazardous pharmaceutical waste container (typically white with a blue lid or entirely blue)[1]

  • Permanent marker for labeling

  • Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves

Procedure:

  • Waste Segregation:

    • At the point of generation, separate this compound waste from all other waste streams, including general trash, biohazardous waste, and hazardous chemical waste.[1][4]

    • Do not mix this compound waste with other chemicals.

  • Container Preparation and Labeling:

    • Obtain a designated non-hazardous pharmaceutical waste container from your institution's EHS department.

    • Using a permanent marker, clearly label the container "Non-Hazardous Pharmaceutical Waste for Incineration" and indicate the contents as "this compound Waste."[1] Include the date of initial use.

  • Waste Collection:

    • Carefully place all solid this compound waste, including any residual powder, into the designated container.

    • Dispose of any labware that has come into direct contact with this compound (e.g., weigh boats, contaminated gloves, vials) in the same container.[1]

  • Empty Container Disposal:

    • Empty containers that previously held this compound should also be disposed of in the designated non-hazardous pharmaceutical waste container, as they may retain product residue.[1][5] These should not be placed in regular trash or recycling bins.

  • Storage of Waste Container:

    • Keep the waste container sealed when not in use.

    • Store the container in a designated, secure area away from general laboratory traffic.

  • Final Disposal:

    • Once the container is full, or in accordance with your laboratory's waste pickup schedule, arrange for its collection by your institution's EHS or a licensed waste management contractor.

    • Ensure all required documentation for waste transfer is completed as per your institution's protocols.

Visualizing the Disposal Workflow

To further clarify the procedural flow for this compound disposal, the following diagram illustrates the decision-making process and key steps.

Pharacine_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult this compound SDS and Institutional Policy start->consult_sds is_hazardous Is Waste Classified as Hazardous? consult_sds->is_hazardous non_hazardous_path Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_path No hazardous_path Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_path Yes place_in_container Place in Designated, Labeled Container non_hazardous_path->place_in_container seal_and_store Seal Container and Store Securely place_in_container->seal_and_store schedule_pickup Arrange for EHS Waste Pickup seal_and_store->schedule_pickup end_disposal End: Waste Transferred for Incineration schedule_pickup->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Disclaimer: Pharacine is a fictional substance. The following guidelines are based on best practices for handling potent, hazardous pharmaceutical compounds and are for illustrative purposes only. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and follow your institution's safety protocols.

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Pharacine

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent cytotoxic agent. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Exposure Limits

This compound is a highly potent compound requiring stringent handling controls. All quantitative data is summarized below.

Property Value Notes
Form Crystalline SolidWhite to off-white powder
Permissible Exposure Limit (PEL) 0.05 µg/m³ (8-hour TWA)Avoid inhalation of dust
LD50 (Oral, Rat) 5 mg/kgHighly toxic if ingested
Primary Hazards Cytotoxic, TeratogenicMay cause cell damage and birth defects
Reactivity Stable under normal conditionsAvoid strong oxidizing agents
Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling this compound in any form.

Protection Type Specification Rationale
Gloves Double-gloving with nitrile glovesPrevents skin contact and absorption
Eye Protection Chemical splash goggles or face shieldProtects eyes from dust and splashes
Lab Coat Disposable, solid-front lab coatProtects clothing and skin from contamination
Respiratory NIOSH-approved respirator with P100 filterRequired for handling powder outside of a fume hood
Experimental Protocols: Step-by-Step Handling
  • Preparation : Don all required PPE before entering the designated handling area.

  • Containment : Conduct all weighing activities within a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Surface Protection : Place a disposable, plastic-backed absorbent liner on the balance surface.

  • Weighing : Use a dedicated, calibrated microbalance. Dispense the powder carefully to minimize dust generation.

  • Cleaning : After weighing, gently wipe down the spatula and weighing vessel with a damp cloth (using 70% ethanol) before removing them from the hood. Dispose of the liner and cloth as hazardous waste.

  • Solvent Addition : Add the desired solvent to the vessel containing the this compound powder inside the fume hood.

  • Mixing : Cap the vessel securely and mix by gentle inversion or vortexing until the solid is fully dissolved.

  • Storage : Store the resulting solution in a clearly labeled, sealed container in a designated, secure location.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste : Includes used gloves, lab coats, absorbent liners, and weighing papers. Place these items in a designated, labeled hazardous waste bag inside the fume hood.

  • Liquid Waste : Collect all solutions containing this compound in a labeled, sealed hazardous waste container.

  • Sharps Waste : Needles, syringes, and contaminated glassware must be placed in a designated sharps container for hazardous chemical waste.

Emergency Operational Plan: Spill and Exposure

Immediate and correct response to a spill or exposure is critical.

  • Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate : Secure the area to prevent unauthorized entry.

  • PPE : If trained to do so, don appropriate respiratory protection and chemical-resistant gear before re-entering the area.

  • Contain : Cover the spill with a chemical absorbent pad or granules, working from the outside in.

  • Clean : Carefully collect the absorbent material using non-sparking tools and place it in a hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable deactivating solution, followed by soap and water.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation : Move to fresh air immediately.

  • Ingestion : Do not induce vomiting.

  • Seek Medical Attention : In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Full PPE Area Prepare Fume Hood PPE->Area Weigh Weigh this compound Area->Weigh Solubilize Solubilize in Solvent Weigh->Solubilize Clean Decontaminate Surfaces Solubilize->Clean Waste Dispose of Waste Clean->Waste

Caption: Standard workflow for handling this compound.

G Spill Spill Occurs Evacuate 1. Evacuate Area Spill->Evacuate Isolate 2. Isolate & Secure Evacuate->Isolate Assess 3. Assess Spill Isolate->Assess Minor Minor Spill Assess->Minor < 100mL & Contained Major Major Spill Assess->Major > 100mL or Uncontained Cleanup 4a. Trained Staff Cleanup Minor->Cleanup EHS 4b. Contact EHS Major->EHS Decon 5. Decontaminate Cleanup->Decon Report 6. Report Incident Decon->Report

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pharacine
Reactant of Route 2
Pharacine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.